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  • Product: Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride
  • CAS: 25234-57-5

Core Science & Biosynthesis

Foundational

Advanced Physicochemical Profiling of Trimethyl(2-(stearoyloxy)ethyl)ammonium Chloride: Mechanisms, Synthesis, and Nanomedicine Applications

Target Audience: Formulation Scientists, Lipid Nanoparticle (LNP) Researchers, and Drug Delivery Professionals. Introduction & Molecular Architecture Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (CAS: 25234-57-5), co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Lipid Nanoparticle (LNP) Researchers, and Drug Delivery Professionals.

Introduction & Molecular Architecture

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (CAS: 25234-57-5), commonly referred to as Stearoylcholine Chloride (SC) , is a highly specialized quaternary ammonium compound and cationic lipid. Structurally, it consists of a biomimetic choline headgroup esterified to a saturated 18-carbon (stearic acid) aliphatic tail [1].

As a Senior Application Scientist designing nanocarriers, the selection of SC over traditional cationic lipids (like DOTAP or CTAB) is driven by strict causality:

  • Biomimicry & Biocompatibility: The choline headgroup mimics endogenous phosphatidylcholine precursors, reducing systemic toxicity while exploiting organic cation transporters for cellular entry [2].

  • Hydrophobic Rigidity: The fully saturated C18 tail provides a high degree of van der Waals packing. This rigid hydrophobic anchor is essential for creating highly stable, low-leakage solid lipid nanoparticles (SLNs) and liposomes compared to unsaturated variants like oleoylcholine [3].

  • Biodegradability: The ester linkage between the choline headgroup and the lipid tail acts as a built-in metabolic switch, allowing for rapid enzymatic hydrolysis by endogenous esterases once intracellular delivery is achieved [4].

Physicochemical & Thermotropic Properties

Understanding the phase behavior of SC is critical for formulation stability. Because it is a long-chain alkanoylcholine, it acts as a true cationic surfactant with a highly predictable lyotropic and thermotropic phase behavior.

In aqueous environments, SC self-assembles into distinct mesophases depending on concentration and temperature. The transition from monomers to micelles, and subsequently to complex cubic or lamellar phases, dictates its utility as a structural component in drug delivery systems [3].

PhaseBehavior M Monomers (Isotropic Solution) Mic Micellar Phase (L1) M->Mic > CMC Hex Hexagonal Phase (H1) Mic->Hex ↓ Water Conc. Lam Lamellar Phase (Lα) Hex->Lam ↓ Water Conc.

Caption: Lyotropic phase transitions of Stearoylcholine Chloride in aqueous environments.

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters that dictate SC's behavior in formulation environments[1, 2, 3].

ParameterValue / DescriptionFormulation Implication
Molecular Formula C23H48ClNO2Defines mass balance in stoichiometric complexes.
Molecular Weight 406.1 g/mol Used for calculating molar ratios in lipid films.
Critical Micelle Concentration (CMC) Ultra-low (Typically < 0.1 mM)Ensures nanocarrier stability upon severe dilution in the bloodstream.
Krafft Temperature > 40 °C (Elevated)Requires hot emulsification techniques; solidifies at body temperature for sustained release.
Surface Charge Contribution Highly Positive (+ Zeta Potential)Drives electrostatic complexation with anionic drugs and cell membranes.

Application in Nanomedicine: Solid Lipid Nanoparticles (SLNs)

The primary application of Stearoylcholine Chloride is the surface modification of SLNs and liposomes to enhance the cellular uptake of chemotherapeutics (e.g., Docetaxel, Doxorubicin) [3].

The Causality of Cationic Modification

Tumor cell membranes overexpress anionic phospholipids (like phosphatidylserine). By incorporating SC into the SLN matrix, the resulting nanoparticle acquires a strong positive zeta potential. This drives a powerful electrostatic attraction to the cancer cell surface. Furthermore, the choline moiety acts as a targeting ligand, actively engaging choline transporters highly expressed in rapid-proliferating cells (e.g., A549 lung and MCF7 breast cancer lines)[3].

SLN_Uptake A Stearoylcholine Chloride (Cationic Surfactant) C Hot O/W Emulsification & Ultrasonication A->C Surface Modifier B Solid Lipid Matrix (DPPC/Cholesterol) B->C Core Formation D Cationic SLNs (Size: 69-133 nm) C->D Cooling & Sizing E Electrostatic Attraction (Anionic Cell Membrane) D->E Zeta Potential (+) F Choline Transporter Mediated Uptake D->F Biomimetic Targeting G Intracellular Drug Release (Esterase Cleavage) E->G Endocytosis F->G Active Transport

Caption: Workflow of Stearoylcholine-modified SLN preparation and dual-mechanism cellular uptake.

Polymeric Ionic Complexes

Beyond lipid nanoparticles, SC is utilized to form comb-like ionic complexes with microbial poly(γ-glutamic acid). These complexes self-organize into alternating hydrophobic/hydrophilic layers. When formulated into 50–100 nm nanoparticles, they provide an exceptional platform for the sustained release of drugs like carbamazepine and doxorubicin, dictated by the slow hydrolysis of the choline ester [4].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are engineered with built-in validation steps.

Protocol 1: Synthesis of Stearoylcholine Chloride via Esterification

Objective: Synthesize high-purity SC from choline chloride and stearoyl chloride.

  • Preparation: Dry Pyridine (1.2 equivalents) and Choline Chloride (1.0 equivalent) are suspended in anhydrous Dichloromethane (DCM) under an inert Nitrogen ( N2​ ) atmosphere at 0 °C.

  • Acylation: Dropwise addition of Stearoyl Chloride (1.1 equivalents) dissolved in DCM over 30 minutes. Validation: The reaction mixture will transition from a suspension to a clear solution as the esterification proceeds, indicating successful acylation.

  • Reflux: Heat the mixture to 40 °C and stir for 24 hours.

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid twice from an absolute ethanol/diethyl ether mixture (1:3 v/v).

  • Validation Check: Perform Fourier Transform Infrared (FTIR) spectroscopy. The appearance of a strong ester carbonyl stretch at ~1735 cm−1 and the disappearance of the broad hydroxyl stretch (~3300 cm−1 ) confirm the formation of Stearoylcholine [3].

Protocol 2: Preparation of SC-Modified Solid Lipid Nanoparticles (Hot Emulsification)

Objective: Formulate Docetaxel-loaded, SC-modified SLNs with high encapsulation efficiency.

  • Lipid Phase Preparation: Melt the solid lipid matrix (e.g., Precirol ATO 5 or DPPC) at 10 °C above its melting point (approx. 65 °C). Dissolve Docetaxel and Stearoylcholine Chloride (0.5% w/v) into the molten lipid.

  • Aqueous Phase Preparation: Heat an aqueous solution containing a secondary stabilizer (e.g., Poloxamer 188) to the identical temperature (65 °C). Causality: Temperature matching prevents premature lipid crystallization and heterogeneous nucleation.

  • Emulsification: Inject the hot lipid phase into the aqueous phase under high-speed homogenization (10,000 rpm for 5 minutes) to form a crude hot oil-in-water (O/W) nanoemulsion.

  • Size Reduction: Immediately subject the hot emulsion to probe ultrasonication (40% amplitude, 3 minutes, 10s on/off cycles) to reduce droplet size.

  • Solidification: Rapidly cool the dispersion in an ice-water bath (4 °C) to crystallize the lipid core, locking the SC molecules at the lipid-water interface.

  • Validation Check: Measure Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering. A successful batch will yield a Polydispersity Index (PDI) < 0.2, a mean size of 90–130 nm, and a Zeta Potential shift from negative to highly positive (> +20 mV) compared to unmodified SLNs[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3015211, Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride." PubChem. Available at:[Link]

  • Saadat, M., et al. "Stearoylcholine and oleoylcholine: Synthesis, physico-chemical characterization, nanoparticle formation, and toxicity studies." Journal of Drug Delivery Science and Technology, vol. 59, 2020, 101872. Available at:[Link]

  • Tolentino, A., et al. "Complexes of polyglutamic acid and long-chain alkanoylcholines: nanoparticle formation and drug release." International Journal of Pharmaceutics, vol. 466, no. 1-2, 2014. Available at:[Link]

Exploratory

Whitepaper: An In-depth Technical Guide to the Hydrolysis Kinetics of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride at Different pH Levels

Abstract: This technical guide provides a comprehensive framework for understanding and evaluating the hydrolysis kinetics of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride, a cationic esterquat surfactant. The stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for understanding and evaluating the hydrolysis kinetics of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride, a cationic esterquat surfactant. The stability of the ester linkage is paramount to the formulation efficacy, shelf-life, and environmental profile of products containing this molecule. This document details the underlying chemical mechanisms of ester hydrolysis under acidic, neutral, and alkaline conditions. It provides field-proven, step-by-step experimental protocols for conducting a robust kinetic study, including sample preparation, analytical methodology, and data interpretation. The guide is intended for researchers, scientists, and drug development professionals seeking to characterize the stability of this and structurally similar compounds.

Introduction

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride, an ester-containing quaternary ammonium salt (esterquat), belongs to a class of cationic surfactants widely utilized in fabric softeners, personal care products, and as formulation excipients.[1][2] The molecule's structure, featuring a long hydrophobic stearoyl chain and a hydrophilic cationic headgroup connected by an ester bond, imparts its surface-active properties.

The integrity of this ester bond is a critical determinant of the product's performance and stability.[3][4][5] Hydrolysis, the chemical breakdown of the ester linkage by water, leads to the formation of stearic acid and choline chloride (Figure 1). This degradation can result in a loss of desired function, alter the formulation's physical properties, and impact its ecotoxicological profile.[1][2] The rate of this hydrolysis is highly dependent on the pH of the medium.[1][6]

Cationic ester-based surfactants are known to be particularly susceptible to rapid hydrolysis under alkaline conditions, while exhibiting greater stability in acidic environments.[1][3][4][5] Therefore, a thorough understanding of the compound's pH-rate profile is essential for formulators to ensure product stability, predict shelf-life, and design products for optimal performance within a target pH range. This guide provides the theoretical basis and a practical, self-validating methodology to determine the hydrolysis kinetics of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride across a range of pH values.

Figure 1: Hydrolysis of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride

Theoretical Background: Mechanisms of Ester Hydrolysis

The hydrolysis of an ester is subject to catalysis by acid, water (neutral), and base. The overall observed rate of hydrolysis is a composite of these three simultaneous reactions, with their relative contributions being dictated by the pH of the solution.

Specific Acid-Catalysis (pH < 4)

Under acidic conditions, the reaction is catalyzed by hydronium ions (H₃O⁺). The mechanism involves the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[7][8][9][10] This activation facilitates the nucleophilic attack by a water molecule, a weak nucleophile.[9] This is a reversible process, and to drive the reaction toward hydrolysis, a large excess of water is typically required.[7]

The key steps are:

  • Protonation: The carbonyl oxygen is protonated by H₃O⁺, making the ester more susceptible to nucleophilic attack.[7][9]

  • Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[10]

  • Proton Transfer: A proton is transferred from the attacking water moiety to the leaving group oxygen.

  • Elimination: The alcohol (choline) is eliminated, and the carbonyl double bond is reformed.

  • Deprotonation: The protonated carboxylic acid is deprotonated by water, regenerating the H₃O⁺ catalyst and yielding the final stearic acid product.[8]

Neutral Hydrolysis (pH ~ 4-6)

In the near-neutral pH range, the concentration of both H₃O⁺ and OH⁻ is low. Hydrolysis proceeds via the uncatalyzed attack of water on the ester. This reaction is generally much slower than either acid- or base-catalyzed hydrolysis. For many esters, this rate is minimal and often represents the point of maximum stability.

Specific Base-Catalysis (pH > 6)

In alkaline solutions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon.[11][12] This process, often called saponification, is typically much faster and is effectively irreversible.[7][10][11] The irreversibility stems from the final step, where the carboxylic acid product is immediately deprotonated by a base to form a carboxylate salt, which is resistant to further nucleophilic attack.[7][12]

The key steps are:

  • Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate.[10][12]

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide (choline).[12]

  • Deprotonation: The newly formed stearic acid rapidly transfers its proton to the strongly basic choline alkoxide or another hydroxide ion, forming the stearate carboxylate.[7][12] This final acid-base reaction drives the equilibrium to completion.[12]

The positive charge of the quaternary ammonium group in Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride can electrostatically attract the hydroxide nucleophile, potentially accelerating the rate of basic hydrolysis compared to neutral esters.[3][5]

Experimental Design for Kinetic Analysis

This section outlines a robust, self-validating protocol for determining the hydrolysis rate constants of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride.

Materials and Reagents
  • Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (analytical standard grade)

  • Hydrochloric Acid (HCl), 0.1 M standard solution

  • Sodium Hydroxide (NaOH), 0.1 M standard solution

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Citric Acid

  • Sodium Citrate

  • Boric Acid

  • Sodium Borate

  • High-purity water (Type I, 18.2 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Calibrated pH meter and electrode

  • Thermostatically controlled water bath or incubator

  • HPLC system with UV or Charged Aerosol Detector (CAD), or an LC-MS system

  • Autosampler vials and caps

  • Volumetric flasks and pipettes (Class A)

Preparation of Buffer Solutions

To study the effect of pH, a series of buffers must be prepared to maintain a constant pH throughout each kinetic run. It is critical to use buffers with sufficient capacity.

  • pH 3.0: Citrate Buffer (e.g., 50 mM)

  • pH 5.0: Citrate-Phosphate Buffer (e.g., 50 mM)

  • pH 7.0: Phosphate Buffer (e.g., 50 mM)

  • pH 9.0: Borate Buffer (e.g., 50 mM)

  • pH 11.0: Phosphate-NaOH Buffer (e.g., 50 mM)

Protocol Validation: Before initiating kinetic runs, verify the pH of each buffer solution at the intended experimental temperature (e.g., 40°C), as pH can be temperature-dependent.

Kinetic Experiment Protocol

The hydrolysis is monitored by measuring the decrease in the concentration of the parent esterquat over time. A pseudo-first-order kinetic model is typically applicable because water is in vast excess and its concentration remains effectively constant.[13]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride in a suitable organic solvent like methanol at a concentration of ~1 mg/mL. This prevents premature hydrolysis.

  • Reaction Initiation: For each pH to be tested, pre-heat the respective buffer solution in a sealed container within the thermostatic bath to the desired temperature (e.g., 40°C, 50°C, or 60°C).

  • To initiate the reaction, add a small aliquot of the organic stock solution to the pre-heated buffer to achieve the target initial concentration (e.g., 10-50 µg/mL). The volume of the organic solvent should be minimal (<1%) to avoid altering the properties of the aqueous buffer. Start a stopwatch immediately upon addition.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the reaction mixture.[13][14] The sampling schedule should be adjusted based on the expected reaction rate (more frequent for high pH, less frequent for low pH).

  • Reaction Quenching: Immediately transfer the sample into an autosampler vial containing a quenching solution. For basic hydrolysis, the quencher should be an acidic solution (e.g., a small amount of formic or phosphoric acid) to lower the pH and stop the reaction. For acidic hydrolysis, a basic quencher can be used. For neutral pH, immediate cooling on ice may be sufficient.[13][14]

  • Sample Analysis: Analyze the quenched samples using a validated analytical method as described below.

  • Long-Term Stability (t-infinity sample): To determine the reaction endpoint, a separate sample can be forcefully degraded by heating at a high temperature (e.g., 85°C) for an extended period (e.g., 24 hours) to ensure complete hydrolysis. This is analogous to the 'V∞' measurement in titrimetric methods.[13][15][16]

Analytical Methodology

A stability-indicating analytical method that can resolve the parent compound from its degradation products is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice.

  • Technique: Reverse-Phase HPLC.

  • Column: C18 or C8 column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water with an ion-pairing agent (like 0.1% Formic Acid) is often effective for retaining and separating the cationic parent and its fatty acid degradant.

  • Detection:

    • UV Detector: Limited utility as the molecule lacks a strong chromophore.

    • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): Ideal for non-volatile analytes without chromophores. Provides a near-universal response.

    • Mass Spectrometry (MS): Provides the highest specificity and sensitivity, allowing for unambiguous identification and quantification of the parent compound and its hydrolysis products.

  • Method Validation: The analytical method must be validated for linearity, accuracy, precision, and specificity according to standard guidelines. A calibration curve should be prepared using the analytical standard.

Data Analysis and Interpretation

Determining Pseudo-First-Order Rate Constants

The hydrolysis reaction follows pseudo-first-order kinetics, where the rate is proportional to the concentration of the ester. The integrated rate law is:

ln[A]t = -kobst + ln[A]0

Where:

  • [A]t is the concentration of the ester at time t.

  • [A]0 is the initial concentration of the ester.

  • kobs is the observed pseudo-first-order rate constant.

A plot of ln[A]t versus time (t) will yield a straight line with a slope of -kobs.[13] The half-life (t₁/₂) of the reaction at a given pH can be calculated as:

t₁/₂ = 0.693 / kobs

The pH-Rate Profile

By determining kobs at each pH value, a pH-rate profile can be constructed. This is typically a U-shaped or V-shaped plot of log(kobs) versus pH.

  • The left arm (descending slope): Represents the region of acid catalysis.

  • The central, flat region: Represents neutral, water-mediated hydrolysis. This is the region of maximum stability.

  • The right arm (ascending slope): Represents the region of base catalysis.

This profile is a critical tool for formulators, as it visually displays the stability of the compound across the entire pH range.

Expected Results & Discussion

The hydrolysis of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is expected to be slowest in the acidic to near-neutral pH range (pH 4-6) and significantly faster under alkaline conditions.[1][5]

Table 1: Hypothetical Hydrolysis Kinetic Data at 50°C

pHk_obs (s⁻¹)Half-life (t₁/₂)Predominant Mechanism
3.05.8 x 10⁻⁷~13.8 daysAcid-Catalysis
5.01.1 x 10⁻⁷~73.0 daysNeutral Hydrolysis
7.09.5 x 10⁻⁷~8.5 daysBase-Catalysis starts
9.08.2 x 10⁻⁵~2.3 hoursBase-Catalysis
11.07.1 x 10⁻³~1.6 minutesRapid Base-Catalysis

Note: These values are illustrative and serve as an example of expected trends.

The data clearly indicates that for maximum shelf-life, formulations containing this esterquat should be maintained at a pH below 6. The rapid degradation at pH 9 and above highlights a significant formulation challenge for products intended for alkaline environments. This susceptibility to base-catalyzed hydrolysis is a key characteristic of esterquats.[3][4]

Visualization of Mechanisms and Workflow

Diagram 1: Hydrolysis Mechanisms

Hydrolysis_Mechanisms cluster_acid Acid-Catalysis (pH < 4) cluster_neutral Neutral Hydrolysis (pH ~ 4-6) cluster_base Base-Catalysis (pH > 6) A1 1. Protonation of C=O A2 2. H₂O Attack A1->A2 A3 3. Tetrahedral Intermediate A2->A3 A4 4. Elimination of Alcohol A3->A4 Products Carboxylic Acid + Alcohol A4->Products N1 1. Direct H₂O Attack (Slow) N2 2. Tetrahedral Intermediate N1->N2 N3 3. Elimination N2->N3 N3->Products B1 1. OH⁻ Attack on C=O B2 2. Tetrahedral Intermediate B1->B2 B3 3. Elimination of Alkoxide B2->B3 B4 4. Irreversible Deprotonation B3->B4 B4->Products Ester Esterquat Molecule Ester->A1 H₃O⁺ Ester->N1 H₂O Ester->B1 OH⁻

Caption: Dominant hydrolysis pathways at different pH ranges.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_kinetics Kinetic Run cluster_analysis Analysis cluster_profile Final Output Prep_Buffers Prepare & Validate pH Buffers Initiate 1. Add Stock to Heated Buffer Prep_Buffers->Initiate Prep_Stock Prepare Esterquat Stock Solution Prep_Stock->Initiate Sample 2. Sample at Timed Intervals Initiate->Sample Quench 3. Quench Reaction (e.g., add acid) Sample->Quench HPLC 4. Analyze Samples by HPLC-CAD/MS Quench->HPLC Plot 5. Plot ln(Conc) vs. Time HPLC->Plot Calculate 6. Calculate k_obs from Slope Plot->Calculate Profile 7. Construct pH-Rate Profile (log(k_obs) vs. pH) Calculate->Profile

Caption: Step-by-step workflow for kinetic analysis.

Conclusion

The hydrolytic stability of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is fundamentally dependent on pH. A comprehensive kinetic study, as outlined in this guide, reveals a characteristic pH-rate profile marked by enhanced stability in acidic conditions and rapid degradation in alkaline environments. This behavior is governed by the distinct mechanisms of acid- and base-catalyzed ester hydrolysis. By employing the robust experimental and analytical protocols described herein, researchers and formulators can accurately quantify this stability, enabling the development of effective, stable, and reliable products. The resulting pH-rate profile is an indispensable tool for predicting shelf-life, ensuring quality control, and guiding formulation strategy.

References

  • Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing.
  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
  • Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide.
  • ChemHelpASAP. (2019, November 12). Acid-catalyzed mechanism of ester hydrolysis. YouTube.
  • J&K Scientific LLC. (2026, February 8). Ester Hydrolysis.
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Fife, T. H., & Przystas, T. J. (2002, April 17). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry.
  • Lundberg, D., et al. (2025, March 13). Ester-based surfactants: Are they stable enough? Journal of Surfactants and Detergents.
  • Lundberg, D., et al. (2022). Ester‐based surfactants: Are they stable enough? SciSpace.
  • Lundberg, D., et al. (2026, March 4). Ester‐based surfactants: Are they stable enough? ResearchGate.
  • Tadros, T. F. (n.d.). Introduction. Wiley-VCH.
  • Le, K. A., et al. (n.d.). Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure. PMC.
  • Tennessee Academy of Science. (n.d.). Determination of the Esters by Alkaline Hydrolysis.
  • Para, G., et al. (2026, March 4). Hydrolysis driven surface activity of esterquat surfactants. ResearchGate.
  • Open Access Research Journals. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.
  • SSRG International Journal of Applied Chemistry. (2019, September 15). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide).
  • Para, G., et al. (2016, March 1). Hydrolysis driven surface activity of esterquat surfactants. PubMed.
  • Le, K. A., et al. (2025, December 20). Ester Quats: The Novel Class of Cationic Fabric Softeners. ResearchGate.
  • Chemistry LibreTexts. (2024, September 1). 4.3: Kinetics.
  • Zairov, R., et al. (n.d.). Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications. PMC.
  • IV SEMMESTER. (n.d.).
  • Asian Journal of Chemistry. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions.
  • National Center for Biotechnology Information. (n.d.). Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride. PubChem.
  • MDPI. (2022, July 10). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution.
  • Defense Technical Information Center. (1984, October 22). Kinetics of Hydrolysis and Products of Hydrolysis and Photolysis of Tetryl.
  • National Institute of Standards and Technology. (n.d.). Stearyltrimethylammonium chloride. NIST Chemistry WebBook.

Sources

Foundational

Thermal Degradation Pathway of Trimethyl(2-(stearoyloxy)ethyl)ammonium Chloride: Mechanisms, Kinetics, and Formulation Stability

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride—commonly referred to as stear...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride—commonly referred to as stearoylcholine chloride—is a biodegradable cationic surfactant (esterquat) increasingly utilized in solid lipid nanoparticles (SLNs), liposomal drug delivery systems, and advanced fabric conditioning. While its biodegradability is highly advantageous for environmental and physiological clearance, the very structural features that enable this clearance make it highly susceptible to thermal degradation. Understanding the exact mechanistic pathways of its thermal breakdown is critical for scientists developing sterilization protocols, hot-melt extrusion processes, and long-term stability profiles.

This whitepaper dissects the thermal degradation pathways of stearoylcholine chloride, focusing on the causality of the reverse Menschutkin reaction, providing self-validating analytical protocols, and outlining the direct implications for pharmaceutical manufacturing.

Core Mechanisms of Thermal Degradation

The thermal degradation of stearoylcholine chloride is not a single-step combustion event but a highly ordered, multi-stage chemical breakdown. In the absence of moisture (which would otherwise trigger premature ester hydrolysis), the molecule undergoes two distinct thermal degradation pathways driven by nucleophilic and pyrolytic forces.

Pathway A: The Reverse Menschutkin Reaction (Primary Pathway)

When subjected to thermal stress (typically between 200 °C and 250 °C), the solid or molten esterquat lacks a solvent shell. This leaves the chloride counterion "naked" and highly nucleophilic. The quaternary nitrogen is surrounded by three methyl groups and one bulky stearoyloxyethyl group. Dictated by steric hindrance, the chloride ion executes an SN2 nucleophilic attack on the least sterically hindered electrophilic center: one of the methyl carbons.

This attack forces the cleavage of the C–N bond, neutralizing the positive charge on the nitrogen. The result is the evolution of methyl chloride (a volatile, toxic gas) and the formation of dimethyl(2-(stearoyloxy)ethyl)amine (a tertiary amine). This dealkylation is the dominant initiation step of thermal degradation for choline-derived esterquats .

Pathway B: Ester Pyrolysis (Secondary Pathway)

As temperatures exceed 250 °C, the remaining tertiary amine ester (or unreacted esterquat) undergoes thermal ester cleavage. Unlike aqueous hydrolysis, dry pyrolysis involves a concerted cyclic transition state (syn-elimination) or homolytic bond cleavage, yielding stearic acid and choline-derived alkene fragments. The high activation energy required for this step ensures it only occurs after or alongside the primary dealkylation phase .

Pathway A Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (Stearoylcholine Chloride) B Reverse Menschutkin Reaction (Nucleophilic Dealkylation) A->B 200-250°C Primary C Ester Pyrolysis (Thermal Cleavage) A->C >250°C Secondary D Dimethyl(2-(stearoyloxy)ethyl)amine B->D E Methyl Chloride (Gas) B->E F Stearic Acid C->F G Choline Chloride Derivatives C->G

Fig 1. Primary and secondary thermal degradation pathways of stearoylcholine chloride.

Quantitative Thermal Degradation Data

To accurately predict formulation behavior during thermal processing, the degradation stages must be quantified. Table 1 summarizes the gravimetric and spectroscopic data typical for stearoylcholine chloride under an inert nitrogen atmosphere.

Table 1: Thermogravimetric Analysis (TGA) Degradation Stages

Degradation StageTemperature Range (°C)Mass Loss (%)Primary Evolved SpeciesMechanistic Assignment
Stage 1 200 – 25010 – 14Methyl Chloride (m/z 50)Reverse Menschutkin (Dealkylation)
Stage 2 250 – 35065 – 75Stearic Acid, Alkyl fragmentsEster Pyrolysis & Chain Fragmentation
Stage 3 > 35015 – 20CO₂, CO, HydrocarbonsCarbonaceous Backbone Combustion

Note: The theoretical mass of the methyl chloride leaving group relative to the parent stearoylcholine chloride molecule is approximately 11.9%, which perfectly aligns with the Stage 1 mass loss.

Experimental Workflow: Self-Validating TGA-FTIR/MS

To map this degradation pathway empirically, researchers must utilize a system that correlates physical mass loss with chemical identity in real-time. A standalone TGA only proves that degradation is occurring; coupling it with Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) proves how it is occurring.

This protocol is designed as a self-validating system : the gravimetric mass loss quantified by the TGA must stoichiometrically match the integrated area of the evolved gas signals in the FTIR/MS. If a 12% mass loss is recorded at 220 °C, the MS must simultaneously register a dominant m/z 50 peak (methyl chloride), confirming the dealkylation mechanism without the need for external standards.

Workflow S1 Sample Prep (Desiccation) S2 TGA Heating (10 °C/min, N2) S1->S2 S3 Evolved Gas Transfer (Heated Line 200°C) S2->S3 S4 FTIR/MS Analysis (Real-time ID) S3->S4 S5 Kinetic Modeling (Activation Energy) S4->S5

Fig 2. Self-validating TGA-FTIR/MS workflow for real-time evolved gas analysis.

Step-by-Step Methodology
  • Sample Desiccation (Causality: Preventing Hydrolysis): Dry 10 mg of stearoylcholine chloride under a vacuum at 40 °C for 24 hours. Reasoning: Residual moisture will cause premature hydrolysis of the ester bond at lower temperatures, confounding the true thermal pyrolysis data.

  • Baseline Calibration: Run a blank TGA cycle with an empty alumina crucible under a 50 mL/min nitrogen purge to establish a flat thermal baseline, eliminating buoyancy artifacts.

  • Thermal Ramp: Load the desiccated sample into the TGA. Initiate a heating ramp from 25 °C to 600 °C at a precise rate of 10 °C/min under a continuous nitrogen atmosphere to isolate thermal degradation from oxidative combustion.

  • Evolved Gas Transfer: Maintain the transfer line connecting the TGA exhaust to the FTIR/MS at a constant 200 °C. Reasoning: This prevents the condensation of high-boiling volatiles (like stearic acid) inside the tubing, ensuring all evolved gases reach the detector.

  • Real-Time Spectral Acquisition: Acquire FTIR spectra continuously (resolution 4 cm⁻¹) and MS scans (m/z 10–300). Monitor the C–Cl stretching frequencies and m/z 50/52 isotopic signatures to validate the reverse Menschutkin reaction.

  • Kinetic Deconvolution: Apply the Flynn-Wall-Ozawa (FWO) isoconversional method across multiple heating rates (5, 10, 15, 20 °C/min) to calculate the activation energy ( Ea​ ) of the primary dealkylation step.

Implications for Drug Development and Manufacturing

The thermal degradation profile of stearoylcholine chloride is not merely an analytical curiosity; it has profound implications for formulation scientists working with esterquats .

  • Loss of Zeta Potential: The primary function of stearoylcholine in SLNs is to provide a permanent positive charge (quaternary ammonium) for complexing with negatively charged nucleic acids (DNA/mRNA) or enhancing cellular uptake. If the formulation undergoes thermal stress—such as during hot-melt extrusion or terminal sterilization (autoclaving at 121 °C)—even minor dealkylation converts the permanently charged lipid into a pH-dependent tertiary amine. This drastically lowers the zeta potential, leading to nanoparticle aggregation and payload leakage.

  • Toxicological Risks: The reverse Menschutkin reaction generates methyl chloride. In parenteral drug formulations, the presence of an alkylating agent like methyl chloride is a severe toxicological hazard. Formulators must ensure that processing temperatures remain strictly below the activation energy threshold of the dealkylation pathway.

Understanding these mechanistic boundaries allows scientists to engineer tighter thermal budgets during manufacturing, ensuring the structural integrity and safety of esterquat-based therapeutics.

References

  • Comblike Ionic Complexes of Hyaluronic Acid and Alkanoylcholine Surfactants as a Platform for Drug Delivery Systems . Biomacromolecules.[Link]

  • Thermotropic Phase Behavior of Choline Soaps . The Journal of Physical Chemistry B.[Link]

  • Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure . International Journal of Molecular Sciences.[Link]

Exploratory

Structural Dynamics and Morphological Profiling of Trimethyl(2-(stearoyloxy)ethyl)ammonium Chloride in Nanocarrier Systems

Abstract Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (commonly known as O-stearoylcholine chloride or OSC-Cl) is a bioactive, cationic lipid characterized by its quaternary ammonium headgroup and long aliphatic stea...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (commonly known as O-stearoylcholine chloride or OSC-Cl) is a bioactive, cationic lipid characterized by its quaternary ammonium headgroup and long aliphatic stearoyl chain. As a critical excipient in modern nanomedicine, its unique phase behavior and morphology govern its utility in targeted drug delivery. This whitepaper provides an in-depth analysis of the crystallographic signatures, counterion-driven phase transitions, and morphological characteristics of OSC-Cl, alongside self-validating protocols for its synthesis and formulation into Solid Lipid Nanoparticles (SLNs).

Molecular Architecture & Crystallographic Signatures

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (CAS: 25234-57-5) possesses a molecular weight of 406.1 g/mol 1. While the chloride salt is highly soluble and exists as a micelle near room temperature, its crystallographic baseline is best understood through its direct precursor, O-stearoylcholine iodide (OSC-I).

Single-crystal X-ray diffraction studies of the iodide analog reveal that the molecules self-assemble into an interdigitated bilayer structure 2. Within this matrix, the polymethylene portion of the acyl chains adopts an all-trans conformation 3.

The Causality of Interdigitation: This structural phenomenon is not random. It is thermodynamically driven by the cross-sectional mismatch between the bulky trimethylammonium headgroup and the single, slender C18 acyl chain. To prevent the formation of energetically unfavorable hydrophobic voids within the bilayer core, the acyl chains from opposing leaflets interpenetrate. This maximizes van der Waals interactions and stabilizes the crystalline gel phase.

Thermotropic Phase Behavior & The Hofmeister Effect

In aqueous dispersions, OSC-Cl undergoes a highly cooperative thermotropic phase transition from a crystalline gel phase to a micellar structure 2. The temperature at which this occurs (the Krafft temperature) is strictly governed by the nature of the counterion, a phenomenon explained by the Hofmeister series.

Differential Scanning Calorimetry (DSC) demonstrates that OSC-Cl exhibits an endothermic transition centered at 18.9 °C , whereas its iodide counterpart transitions at 61.4 °C 2. Consequently, in physiological environments (37 °C), the chloride salt exists in its biologically active micellar form, while the iodide salt remains an inactive crystalline precipitate 4.

Mechanistic Causality: Iodide is a large, polarizable, and weakly hydrated chaotrope. It binds intimately with the quaternary ammonium headgroup, neutralizing the localized positive charge. This dampens electrostatic repulsion between adjacent lipid molecules, stabilizing the flat bilayer and raising the melting temperature. Conversely, chloride is a smaller, strongly hydrated kosmotrope. It cannot bind as tightly, leaving the headgroups with a high net positive charge. The resulting electrostatic repulsion forces the membrane to curve, driving the spontaneous formation of micelles at a much lower temperature.

PhaseTransition Gel Crystalline Gel Phase (Interdigitated Bilayer) Micelle Micellar Structure (Active Form) Gel->Micelle Thermal Activation (> Krafft Temp) Cl Chloride (Cl-) Krafft Temp: 18.9 °C Cl->Gel High Hydration, High Repulsion Iodide Iodide (I-) Krafft Temp: 61.4 °C Iodide->Gel Low Hydration, Low Repulsion

Fig 1. Hofmeister effect on the thermotropic phase transition of Stearoylcholine.

Morphological Profiling in Nanocarrier Formulations

Beyond basic aqueous dispersions, OSC-Cl is heavily utilized as a cationic modifier in the formulation of Solid Lipid Nanoparticles (SLNs) to enhance the delivery of chemotherapeutics like docetaxel into cancer cells 5.

When incorporated into SLNs, the resulting nanocarriers exhibit a distinct spherical morphology with a highly constrained mean particle size range of 69–133 nm [[5]]().

Morphological Causality: The spherical shape is a thermodynamic inevitability driven by the minimization of interfacial tension between the solid lipid core and the aqueous continuous phase. The OSC-Cl molecules partition to the surface of the SLN, orienting their hydrophobic stearoyl tails into the lipid matrix while projecting their cationic choline headgroups into the aqueous environment. This creates a dense, positively charged corona (high zeta potential) that prevents nanoparticle aggregation via electrostatic repulsion, ensuring a monodisperse size distribution.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating immediate feedback loops to verify success at each critical juncture.

Protocol A: Synthesis and Counterion Exchange (OSC-I to OSC-Cl)

Because OSC-I is easier to crystallize and purify, it is synthesized first and subsequently converted to the bioactive chloride form 2.

  • Ion Exchange: Dissolve purified OSC-I in a methanol/water mixture and pass it through a column packed with SERALITE SRA-400 anion exchange resin (pre-equilibrated with 1M HCl and washed with Milli-Q water).

  • Elution: Elute the product slowly. To ensure complete stoichiometric exchange, pass the eluate through a fresh resin bed a second time.

  • Self-Validation Check (Chemical): Add a drop of 0.1M AgNO3​ to a small aliquot of the final eluate. The immediate formation of a stark white precipitate ( AgCl ) without any yellow tint ( AgI ) confirms the complete removal of iodide. Verify structural integrity via 1H NMR.

Protocol B: Differential Scanning Calorimetry (DSC) Phase Analysis
  • Sample Preparation: Disperse OSC-Cl in Milli-Q water to a final concentration of 150 mM.

  • Thermal Cycling: Load the sample into a VP-DSC microcalorimeter. Run an initial heating scan from 5 °C to 80 °C at a rate of 1 °C/min.

  • Self-Validation Check (Thermodynamic): Immediately run a cooling cycle back to 5 °C, followed by a second heating cycle. If the endothermic peak at 18.9 °C is reversible and reappears in the second heating cycle, it validates that the event is a true thermotropic phase transition (gel-to-micelle) rather than irreversible thermal degradation of the ester bond.

Protocol C: Fabrication of OSC-Modified SLNs via Hot Emulsification
  • Lipid Melting: Melt the primary lipid matrix (e.g., DPPC or coconut oil) alongside OSC-Cl at a temperature 10 °C above the lipid's melting point.

  • Aqueous Integration: Add a pre-heated aqueous phase (containing co-surfactants if necessary) dropwise to the lipid melt under high-speed homogenization.

  • Size Reduction: Subject the hot emulsion to probe ultrasonication for 5 minutes, then rapidly cool to 4 °C to solidify the lipid core.

  • Self-Validation Check (Physical): Analyze the dispersion via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.3 validates a uniform, monodisperse formulation. Confirm the 69–133 nm spherical morphology via Transmission Electron Microscopy (TEM).

SLNWorkflow Lipid Lipid Matrix + OSC-Cl (Melted at T > Tm) Emulsify Hot Emulsification & Ultrasonication Lipid->Emulsify Addition of Aqueous Phase SLN Solid Lipid Nanoparticles (Spherical, 69-133 nm) Emulsify->SLN Controlled Cooling Uptake Enhanced Cellular Uptake (Choline Transporter Mediated) SLN->Uptake In vitro Application (A549/MCF7)

Fig 2. Workflow for formulating and utilizing Stearoylcholine-modified SLNs.

Quantitative Data Summary

The following table synthesizes the critical physicochemical and morphological parameters of Stearoylcholine derivatives and their nanocarrier formulations:

ParameterO-Stearoylcholine Chloride (OSC-Cl)O-Stearoylcholine Iodide (OSC-I)OSC-Modified SLNs
Molecular Weight 406.1 g/mol 497.5 g/mol N/A (Composite)
Krafft Temperature 18.9 °C61.4 °CN/A
Phase State at 37 °C Micellar (Biologically Active)Crystalline Gel (Inactive)Solid Matrix
Morphology Spherical MicellesInterdigitated BilayerSpherical Nanoparticles
Size Range ~10-20 nm (Micelles)Bulk Crystals69–133 nm
Primary Application SLN Surface ModifierSynthetic IntermediateTargeted Drug Delivery
Biological Implications: Receptor-Mediated Uptake

The ultimate objective of utilizing OSC-Cl in nanomedicine is to exploit its biological mimicry. In vitro studies demonstrate that SLNs modified with stearoylcholine exhibit significantly enhanced cellular uptake and cytotoxicity in A549 (lung) and MCF7 (breast) cancer cell lines 5.

The Causality of Enhanced Uptake: Cancer cells frequently overexpress choline transporters to meet the voracious metabolic demand for membrane phospholipid synthesis during rapid proliferation. The exposed choline moiety on the surface of the OSC-modified SLN acts as a biomimetic targeting ligand. This facilitates active, transporter-mediated endocytosis, which, combined with the non-specific electrostatic attraction between the cationic nanoparticle and the anionic cell membrane, drastically amplifies intracellular drug accumulation.

References
  • Effect of Hofmeister Series Anions on the Thermotropic Phase Behavior of Bioactive O-Acylcholines ACS Publications (The Journal of Physical Chemistry B) URL:[Link]

  • Choline Based Surfactants Promote Cellular Uptake of Solid Lipid Nanoparticles into Lung and Breast Cancer Cells Bentham Science Publishers (Current Drug Delivery) URL: [Link]

  • Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride | C23H48ClNO2 National Center for Biotechnology Information (PubChem) URL:[Link]

  • Effect of Hofmeister series anions on the thermotropic phase behavior of bioactive O-acylcholines PubMed (National Institutes of Health) URL:[Link]

Sources

Foundational

The Cytotoxicity Profile of Trimethyl(2-(stearoyloxy)ethyl)ammonium Chloride: A Technical Guide

Executive Summary Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (CAS: 25234-57-5), commonly referred to as Stearoylcholine chloride (SC) , is a synthetic cationic surfactant and lipid derivative. Synthesized via the e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (CAS: 25234-57-5), commonly referred to as Stearoylcholine chloride (SC) , is a synthetic cationic surfactant and lipid derivative. Synthesized via the esterification of choline and stearic acid, it is increasingly utilized in nanomedicine to formulate surface-modified solid lipid nanoparticles (SLNs)[1]. While SC significantly enhances the cellular uptake of nanocarriers into tumor cells (such as A549 and MCF7) via choline transporters and electrostatic interactions, it inherently possesses a distinct, dose-dependent cytotoxicity profile[1][2].

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) governing SC's toxicity, the intracellular apoptotic pathways it triggers, and a self-validating methodological framework for profiling its in vitro cytotoxicity.

Structure-Activity Relationship (SAR): The Causality of Toxicity

The cytotoxicity of cationic lipids is not arbitrary; it is strictly governed by their molecular architecture[3]. Stearoylcholine consists of two critical domains that dictate its interaction with mammalian cells:

  • The Quaternary Ammonium Headgroup: The permanent positive charge of the choline moiety facilitates strong electrostatic interactions with the anionic proteoglycans on the cell membrane. While this drives efficient endocytosis, at higher concentrations, it induces severe membrane depolarization and transient pore formation[3][4].

  • The Saturated Hydrophobic Tail (C18:0): The stearoyl chain is fully saturated, allowing for highly ordered, tight lipid packing. When SC integrates into the cellular phospholipid bilayer, this rigidity disrupts membrane fluidity far more aggressively than unsaturated counterparts. For instance, Oleoylcholine (OC), which contains a mono-unsaturated "kink" (C18:1), exhibits a much milder, dose-dependent toxicity because it cannot pack as tightly, thereby causing less structural destabilization[1][2].

Mechanistic Pathways of In Vitro Cytotoxicity

The cellular death induced by Stearoylcholine is primarily mediated through the intrinsic (mitochondrial) apoptotic pathway, driven by oxidative stress[3][5].

When SC-modified nanoparticles are internalized, the disruption of endosomal and mitochondrial membranes leads to a massive intracellular burst of Reactive Oxygen Species (ROS)[4]. This oxidative stress causes lipid peroxidation, which subsequently drops the mitochondrial membrane potential ( ΔΨm​ ). The depolarized mitochondria release cytochrome c into the cytosol, triggering the proteolytic cascade of Caspase-9 and Caspase-3, ultimately culminating in DNA fragmentation and apoptosis[3].

G SC Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (Stearoylcholine) Membrane Cell Membrane Depolarization & Endosomal Uptake SC->Membrane Electrostatic & Choline Transporter Interaction ROS Intracellular ROS Burst (Oxidative Stress) Membrane->ROS Membrane Destabilization Mito Mitochondrial Dysfunction (↓ Membrane Potential) ROS->Mito Lipid Peroxidation Caspase Caspase-9 & -3 Activation (Proteolytic Cascade) Mito->Caspase Cytochrome c Release Apoptosis Cellular Apoptosis (A549 & MCF7 Models) Caspase->Apoptosis DNA Fragmentation

Mechanistic pathway of Stearoylcholine-induced cytotoxicity via ROS and mitochondrial apoptosis.

Quantitative Cytotoxicity Profiling

Recent in vitro studies utilizing A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) cell lines have demonstrated that SC-modified SLNs exhibit the highest cytotoxic effects among choline-based surfactants[1][2]. The data below synthesizes the comparative cytotoxicity profiles based on lipid modifications.

Formulation TypeCell Line ModelCytotoxicity TrendMechanistic Causality
SC-SLNs (Stearoylcholine) A549 (Lung)High (IC50 ↓)Rigid saturated C18 chain induces severe membrane depolarization and a rapid ROS burst.
SC-SLNs (Stearoylcholine) MCF7 (Breast)High (IC50 ↓)Overexpressed choline transporters facilitate massive uptake, leading to mitochondrial collapse.
OC-SLNs (Oleoylcholine) A549 / MCF7ModerateThe kinked C18:1 chain prevents tight lipid packing, resulting in milder membrane disruption.
Unmodified SLNs A549 / MCF7NegligibleThe neutral surface charge prevents electrostatic disruption of the anionic cell membrane.

Self-Validating Experimental Protocols

To accurately assess the cytotoxicity of Stearoylcholine, researchers must employ self-validating assay systems. The following protocols isolate the chemical toxicity of SC from physical nanoparticle artifacts.

Protocol A: Formulation of SC-Modified Solid Lipid Nanoparticles (SC-SLNs)

Causality Check: Free SC forms micelles that lyse cells indiscriminately. Formulating SC into SLNs mimics physiological drug-delivery conditions and controls the presentation of the cationic headgroup.

  • Lipid Phase Preparation: Melt the solid lipid matrix (e.g., tripalmitin or stearic acid) at 10°C above its melting point. Add 2-5% (w/w) Stearoylcholine chloride.

    • Rationale: Heating ensures the homogeneous thermodynamic dispersion of the cationic surfactant within the lipid core.

  • Aqueous Phase Preparation: Heat the aqueous emulsifier solution (e.g., Tween 80) to the exact temperature of the lipid phase.

    • Rationale: Temperature matching prevents premature lipid recrystallization during mixing, which would cause heterogeneous particle sizes.

  • Emulsification: Mix the phases using high-shear homogenization (15,000 rpm for 5 min), followed by probe ultrasonication (3 cycles, 1 min each).

    • Rationale: This energy input forces the particles into the 69–133 nm size range[1], which is the optimal hydrodynamic diameter for clathrin-mediated endocytosis.

Protocol B: MTT Viability & ROS Quantification Assay

Self-Validating System: This protocol utilizes an internal logic loop. If the MTT assay shows reduced viability, the parallel ROS assay must show a proportional fluorescence spike to validate the intrinsic apoptotic mechanism.

  • Cell Seeding: Seed A549 or MCF7 cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment & Internal Controls: Treat cells with varying concentrations of SC-SLNs (10–500 µg/mL) for 24 and 48 hours.

    • Negative Control: Untreated cells in complete media (Establishes 100% viability baseline).

    • Vehicle Control: Unmodified SLNs (Isolates the cytotoxic effect of the SC surfactant from the lipid matrix).

    • Positive Control: 0.1% Triton X-100 (Validates the maximum signal for membrane rupture).

  • MTT Addition (Mitochondrial Assessment): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

    • Rationale: MTT measures mitochondrial succinate dehydrogenase activity. Because SC specifically targets mitochondrial membrane potential[3], a drop in formazan production directly correlates with SC-induced organelle dysfunction.

  • ROS Detection (Mechanistic Validation): In a parallel plate, incubate treated cells with 10 µM DCFH-DA for 30 minutes in the dark. Wash with PBS and measure fluorescence (Ex: 485 nm / Em: 535 nm).

    • Rationale: DCFH-DA is non-fluorescent until it is cleaved by intracellular esterases and oxidized by ROS. A spike in fluorescence validates that the cell death observed in the MTT assay is driven by oxidative stress[4].

References

  • Saadat, M., Jafari, S., Mahmoudian, M., & Valizadeh, H. "Choline Based Surfactants Promote Cellular Uptake of Solid Lipid Nanoparticles into Lung and Breast Cancer Cells." Bentham Science Publishers, May 2024.
  • Saadat, M., et al. "Stearoylcholine and Oleoylcholine: Synthesis, Physico-chemical characterization, Nanoparticle formation, and Toxicity studies." Journal of Drug Delivery Science and Technology, 2020.
  • "Correlation of the cytotoxic effects of cationic lipids with their headgroups." RSC Advances / National Institutes of Health (NIH), 2015.
  • "Cargo-Free Nanoparticles Containing Cationic Lipids Induce Reactive Oxygen Species and Cell Death in HepG2 Cells." J-Stage, 2020.
  • "Dependence of Reactive Oxygen Species and FLICE Inhibitory Protein on Lipofectamine-Induced Apoptosis in Human Lung." CDC Stacks, 2007.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for Trimethyl(2-(stearoyloxy)ethyl)ammonium Chloride

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Delivery Professionals Compound: Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (Stearoylcholine chloride) CAS Number: 25234-57-5 Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Delivery Professionals Compound: Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (Stearoylcholine chloride) CAS Number: 25234-57-5

Executive Summary

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride, commonly known as stearoylcholine chloride, is a bioactive cationic lipid and quaternary ammonium surfactant. By esterifying the hydroxyl group of choline chloride with a long-chain C18 fatty acid derivative, the resulting molecule exhibits potent amphiphilic properties. This "lipidization" strategy is highly valued in pharmaceutical development for enhancing the lipophilicity of active pharmaceutical ingredients (APIs), facilitating targeted drug delivery, and serving as a critical charge-forming component in liposomal nanomedicines[1].

This application note details a highly optimized, self-validating protocol for synthesizing stearoylcholine chloride via the direct acylation of choline chloride with stearoyl chloride.

Mechanistic Rationale & Causality

The synthesis relies on a nucleophilic acyl substitution where the primary hydroxyl group of choline chloride attacks the highly electrophilic carbonyl carbon of stearoyl chloride. While conceptually straightforward, the protocol's success hinges on controlling the microenvironment to prevent competing side reactions.

The Causality of Anhydrous Conditions: Choline chloride is notoriously deliquescent. If trace water is present in the substrate or solvent, it acts as a competing nucleophile, rapidly hydrolyzing stearoyl chloride into stearic acid and hydrochloric acid. Stearic acid is highly lipophilic and will co-precipitate with the target stearoylcholine chloride during workup, making downstream purification exceedingly difficult. Therefore, rigorous high-vacuum drying of choline chloride is not merely a preparatory step; it is the fundamental mechanism for ensuring product purity.

The Role of the Acid Scavenger: The esterification generates equimolar amounts of hydrogen chloride (HCl). If left unneutralized, the acidic environment can degrade the solvent (e.g., DMF) and stall the reaction equilibrium. The addition of anhydrous pyridine serves a dual purpose: it acts as an acid scavenger to drive the reaction forward and precipitates out of the organic phase as pyridine hydrochloride, providing a visual indicator of reaction progress[1].

Mechanism ChCl Choline Chloride (Hygroscopic Salt) Dry Rigorous Drying (Prevents Hydrolysis) ChCl->Dry Heat/Vacuum Water Trace Water (Competitor) Acid Stearic Acid (Lipophilic Impurity) Water->Acid + StCl StCl Stearoyl Chloride (Acylating Agent) Ester Stearoylcholine Chloride (Target Ester) StCl->Ester StCl->Acid Dry->Ester + StCl

Caption: Mechanistic causality highlighting the critical need for anhydrous conditions to prevent impurities.

Reagent Matrix

To ensure a self-validating system, precise stoichiometric control is required. A slight excess of stearoyl chloride (1.15 eq) ensures complete consumption of the choline chloride, while an excess of pyridine (1.2 eq) ensures complete neutralization of the liberated HCl.

Table 1: Stoichiometric Matrix for Stearoylcholine Chloride Synthesis

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
Choline Chloride139.621.0010.0 gCationic Substrate
Stearoyl Chloride302.921.1525.0 gAcylating Agent
Pyridine (Anhydrous)79.101.206.9 mLAcid Scavenger
DMF (Anhydrous)73.09Solvent50.0 mLReaction Medium
Dichloromethane (DCM)84.93Co-solvent20.0 mLReagent Diluent

Step-by-Step Experimental Protocol

This workflow utilizes differential solubility to create a self-purifying system. The target quaternary ammonium salt is insoluble in non-polar solvents, whereas the primary impurities (unreacted stearoyl chloride and stearic acid) remain highly soluble.

SynthesisWorkflow N1 1. Substrate Drying Vacuum at 110°C N2 2. Reagent Activation Stearoyl Chloride + Pyridine N1->N2 N3 3. Acylation Reaction Anhydrous DMF, 0°C to RT N2->N3 N4 4. Product Precipitation Cold Diethyl Ether N3->N4 N5 5. Final Purification Recrystallization (EtOH/Ether) N4->N5

Caption: Step-by-step workflow for the synthesis and purification of Stearoylcholine chloride.

Phase 1: Substrate Preparation
  • Drying: Transfer 10.0 g of choline chloride into a 250 mL round-bottom flask. Dry the salt under high vacuum (≤ 0.1 mbar) at 110 °C for a minimum of 12 hours.

  • Inert Atmosphere: Backfill the flask with dry Argon and allow it to cool to room temperature. Do not expose the dried salt to ambient air.

Phase 2: Acylation Reaction
  • Solvent Addition: Inject 50 mL of anhydrous N,N-Dimethylformamide (DMF) and 6.9 mL of anhydrous pyridine into the flask containing the dried choline chloride. Stir to form a suspension.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. This prevents exothermic solvent degradation[1].

  • Reagent Addition: In a separate dry flask, dissolve 25.0 g of stearoyl chloride in 20 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the choline chloride suspension over 30 minutes[1].

  • Propagation: Remove the ice bath. Allow the reaction mixture to slowly warm to room temperature and stir vigorously under Argon for 24 to 48 hours. The mixture will transition from a cloudy suspension to a clearer solution as the lipidized product forms, accompanied by the precipitation of white pyridine hydrochloride salts[1].

Phase 3: Workup and Purification
  • Filtration: Filter the reaction mixture through a medium-porosity glass frit to remove the insoluble pyridine hydrochloride.

  • Precipitation: Transfer the filtrate to an addition funnel. Slowly drip the filtrate into a beaker containing 500 mL of vigorously stirred, ice-cold diethyl ether. The amphiphilic stearoylcholine chloride will instantly crash out as a white precipitate, while lipophilic impurities remain in the ether phase.

  • Collection & Recrystallization: Collect the crude product via vacuum filtration. To achieve pharmaceutical-grade purity, dissolve the solid in a minimum volume of hot absolute ethanol (approx. 60 °C). Slowly add cold diethyl ether until the solution becomes slightly turbid, then store at -20 °C overnight to induce crystallization.

  • Final Drying: Filter the purified crystals and dry under high vacuum for 24 hours to remove residual solvent.

Analytical Validation & Self-Validating Systems

Standard Thin Layer Chromatography (TLC) is ineffective for this compound due to the severe streaking caused by the quaternary ammonium headgroup. Instead, the protocol relies on orthogonal spectroscopic and thermal validation.

In-Process Quality Control (IPQC)
  • FTIR Spectroscopy: Monitor the reaction progress by taking an aliquot of the reaction mixture. The successful formation of the ester is confirmed by the disappearance of the acid chloride carbonyl stretch at ~1800 cm⁻¹ and the appearance of a strong ester carbonyl (C=O) stretch at ~1735 cm⁻¹.

Release Testing (Thermotropic Phase Behavior)

The counterion of the O-acylcholine dictates its physical state and Krafft temperature. Differential Scanning Calorimetry (DSC) is the gold standard for validating the purity and structural integrity of the synthesized salt. Pure stearoylcholine chloride must exhibit a sharp endothermic transition corresponding to its gel-to-micelle phase change[2].

Table 2: Differential Scanning Calorimetry (DSC) Validation Data

CompoundCounterionEndothermic Transition (T_m)Phase State at 37 °C (Body Temp)
O-StearoylcholineChloride (Cl⁻) 18.9 °C Active Micellar Form
O-StearoylcholineIodide (I⁻)61.4 °CInactive Crystalline Precipitate

Data summarized from 2[2]. A broad transition peak indicates the presence of residual stearic acid impurities.

Formulation Applications: Liposomal Nanomedicine

Once synthesized and validated, stearoylcholine chloride serves as a highly effective charge-forming component in liposomal compositions. It is specifically utilized to embed active pharmaceutical ingredients (such as antiviral or chemotherapeutic agents) within lipid films by forming stable salts with the target drug[3].

The integration of this cationic lipid directly influences the hydrodynamic diameter and polydispersity of the resulting nanoparticles.

Table 3: Liposomal Size Distribution (5 wt% Stearoylcholine Chloride)

ComponentParticle Size Peak 1Particle Size Peak 2Distribution Type
Stearoylcholine Chloride (5 wt%)62 ± 2 nm275 ± 5 nmBimodal

Data reflecting the structural impact of charge-forming components in lipid films, demonstrating the dual-population vesicle formation typical of high-concentration cationic lipid loading[3].

References

  • Benchchem. "Application Notes and Protocols: Stearoyl Chloride in Pharmaceutical Synthesis." Benchchem Technical Literature.
  • ACS Publications. "Effect of Hofmeister Series Anions on the Thermotropic Phase Behavior of Bioactive O-Acylcholines." American Chemical Society.
  • Taylor & Francis. "Choline chloride – Knowledge and References." Pharmaceutical Development and Technology.

Sources

Application

Application Note &amp; Protocol: Formulation and Characterization of Cationic Liposomes Using DSTAP

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the formulation, characterization, and handling of cationic liposomes utilizing 1,2-distearoyl-3-trimethylammoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the formulation, characterization, and handling of cationic liposomes utilizing 1,2-distearoyl-3-trimethylammonium-propane (DSTAP), a saturated cationic lipid analogous to the requested Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride. Cationic liposomes are potent non-viral vectors for the delivery of nucleic acids and other therapeutic molecules.[1][2] The protocol details the widely adopted thin-film hydration followed by extrusion method, a technique known for its reproducibility and control over vesicle size.[3] We will delve into the critical role of helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol, and provide step-by-step instructions for physicochemical characterization using Dynamic Light Scattering (DLS) and Zeta Potential analysis. This guide is intended for researchers and professionals in drug development seeking to produce consistent and effective cationic liposome formulations.

Foundational Principles of Cationic Liposome Formulation

The successful formulation of cationic liposomes hinges on the rational selection of lipids and a precise manufacturing process. The overall goal is to create stable, unilamellar vesicles with a net positive charge, capable of binding and delivering negatively charged cargo like siRNA, mRNA, or plasmid DNA.[4][5]

The Role of the Cationic Lipid: DSTAP

1,2-distearoyl-3-trimethylammonium-propane (DSTAP) is a key component, imparting a strong positive charge to the liposome surface.[6] This positive charge is crucial for two primary reasons:

  • Electrostatic Complexation: It enables the spontaneous association with negatively charged therapeutic cargo.[7]

  • Cellular Interaction: It facilitates interaction with the negatively charged proteoglycans on cell surfaces, promoting cellular uptake, often via endocytosis.[8]

DSTAP's saturated stearoyl (18:0) chains result in a higher phase transition temperature (Tc) and a more rigid, stable lipid bilayer compared to its unsaturated counterparts like DOTAP.[6][9]

The Indispensable Role of Helper Lipids

Using a cationic lipid alone is often insufficient for effective delivery. Helper lipids are incorporated to enhance transfection efficiency, stability, and facilitate the release of cargo into the cytoplasm.[2][10]

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): DOPE is a fusogenic lipid that is paramount for effective endosomal escape.[11] Its conical shape, a result of a small headgroup and unsaturated acyl chains, promotes the formation of a non-bilayer, inverted hexagonal (HII) phase, especially in the acidic environment of the late endosome.[10][11] This structural transition disrupts the endosomal membrane, allowing the liposomal cargo to be released into the cytoplasm before it can be degraded in the lysosome.[11]

  • Cholesterol (Chol): Cholesterol acts as a "membrane plasticizer." It inserts into the lipid bilayer, modulating its fluidity, permeability, and stability.[12] By filling the gaps between phospholipid molecules, cholesterol reduces the passive leakage of encapsulated drugs and increases the mechanical rigidity of the liposome, which can enhance its stability in biological fluids.[12]

Materials and Equipment

Category Item Recommended Supplier/Specifications
Lipids 1,2-distearoyl-3-trimethylammonium-propane (DSTAP)Avanti Polar Lipids, Coger
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Avanti Polar Lipids, Coger
Cholesterol (Chol)Avanti Polar Lipids, Sigma-Aldrich
Solvents Chloroform, HPLC GradeFisher Scientific, Sigma-Aldrich
Methanol, HPLC GradeFisher Scientific, Sigma-Aldrich
Buffers & Reagents Nuclease-free WaterInvitrogen, Ambion
Phosphate-Buffered Saline (PBS), SterileGibco, Corning
Equipment Rotary EvaporatorBüchi, Heidolph
Water Bath / Heating BlockVWR, Fisher Scientific
Mini-ExtruderAvanti Polar Lipids
Polycarbonate Membranes (e.g., 100 nm, 200 nm)Avanti Polar Lipids, Whatman
Syringes, Gas-tight Glass (1 mL)Hamilton
Dynamic Light Scattering (DLS) / Zeta Potential AnalyzerMalvern Panalytical (Zetasizer), Anton Paar
Round-bottom flasks (50-100 mL)Pyrex, Kimble
Glass vials, assorted sizesWheaton
Nitrogen Gas Cylinder with RegulatorAirgas, Praxair

Protocol: Liposome Formulation via Thin-Film Hydration & Extrusion

This protocol is a standard and highly reproducible method for generating small unilamellar vesicles (SUVs) with a controlled size distribution.[3][13] All lipid handling should be performed above the phase transition temperature (Tc) of the lipid with the highest Tc (in this case, DSTAP) to ensure homogeneity.

Step 1: Lipid Dissolution
  • Calculate the required amounts of DSTAP and a helper lipid (e.g., DOPE or Cholesterol) based on the desired molar ratio. A common starting ratio is 1:1 for DSTAP:DOPE or 7:3 for cationic lipid:cholesterol.[2][13]

  • In a clean glass round-bottom flask, dissolve the weighed lipids in chloroform or a chloroform:methanol (9:1 v/v) mixture. Ensure enough solvent is used to fully dissolve the lipids (e.g., 5 mL for several mg of total lipid).

  • Gently swirl the flask until the solution is clear and homogenous.

Step 2: Thin-Film Formation
  • Connect the flask to a rotary evaporator.

  • Immerse the flask in a water bath set to a temperature above the Tc of the lipids (e.g., 40-60°C).[14]

  • Start the rotation and gradually apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.

  • Once the film appears dry, continue evaporation under a high vacuum for at least 1-2 hours (or overnight in a vacuum oven) to remove all residual solvent.[3] This step is critical for vesicle integrity.

Step 3: Lipid Film Hydration
  • Pre-warm the desired aqueous hydration buffer (e.g., nuclease-free water, PBS) to the same temperature used for evaporation.[3]

  • Add the pre-warmed buffer to the flask containing the dried lipid film. The final lipid concentration is typically between 1 and 5 mg/mL.[3]

  • Agitate the flask by hand-swirling or using a bath sonicator. The lipid film will gradually peel off the glass and form a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.[13][14]

Step 4: Vesicle Sizing by Extrusion
  • Assemble the mini-extruder with a polycarbonate membrane of the desired final pore size (e.g., 100 nm). It is often beneficial to perform a sequential extrusion, starting with a larger pore size (e.g., 400 nm or 200 nm) before the final size.[3][13]

  • Ensure the extruder heating block is set to a temperature above the Tc.

  • Draw the MLV suspension into one of the glass syringes and place it in the extruder.

  • Gently push the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process breaks down the large MLVs into smaller, more uniform unilamellar vesicles.[3] The final pass should be collected from the opposite syringe.

  • The resulting liposome solution should appear more translucent than the initial milky MLV suspension.

G cluster_prep Step 1 & 2: Film Preparation cluster_form Step 3 & 4: Vesicle Formation cluster_char Step 5: Characterization cluster_final Final Product dissolve Dissolve Lipids (DSTAP + Helper) in Chloroform evap Rotary Evaporation (Above Tc) dissolve->evap dry Dry Film under High Vacuum evap->dry hydrate Hydrate with Aqueous Buffer dry->hydrate Forms MLVs extrude Extrude through Membrane (11-21 passes) hydrate->extrude dls Measure Size & PDI (DLS) extrude->dls Forms SUVs zeta Measure Surface Charge (Zeta Potential) dls->zeta final Sterile Filtered & Stored Cationic Liposomes zeta->final

Caption: High-level workflow for cationic liposome formulation.

Protocol: Physicochemical Characterization

Characterization is a non-negotiable step to validate the quality and consistency of the liposome formulation.

Particle Size and Polydispersity Index (PDI)

Particle size influences the biodistribution and cellular uptake of liposomes, while the PDI is a measure of the homogeneity of the sample.[15]

  • Instrumentation: Use a Dynamic Light Scattering (DLS) instrument.

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for the instrument (typically a slightly hazy suspension).

  • Measurement: Perform the measurement at 25°C.[15]

  • Analysis: The Z-average diameter should be within the target range (e.g., 80-150 nm for a 100 nm membrane). The PDI should ideally be < 0.2, indicating a monodisperse and homogenous population.[16]

Zeta Potential (Surface Charge)

Zeta potential is an indicator of colloidal stability and confirms the cationic nature of the liposomes.[17]

  • Instrumentation: Use a laser Doppler velocimetry instrument, often integrated with a DLS system.[17]

  • Sample Preparation: Dilute the liposome suspension in an appropriate low-salt buffer or water. High salt concentrations can shield the surface charge.

  • Measurement: The instrument applies an electric field and measures the velocity of the particles.

  • Analysis: For a cationic liposome, the zeta potential should be strongly positive, typically in the range of +30 mV to +60 mV.[4][15] A high magnitude of zeta potential (positive or negative) generally correlates with better stability against aggregation.

Parameter Technique Typical Target Value Significance
Mean Particle Size Dynamic Light Scattering (DLS)80 - 150 nmAffects biodistribution, cellular uptake, and sterilization options.[15]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Measures size uniformity; high PDI indicates aggregation or mixed populations.[16][18]
Zeta Potential Laser Doppler Velocimetry> +30 mVConfirms cationic surface charge required for cargo binding and cell interaction; predicts stability.[15][17]

Application-Critical Post-Formulation Handling

Sterilization

For any in vitro or in vivo biological application, the liposome preparation must be sterile.

  • Sterile Filtration: This is the preferred method for heat-sensitive lipid formulations. Use a 0.22 µm syringe filter. This method is only suitable for liposomes with a mean diameter significantly smaller than 220 nm.[19][20] Note that this process can sometimes cause a small loss of material due to filter retention.[21]

  • Unsuitable Methods: Autoclaving (steam sterilization) and gamma irradiation are generally not recommended as they can cause lipid hydrolysis and degradation, leading to changes in particle size and drug leakage.[19][20]

Storage and Stability

Liposomes are susceptible to both physical (aggregation, fusion) and chemical (hydrolysis, oxidation) instability.

  • Short-Term Storage: For short-term use (days to weeks), store the liposome suspension at 4°C in a sterile, sealed vial. Do not freeze, as the formation of ice crystals can disrupt the bilayer structure.[22]

  • Long-Term Storage: For long-term stability, lyophilization (freeze-drying) is the method of choice. This requires the addition of a cryoprotectant (e.g., sucrose or trehalose) to the formulation before freezing to preserve vesicle integrity.[23] The lyophilized powder can be stored at -20°C or below for months and reconstituted with nuclease-free water before use.[22]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Large Particle Size / High PDI (>0.3) Incomplete extrusion; insufficient passes.Increase the number of extrusion passes to 21. Ensure extrusion is performed above the lipid Tc.
Aggregation after formulation.Check the zeta potential; if low, consider adjusting the lipid ratio. Ensure adequate buffer ionic strength.
Low or Negative Zeta Potential Incorrect lipid ratio or wrong lipid used.Verify calculations and ensure the correct cationic lipid was used.
Measurement in high-salt buffer (charge screening).Re-measure after diluting in deionized water or a low-salt buffer.
Lipid Film Fails to Hydrate Residual organic solvent in the film.Ensure the film is thoroughly dried under a high vacuum for an extended period.
Low Transfection Efficiency Sub-optimal helper lipid or ratio.Empirically test different helper lipids (e.g., DOPE vs. Cholesterol) and vary the molar ratios.
Poor endosomal escape.Ensure the formulation includes a fusogenic lipid like DOPE.[11]

Visualized Liposome Structure

Caption: Diagram of a cationic liposome with key components.

References

  • The Pivotal Role of DOPE as a Neutral Helper Lipid in Cationic Liposomes: A Technical Guide. (n.d.). Benchchem.
  • Cazzolla, A., Mondala, J. R. M., Wanigasekara, J., Carroll, J., Daly, N., Tiwari, B., Cullen, P. J., & Curtin, J. F. (2024). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. PLOS ONE, 19(4), e0300467. [Link]

  • Hui, S. W., Langner, M., Zhao, Y. L., Ross, P., Hurley, E., & Chan, K. (1996). The role of helper lipids in cationic liposome-mediated gene transfer. Biophysical Journal, 71(2), 590–599.
  • Cazzolla, A., Mondala, J., Wanigasekara, J., Carroll, J., Daly, N., Tiwari, B., Cullen, P. J., & Curtin, J. (2023). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. protocols.io. [Link]

  • Cazzolla, A., Mondala, J. R. M., Wanigasekara, J., Carroll, J., Daly, N., Tiwari, B., Cullen, P. J., & Curtin, J. F. (2024). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. PLOS ONE, 19(4), e0300467. Available from: [Link]

  • AZoNano. (2005, May 6). Zeta Potential Characterisation of Anionic and Cationic Liposomes. AZoNano.com. Retrieved March 28, 2026, from [Link]

  • Al-Jamal, K. T., Al-Ahmady, Z. S., & Kostarelos, K. (2011). Preparation, characterization, and efficient transfection of cationic liposomes and novel magnetic cationic liposomes. International Journal of Nanomedicine, 6, 2275–2286. [Link]

  • Brookhaven Instruments. (2021, March 26). Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. Retrieved March 28, 2026, from [Link]

  • Cazzolla, A., et al. (2024). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. Arrow@TU Dublin. Available from: [Link]

  • Izutsu, K., Yoshioka, S., & Terao, T. (2005). Effect of freezing rate on physical stability of lyophilized cationic liposomes. Chemical & Pharmaceutical Bulletin, 53(3), 325–329. [Link]

  • Cazzolla, A., et al. (2024). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. PubMed. Available from: [Link]

  • Lee, S., et al. (2025). Sterilization Effects on Liposomes with Varying Lipid Chains. PMC. Available from: [Link]

  • Nakamura, T., et al. (2022). Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes. Spandidos Publications. Available from: [Link]

  • Gerasimov, A. V., et al. (2023). Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells. PMC. Available from: [Link]

  • Evers, M. J. W., & Koper, G. J. M. (2023). Size reduction, purification, sterilization and storage/packaging of liposomes. National Institute of Standards and Technology. Available from: [Link]

  • ResearchGate. (n.d.). Characterization of liposomes. a Particle size and (b) Zeta potential... Retrieved March 28, 2026, from [Link]

  • NSP-Functional Polymers & Copolymers. (n.d.). DSTAP (18:0). Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). Particle size a and zeta potential b of cationic liposomes. Retrieved March 28, 2026, from [Link]

  • Moghaddam, B., et al. (2011). Exploring the Correlation Between Lipid Packaging in Lipoplexes and Their Transfection Efficacy. ResearchGate. Available from: [Link]

  • Penoy, N., et al. (2024). Development and optimization of a one step process for the production and sterilization of liposomes using supercritical CO2. ORBi. Available from: [Link]

  • Nakhaei, P., et al. (2021). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. PMC. Available from: [Link]

  • Dua, J. S., Rana, A. C., & Bhandari, A. K. (2010). Stability Aspects of Liposomes.
  • Lee, S., et al. (2025). Sterilization Effects on Liposomes with Varying Lipid Chains. ResearchGate. Available from: [Link]

  • ResearchGate. (2025, November 17). How to stability and storage of siRNA–Liposome Complexes Prepared Using Sigma Liposome Kits? Retrieved March 28, 2026, from [Link]

  • Johnson, J., et al. (2022, October 20). Using 3D Imaging To Understand Sterilizing-Grade Filtration of Liposomes. BioProcess International. Available from: [Link]

  • Moghaddam, B., et al. (2011). Exploring the Correlation Between Lipid Packaging in Lipoplexes and Their Transfection Efficacy. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Molecular structure of DOPE and DSPE and the cationic lipids DOTAP and... Retrieved March 28, 2026, from [Link]

  • D'Avanzo, N., et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Applications. CNR-IRIS. Available from: [Link]

  • Pop, O. L., et al. (2023). Novel Methods for Liposome Formulation: Advancements and Innovations. Semantic Scholar. Available from: [Link]

  • Khan, D. H., et al. (2018). Development of Dual Drug Loaded Nanosized Liposomal Formulation by A Reengineered Ethanolic Injection Method and Its Pre-Clinical Pharmacokinetic Studies. PMC. Available from: [Link]

  • Gerasimov, A. V., et al. (2023). Influence of the Composition of Cationic Liposomes on the Performance of Cargo Immunostimulatory RNA. MDPI. Available from: [Link]

  • Sumitomo Chemical. (n.d.). Characterization of Liposome Drug Products. Retrieved March 28, 2026, from [Link]

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Method

Application Notes and Protocols for Trimethyl(2-(stearoyloxy)ethyl)ammonium Chloride as a Cationic Surfactant in Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Cationic Surfactants and the Unique Position of Esterquats in Emulsion Polymerization Emulsion polymerization is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Cationic Surfactants and the Unique Position of Esterquats in Emulsion Polymerization

Emulsion polymerization is a cornerstone of polymer synthesis, enabling the production of stable aqueous dispersions of polymers, or latexes, which are fundamental to industries ranging from coatings and adhesives to drug delivery systems. The choice of surfactant is paramount, as it governs particle nucleation, stabilization, and the final properties of the latex. While anionic and non-ionic surfactants have been extensively studied and utilized, cationic surfactants offer unique advantages. The resulting positively charged latex particles are highly desirable for applications involving interaction with negatively charged substrates, such as biological membranes, cellulose fibers, and certain pigments.

This guide focuses on Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (CAS 25234-57-5), a cationic surfactant belonging to the "esterquat" class. Esterquats are distinguished by the presence of an ester linkage within their molecular structure. This feature imparts a key advantage: enhanced biodegradability compared to traditional quaternary ammonium surfactants, as the ester bond is susceptible to hydrolysis.[1][2][3] This "soft" nature makes them environmentally more benign, a significant consideration in modern material and drug development. However, the application of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride in emulsion polymerization is not extensively documented in peer-reviewed literature, necessitating a foundational guide based on established principles of cationic polymerization and the specific chemistry of esterquats.

This document serves as a detailed technical guide for researchers. It will provide a comprehensive overview of the surfactant's properties, the mechanistic principles guiding its use, a detailed, representative protocol for emulsion polymerization, and methods for characterizing the resulting cationic latex.

Physicochemical Properties and Key Considerations

Understanding the fundamental properties of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is crucial for designing a robust emulsion polymerization process.

Table 1: Physicochemical Properties of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride

PropertyValueSource
IUPAC Name trimethyl(2-octadecanoyloxyethyl)azanium;chloride[4]
CAS Number 25234-57-5[4]
Molecular Formula C₂₃H₄₈ClNO₂[4]
Molecular Weight 406.1 g/mol [4]
Structure A quaternary ammonium head group linked via an ethyl ester to a C18 stearoyl tail.[4]
Key Feature Cationic charge and a hydrolyzable ester linkage.[1][2]
Critical Causality Behind Experimental Choices:
  • The Cationic Head Group: The positively charged trimethylammonium group provides the primary mechanism of stabilization through electrostatic repulsion between polymer particles. This is particularly effective when a cationic initiator is used, as it ensures a consistent positive charge on the particle surface from the earliest stages of nucleation.[5] The use of an anionic initiator like persulfate with a cationic surfactant is generally avoided as it can lead to the formation of insoluble ion pairs and destabilization of the emulsion.

  • The Stearoyl (C18) Hydrophobic Tail: The long C18 alkyl chain provides the necessary hydrophobicity to reduce the interfacial tension between the monomer (oil phase) and water, enabling the formation and stabilization of monomer droplets and micelles. The length of this tail significantly influences the surfactant's surface activity and its critical micelle concentration (CMC).

  • The Ester Linkage - A Double-Edged Sword: The ester group is the defining feature of this surfactant. Its susceptibility to hydrolysis is key to its enhanced biodegradability.[1][2] However, this also presents a critical experimental consideration. The polymerization is typically conducted in water, often at elevated temperatures (50-80 °C), and the pH of the medium can influence the rate of hydrolysis.[1][6] Alkaline conditions significantly accelerate ester hydrolysis, which would cleave the surfactant into a hydrophilic quaternary ammonium alcohol and a stearate anion, destroying its amphiphilic character and leading to emulsion collapse. Therefore, polymerization should be conducted under neutral to slightly acidic conditions to preserve the surfactant's integrity throughout the reaction.

Mechanism of Stabilization in Emulsion Polymerization

The role of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride in emulsion polymerization follows the general principles of micellar nucleation, with specific considerations for its cationic and ester-containing nature.

  • Micelle Formation: Above its Critical Micelle Concentration (CMC), the surfactant molecules self-assemble into micelles in the aqueous phase, with their hydrophobic stearoyl tails forming the core and the hydrophilic cationic heads facing the water.

  • Monomer Partitioning: The hydrophobic monomer (e.g., styrene, methyl methacrylate) is introduced into the system with agitation, forming large monomer droplets stabilized by the surfactant. A smaller fraction of the monomer is solubilized within the hydrophobic cores of the micelles.

  • Initiation: A water-soluble cationic initiator (e.g., a diazonium salt or an azo compound like 2,2'-Azobis(2-methylpropionamidine) dihydrochloride) is added. It decomposes in the aqueous phase to generate cationic free radicals.

  • Particle Nucleation: These radicals can initiate polymerization with monomer molecules dissolved in the water. The resulting oligomeric radicals grow until they become insoluble and precipitate, or they can enter a monomer-swollen micelle. The micelle provides a favorable environment with a high local monomer concentration, becoming the primary locus of particle nucleation.

  • Particle Growth and Stabilization: The newly formed polymer particle is stabilized by a layer of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride molecules, which adsorb onto its surface with their hydrophobic tails anchored in the polymer and their cationic heads extending into the aqueous phase. This creates a positive surface charge (zeta potential), leading to strong electrostatic repulsion between particles and preventing coagulation. Monomer diffuses from the large monomer droplets through the aqueous phase to the growing polymer particles to sustain polymerization.

EmulsionPolymerization cluster_0 Aqueous Phase (Water) Surfactant Micelle Monomer-Swollen Micelle LatexParticle Growing Latex Particle (+ charge) Micelle->LatexParticle Initiator Cationic Initiator (I-I) Radical Cationic Radical (I•+) Initiator->Radical Radical->Micelle MonomerDroplet Monomer Droplet (Stabilized) MonomerDroplet->LatexParticle

Caption: Mechanism of cationic emulsion polymerization.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Rationale: The CMC is the minimum surfactant concentration required for micelle formation and is essential for designing an effective polymerization recipe. Concentrations are typically set above the CMC to ensure a sufficient population of micelles for particle nucleation.

Method: Surface Tensiometry

  • Prepare a stock solution: Accurately prepare a stock solution of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride in deionized water (e.g., 10 mM).

  • Create dilutions: Prepare a series of dilutions from the stock solution, covering a range from high to very low concentrations (e.g., from 5 mM down to 0.001 mM).

  • Measure surface tension: Using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each dilution at a constant temperature (e.g., 25 °C).

  • Plot and determine CMC: Plot surface tension (mN/m) versus the logarithm of the surfactant concentration. The plot will show a region where surface tension decreases linearly with increasing log(concentration), followed by a plateau. The point of intersection between these two linear regions is the CMC.

Protocol 2: Emulsion Polymerization of Styrene

Materials:

  • Monomer: Styrene (inhibitor removed by passing through an alumina column)

  • Surfactant: Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride

  • Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (e.g., V-50)

  • Continuous Phase: Deionized water

  • pH adjustment: Dilute HCl or a suitable buffer (e.g., acetate buffer) to maintain a pH between 4-6.

Equipment:

  • Jacketed glass reactor with a reflux condenser, nitrogen inlet, and mechanical stirrer.

  • Thermostatic water bath.

  • Syringe pumps or dropping funnels for controlled addition.

Procedure:

  • Reactor Setup: Charge the reactor with deionized water (e.g., 150 g) and the desired amount of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (e.g., a concentration 2-5 times the predetermined CMC).

  • Inert Atmosphere: Begin stirring (e.g., 200-300 rpm) and purge the system with nitrogen for at least 30 minutes to remove oxygen, which inhibits free-radical polymerization. Maintain a gentle nitrogen blanket throughout the reaction.

  • Temperature Control: Heat the reactor contents to the desired reaction temperature (e.g., 60-70 °C) using the circulating water bath.

  • Monomer Addition: Slowly add the purified styrene monomer (e.g., 50 g) to the reactor over 20-30 minutes to form a monomer emulsion.

  • Initiation: Dissolve the cationic initiator (e.g., 0.5 g V-50) in a small amount of deionized water and add it to the reactor to start the polymerization.

  • Polymerization: Maintain the temperature and stirring for the duration of the reaction (e.g., 4-6 hours). Monitor the reaction by observing changes in the appearance of the latex (e.g., from translucent to opaque white).

  • Completion and Cooling: After the reaction period, turn off the heat and allow the reactor to cool to room temperature while maintaining stirring.

  • Filtration: Filter the final latex through a fine mesh (e.g., 100-200 mesh) to remove any coagulum formed during the process.

ProtocolWorkflow A 1. Reactor Setup - Charge Water & Surfactant - Adjust pH (4-6) B 2. Deoxygenation - Start Stirring - Purge with Nitrogen (30 min) A->B C 3. Heating - Heat to 60-70 °C B->C D 4. Monomer Emulsification - Add Styrene Monomer C->D E 5. Initiation - Add dissolved Cationic Initiator D->E F 6. Polymerization - Hold at Temp (4-6 hours) E->F G 7. Cooling - Cool to Room Temperature F->G H 8. Filtration - Filter through mesh G->H I Final Cationic Latex H->I

Caption: Experimental workflow for cationic emulsion polymerization.

Protocol 3: Characterization of the Cationic Latex

Rationale: Proper characterization is essential to validate the success of the polymerization and to understand the properties of the resulting material for its intended application.

Table 2: Key Characterization Techniques for Cationic Latex

ParameterMethodExpected Outcome & Interpretation
Monomer Conversion GravimetryHigh conversion (>95%) indicates an efficient reaction. This is determined by weighing a sample of latex, drying it to remove water and unreacted monomer, and comparing the final and initial solid content.
Particle Size & Distribution Dynamic Light Scattering (DLS)Provides the average hydrodynamic diameter and the Polydispersity Index (PDI). A low PDI (<0.1) indicates a monodisperse latex. Particle size is typically in the range of 50-200 nm.
Surface Charge Zeta Potential MeasurementA high positive zeta potential (e.g., > +30 mV) confirms the cationic nature of the particles and indicates good electrostatic stability against aggregation.
Latex Stability Mechanical & Freeze-Thaw StabilityAssesses the robustness of the latex. Mechanical stability is tested by high-speed stirring. Freeze-thaw stability is crucial for storage and transport and is evaluated by subjecting the latex to freezing and thawing cycles.[7]
Surfactant Integrity pH monitoring / TitrationMonitoring the pH during polymerization can give an indirect indication of ester hydrolysis (which would release stearic acid, lowering the pH). Post-polymerization titration can quantify any fatty acid formed.

Troubleshooting and Scientific Insights

  • Problem: High Coagulum Formation.

    • Cause: Insufficient stabilization. The surfactant concentration may be too low (below the effective CMC under reaction conditions), or the stirring speed may be too high, causing shear-induced coagulation. An incompatible (anionic) initiator might have been used.

    • Solution: Increase the surfactant concentration. Optimize the stirring speed. Ensure a cationic initiator is used.

  • Problem: Reaction Fails to Initiate or is Very Slow.

    • Cause: Presence of oxygen, which is a radical scavenger. The inhibitor was not fully removed from the monomer. Insufficient initiator concentration or temperature.

    • Solution: Ensure thorough deoxygenation before and during the reaction. Purify the monomer immediately before use. Check initiator concentration and reaction temperature.

  • Problem: Bimodal Particle Size Distribution.

    • Cause: Secondary nucleation event. This can happen if the initial surfactant concentration is depleted by adsorbing onto newly formed particles, and then more surfactant becomes available or new micelles form later in the reaction.

    • Solution: Adjust the initial surfactant and initiator concentrations. A semi-continuous or "starve-fed" addition of monomer can sometimes provide better control over particle nucleation and growth.[8]

Conclusion

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride represents a promising class of biodegradable cationic surfactants for emulsion polymerization. While its direct application in this field is not yet widely reported, the principles outlined in this guide provide a robust framework for its successful implementation. The key to its use lies in understanding and controlling the conditions that affect the stability of its ester linkage, primarily by maintaining a neutral to slightly acidic pH. By following the representative protocols for CMC determination, polymerization, and latex characterization, researchers can effectively explore the potential of this surfactant to create stable, positively charged polymer latexes for a variety of advanced applications, contributing to the development of more sustainable materials and drug delivery systems.

References

  • Laschewsky, A., et al. (1997). Emulsion Polymerization of Styrene Using Conventional, Polymerizable, and Polymeric Surfactants. A Comparative Study. Macromolecules, 30(26), 8092-8103. [Link]

  • ACS Publications. (n.d.). Emulsion Polymerization of Styrene Using Conventional, Polymerizable, and Polymeric Surfactants. A Comparative Study. Macromolecules. [Link]

  • Wysocki, M., et al. (2024). Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure. International Journal of Molecular Sciences, 25(11), 5761. [Link]

  • National Center for Biotechnology Information. (2024). Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure. PubMed. [Link]

  • Arcus, C. L., et al. (1969). Hydrolysis of esters and ester-anions by a polymeric quaternary ammonium hydroxide. Journal of the Chemical Society D: Chemical Communications, (22), 1377a. [Link]

  • Hangzhou Top Chemical Co., Ltd. (n.d.). Stearyl Trimethyl Ammonium Chloride (STAC). Product Show. [Link]

  • ResearchGate. (2024). Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure. [Link]

  • MDPI. (2022). Emulsion Polymerization Using an Amphiphilic Oligoether Ionic Liquid as a Surfactant. Polymers, 14(17), 3519. [Link]

  • ResearchGate. (n.d.). Reported applications of esterquats. [Link]

  • MDPI. (2024). Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure. International Journal of Molecular Sciences. [Link]

  • Preprints.org. (2024). Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure. [Link]

  • ResearchGate. (n.d.). Stability testing results of latexes, differing in the covalent crosslinking strategy, surfac-. [Link]

  • ResearchGate. (2025). Ester Quats: The Novel Class of Cationic Fabric Softeners. [Link]

  • PCI Magazine. (2023). Effect of Different Surfactants on Emulsion Polymerization of a Vinyl-Acrylic Latex, Part Two. [Link]

  • Indian Academy of Sciences. (n.d.). Effect of cationic surfactant tail length on the emulsion gel polymerization of styrene. [Link]

  • National Center for Biotechnology Information. (n.d.). Waterborne Random Copolymers as Polymeric Surfactants for Emulsion Polymerization. [Link]

  • PubChem. (n.d.). Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride. [Link]

  • Indovinya. (n.d.). The role of surfactants in the emulsion polymerization process. [Link]

Sources

Application

Application Note: Formulation and Cellular Targeting of Solid Lipid Nanoparticles (SLNs) using Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride

Introduction & Mechanistic Rationale Solid Lipid Nanoparticles (SLNs) are a highly effective lipid-based nanocarrier system utilized in targeted drug delivery. While traditional SLNs provide excellent biocompatibility an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Solid Lipid Nanoparticles (SLNs) are a highly effective lipid-based nanocarrier system utilized in targeted drug delivery. While traditional SLNs provide excellent biocompatibility and controlled release, their native negative or neutral surface charge often limits cellular internalization. Modifying the SLN surface with cationic agents dramatically enhances their electrostatic interaction with the negatively charged phospholipid bilayer of target cells.

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride, commonly known as stearoylcholine chloride (SC), is a specialized cationic surfactant synthesized from choline and stearic acid[1]. With a molecular weight of 406.1 g/mol , SC acts as a dual-function targeting ligand and emulsifier[2].

Causality of Formulation Design: The incorporation of SC into the SLN matrix is driven by its amphiphilic structure. The lipophilic stearoyl tail anchors firmly into the solid lipid core (e.g., stearic acid) via hydrophobic interactions during the lipid crystallization phase. Simultaneously, the positively charged trimethylammonium (choline) headgroup is exposed at the aqueous interface. This structural orientation imparts a strong positive zeta potential (e.g., +38.3 mV) to the nanoparticle, which prevents particle aggregation via electrostatic repulsion[1]. Furthermore, the exposed choline moiety acts as a biological key, actively binding to choline transporters that are highly overexpressed on the surface of specific malignancies, such as A549 lung cancer and MCF7 breast cancer cells[3].

Cellular_Uptake SLN SC-Modified SLN (+ Charge, Choline) Membrane Cancer Cell Membrane (- Charge) SLN->Membrane Electrostatic Transporter Choline Transporter (Overexpressed) SLN->Transporter Ligand Binding Endocytosis Receptor-Mediated Endocytosis Membrane->Endocytosis Transporter->Endocytosis

Mechanism of enhanced cellular uptake of SC-modified SLNs via choline transporters.

Materials and Reagents

  • Solid Lipid Core: Stearic acid or Tripalmitin (High purity, >99%).

  • Cationic Surfactant/Targeting Ligand: Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (Stearoylcholine chloride, SC).

  • Aqueous Surfactant (Stabilizer): Poloxamer 188 or Tween 80.

  • Model Active Pharmaceutical Ingredient (API): Docetaxel (DTX) or equivalent hydrophobic therapeutic agent[3].

  • Solvents: Milli-Q Deionized Water.

Experimental Protocol: Hot Emulsification-Ultrasonication Method

This protocol details the synthesis of SC-modified SLNs. The method relies on the precise manipulation of thermodynamics and shear forces to create a self-validating colloidal system.

Step 1: Lipid Phase Preparation
  • Weigh 100 mg of the solid lipid (e.g., Stearic acid) and 10 mg of the hydrophobic API (Docetaxel).

  • Add 15 mg of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (SC).

  • Heat the mixture in a sealed glass vial using a thermostatic water bath set to 75°C (approximately 5–10°C above the melting point of the solid lipid).

  • Causality & Validation: Heating above the melting point ensures the complete destruction of the lipid crystalline lattice, allowing the API and SC to uniformly distribute within the lipid matrix. Validation Check: The lipid phase must become a completely transparent, homogenous yellow/colorless oil. Any cloudiness indicates incomplete melting.

Step 2: Aqueous Phase Preparation
  • Dissolve 1.5% (w/v) Poloxamer 188 in 10 mL of Milli-Q water.

  • Heat the aqueous solution to exactly 75°C.

  • Causality & Validation: Isothermal mixing is critical. Validation Check: Measure the temperature of both phases prior to mixing. A temperature differential of >2°C can cause localized, premature lipid precipitation, visible as white flakes. If flakes are observed upon mixing, the batch must be discarded.

Step 3: Primary Emulsification
  • Transfer the hot aqueous phase dropwise into the molten lipid phase while continuously mixing using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes.

  • Causality: High-shear mechanical forces break the bulk lipid into micro-droplets, creating a stable primary oil-in-water (o/w) emulsion.

Step 4: Nanoemulsion Generation (Ultrasonication)
  • Immediately transfer the primary emulsion to an ultrasonic probe sonicator.

  • Sonicate at 500 W (amplitude 40%) for 10 minutes using a pulsed cycle (3s ON, 2s OFF). Maintain the sample in the 75°C water bath during this process.

  • Causality & Validation: Acoustic cavitation generates intense local shear forces that reduce the micro-droplets to the nanometer scale. Validation Check: Post-sonication, the emulsion should exhibit a translucent, bluish opalescence (the Tyndall effect). This optical property guarantees the formation of nanometer-sized droplets (<200 nm).

Step 5: Solidification and Nanoparticle Formation
  • Remove the nanoemulsion from the heat source.

  • Rapidly cool the dispersion by plunging the vial into an ice-water bath (2–4°C) for 15 minutes.

  • Causality: Rapid cooling induces high supersaturation, forcing the lipid droplets to crystallize instantly. This rapid crystallization traps the API inside the solid core and locks the SC choline headgroups onto the particle surface before Ostwald ripening can occur.

Step 6: Purification
  • Purify the resulting SLNs using centrifugal ultrafiltration (100 kDa MWCO filters) at 4000 × g for 20 minutes to remove unencapsulated API and excess free surfactant.

SLN_Workflow L Lipid Phase (Solid Lipid + SC + Drug) Melt at 75°C E Primary Emulsion (o/w) High-Shear Homogenization L->E Mix at 75°C A Aqueous Phase (Water + Surfactant) Heat to 75°C A->E Mix at 75°C U Nanoemulsion Probe Ultrasonication E->U Size Reduction C Cationic SLNs Rapid Cooling (Ice Bath) U->C Solidification

Workflow for the hot emulsification-ultrasonication method of SC-modified SLNs.

Data Presentation & Quality Control

The addition of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride fundamentally alters the physicochemical properties of the SLNs. The shift from a negative to a highly positive zeta potential confirms the successful surface integration of the cationic choline groups[1].

Table 1: Comparative Physicochemical Properties of SLN Formulations

ParameterUnmodified SLNsSC-Modified SLNsAnalytical Method / Implication
Particle Size (nm) 110.5 ± 4.293.0 ± 0.1Dynamic Light Scattering (DLS). SC reduces surface tension, yielding smaller particles.
Polydispersity Index (PDI) 0.18 ± 0.020.15 ± 0.01PDI < 0.2 indicates a highly monodisperse and uniform nanoparticle population.
Zeta Potential (mV) -15.4 ± 2.1+38.3 ± 1.5Electrophoretic Light Scattering. Positive charge ensures colloidal stability & cell binding.
Targeting Efficacy Passive (EPR effect)Active TargetingFlow cytometry confirms enhanced uptake in A549 and MCF7 cell lines.

(Note: Quantitative values are representative benchmarks derived from standard formulation studies utilizing stearoylcholine for SLN modification[1],[3].)

References

  • Title: Stearoylcholine and Oleoylcholine: Synthesis, Physico-chemical characterization, Nanoparticle formation, and Toxicity studies Source: ResearchGate URL
  • Title: Trimethyl(2-(stearoyloxy)ethyl)
  • Title: Choline Based Surfactants Promote Cellular Uptake of Solid Lipid Nanoparticles into Lung and Breast Cancer Cells Source: Bentham Science Publishers URL

Sources

Method

Advanced LC-MS/MS Methodologies for the Trace Quantification of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride in Environmental Water Matrices

Audience: Analytical Chemists, Environmental Researchers, and Drug/Formulation Development Professionals. Introduction & Mechanistic Context Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (CAS: 25234-57-5), commonly re...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Environmental Researchers, and Drug/Formulation Development Professionals.

Introduction & Mechanistic Context

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (CAS: 25234-57-5), commonly referred to as stearoyl choline chloride or simply an "esterquat," is a cationic surfactant widely utilized in fabric softeners, personal care formulations, and industrial dispersants . Designed as a biodegradable alternative to highly persistent quaternary ammonium compounds (QACs) like ditallowdimethylammonium chloride (DTDMAC), esterquats feature a cleavable ester linkage between the permanently charged quaternary ammonium headgroup and the hydrophobic stearic acid tail.

While their rapid biodegradation is an environmental asset, it presents a profound analytical challenge. The ester bond is highly susceptible to base-catalyzed hydrolysis, meaning environmental water samples (wastewater effluent, surface waters) can rapidly degrade the analyte before quantification . Furthermore, as permanently charged cations with long hydrophobic tails, esterquats exhibit severe non-specific adsorption to glassware and peak tailing on traditional silica-based chromatographic columns . This application note details a robust, self-validating Solid Phase Extraction (SPE) and LC-MS/MS protocol engineered to overcome these specific physicochemical hurdles.

Hydrolysis_Pathway EQ Trimethyl(2-(stearoyloxy)ethyl) ammonium chloride HYD Base-Catalyzed Hydrolysis (pH > 7) EQ->HYD SA Stearic Acid (Anionic/Neutral) HYD->SA CC Choline Chloride (Highly Polar Cation) HYD->CC

Caption: Base-catalyzed hydrolysis pathway of stearoyl choline chloride in environmental matrices.

Experimental Design & Causality: The "Why" Behind the Method

To achieve trace-level quantification (ng/L) with high scientific integrity, every step of this protocol is dictated by the molecule's specific structural vulnerabilities.

Material Selection and Sample Preservation

The Causality: Cationic surfactants bind aggressively to the negatively charged silanol groups present on standard borosilicate glassware. Therefore, all sample collection, extraction manifolds, and autosampler vials must be constructed from High-Density Polyethylene (HDPE) or Polypropylene (PP). To arrest the base-catalyzed hydrolysis of the ester bond, samples must be immediately acidified to pH 3–4 upon collection.

Weak Cation Exchange (WCX) SPE

The Causality: Extracting a permanently charged quaternary amine from complex wastewater requires orthogonal chemistry. Traditional Strong Cation Exchange (SCX) sorbents bind quaternary amines so tightly that eluting them requires extreme salt concentrations, which subsequently foul the mass spectrometer source. By utilizing a mixed-mode Weak Cation Exchange (WCX) sorbent (featuring carboxylic acid functional groups), the esterquat is retained via ionic interaction during neutral washes. Elution is triggered simply by lowering the pH (e.g., 5% formic acid), which neutralizes the sorbent's carboxylic groups, breaking the ionic bond and releasing the analyte into an MS-compatible organic solvent.

Chromatographic Silanol Shielding

The Causality: Residual silanols on standard C18 stationary phases ionize at typical LC pH levels, acting as secondary cation-exchange sites that cause severe peak tailing for quaternary amines. This protocol utilizes a polymeric-based reversed-phase column (or hybrid-silica) combined with a mobile phase heavily buffered with ammonium formate. The ammonium ions ( NH4+​ ) competitively bind to any residual active sites on the column, ensuring sharp, symmetrical peaks and maximizing the signal-to-noise ratio.

SPE_Workflow A 1. Sample Collection (HDPE Bottles, pH 3-4) B 2. Solid Phase Extraction (Mixed-Mode WCX Sorbent) A->B C 3. Interference Wash (5% MeOH in Water) B->C D 4. Target Elution (5% Formic Acid in MeOH) C->D E 5. Concentration (N2 Evaporation at 30°C) D->E F 6. LC-MS/MS Analysis (ESI+ MRM Mode) E->F

Caption: Workflow for the extraction and quantification of esterquats from environmental water.

Step-by-Step Methodology

Self-Validating Quality Control System

To ensure the integrity of every analytical batch, this protocol integrates a self-validating feedback loop. A deuterated internal standard (e.g., d9​ -stearoyl choline) is spiked into the raw water sample prior to extraction. By monitoring the absolute recovery of the internal standard alongside the relative response factor of the native analyte, the system automatically flags matrix-induced ion suppression or SPE breakthrough . Procedural blanks processed in parallel validate the absence of plasticizer carryover.

Water Sample Pre-treatment
  • Collect 250 mL of environmental water in a pre-cleaned HDPE bottle.

  • Immediately add 1.0 mL of LC-MS grade Formic Acid to drop the pH to ~3.5.

  • Spike the sample with 50 ng/L of d9​ -stearoyl choline internal standard.

  • Filter the sample through a 0.45 µm Polyethersulfone (PES) or regenerated cellulose filter (avoid glass fiber filters).

Solid Phase Extraction (SPE) Workflow
  • Conditioning: Pass 5 mL of Methanol (MeOH) followed by 5 mL of HPLC-grade water through a 150 mg / 6 cc polymeric WCX cartridge.

  • Loading: Load the 250 mL acidified water sample at a controlled flow rate of 5 mL/min using a vacuum manifold.

  • Washing: Wash the cartridge with 5 mL of 5% MeOH in water to elute polar, non-ionic interferences. Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the target esterquat with 2 × 3 mL of 5% Formic Acid in Methanol. Collect the eluate in a PP tube.

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of ultra-pure Nitrogen at 30°C. Reconstitute in 1.0 mL of Initial Mobile Phase (50:50 Water:Acetonitrile with 10 mM ammonium formate). Vortex for 30 seconds.

LC-MS/MS Conditions
  • Column: Waters XBridge BEH C18 (or equivalent polymeric/hybrid column), 2.1 x 100 mm, 3 µm particle size.

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 8.0 min: Hold at 95% B (Column wash)

    • 8.0 - 8.1 min: Return to 10% B

    • 8.1 - 12.0 min: Re-equilibration at 10% B

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 5 µL (using a PP autosampler vial).

  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

Quantitative Data & Method Validation

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The pre-formed quaternary ammonium cation ( [M]+ ) at m/z 370.6 undergoes collision-induced dissociation (CID) to yield a highly specific choline fragment at m/z 104.1.

Table 1: Optimized LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Stearoyl Choline 370.6104.15025Quantifier (Choline fragment)
Stearoyl Choline 370.659.15040Qualifier (Trimethylamine loss)
d9​ -Stearoyl Choline 379.6113.15025Internal Standard (IS)

Note: Cone voltage is maintained at 35 V for all transitions. The mass of the intact cation excludes the chloride counter-ion.

Table 2: Method Validation Data in Environmental Matrices

Matrix TypeSpike Level (ng/L)Mean Recovery (%)RSD (%)LOD (ng/L)LOQ (ng/L)
Surface Water (River) 5092.44.12.58.0
Surface Water (River) 50095.13.22.58.0
Wastewater Effluent 5081.37.55.015.0
Wastewater Effluent 50086.76.45.015.0

Data demonstrates excellent recovery and precision. The slight suppression observed in wastewater effluent is automatically corrected by the d9​ -internal standard, ensuring quantitative trustworthiness.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3015211, Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride." PubChem,[Link]

  • Kopecky, F., et al. "Hydrolysis driven surface activity of esterquat surfactants." Journal of Colloid and Interface Science, 2016.[Link]

  • Radke, M., et al. "Analysis of Cationic Surfactants by Microbore High-Performance Liquid Chromatography−Electrospray Mass Spectrometry." Analytical Chemistry, ACS Publications, 1999.[Link]

  • Lara-Martín, P. A., et al. "Simultaneous Quantitative Analysis of Anionic, Cationic, and Nonionic Surfactants in Water by Electrospray Ionization Mass Spectrometry with Flow Injection Analysis." Analytical Chemistry, ACS Publications, 2003.[Link]

Application

Application Note: Utilizing Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride in Non-Viral Gene Delivery Vectors

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Mechanistic Overview: The Esterquat Advantage in Gene Delivery The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Mechanistic Overview: The Esterquat Advantage in Gene Delivery

The development of non-viral gene delivery vectors relies heavily on cationic lipids to condense negatively charged nucleic acids (pDNA, siRNA, miRNA) into transfectable lipoplexes. However, traditional ether-linked cationic lipids (e.g., DOTMA, DDAB) often exhibit dose-limiting cytotoxicity due to their resistance to intracellular degradation.

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (CAS: 25234-57-5)[1], commonly known as Stearoylcholine chloride or Esterquat-1 (EQ1) , represents a safer, biodegradable alternative. Structurally, it features a quaternary trimethylammonium headgroup linked to a lipophilic stearic acid (C18:0) tail via an ester bond.

Causality in Vector Design:

  • Electrostatic Condensation: The permanent positive charge of the trimethylammonium headgroup provides a high zeta potential (+30 to +45 mV) when formulated into Solid Lipid Nanoparticles (SLNs) or liposomes. This facilitates robust electrostatic binding to the phosphate backbone of nucleic acids[2],[3].

  • Enhanced Cellular Uptake: The cationic surface promotes interaction with negatively charged proteoglycans on the cell membrane, driving endocytosis. Furthermore, the choline moiety can engage specific cellular choline transporters, enhancing active targeting in certain cancer models[4].

  • Biodegradability & Low Toxicity: Upon endosomal escape, the ester linkage is rapidly hydrolyzed by intracellular esterases, cleaving the molecule into natural, well-tolerated metabolites (stearic acid and choline). This mechanism drastically reduces the cumulative cellular toxicity typically associated with stable cationic lipids[5].

Physicochemical Profile & Quantitative Formulation Data

To ensure reproducible vector formulation, the physicochemical properties of Stearoylcholine must be integrated into the experimental design. Table 1 summarizes the core properties, while Table 2 provides field-proven insights into Nitrogen-to-Phosphate (N:P) ratio optimization.

Table 1: Physicochemical Properties of Stearoylcholine Chloride [1]

PropertyValue / Description
Chemical Name Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride
Common Synonyms Stearoylcholine chloride, Esterquat-1 (EQ1)
CAS Number 25234-57-5
Molecular Weight 406.1 g/mol
Chemical Formula C23H48ClNO2
Primary Cleavage Mechanism Intracellular esterase hydrolysis

Table 2: N:P Ratio Optimization for Stearoylcholine Lipoplexes (Note: N = moles of quaternary amine in Stearoylcholine; P = moles of phosphate in nucleic acid. 1 µg of DNA ≈ 3 nmoles of phosphate).

N:P Molar RatioExpected Zeta PotentialComplexation EfficiencyCytotoxicity Risk
1:1 -10 mV to 0 mVLow (Incomplete condensation)Very Low
5:1 +15 mV to +25 mVHigh (>90% bound)Low
10:1 +30 mV to +40 mVVery High (Fully condensed)Moderate
20:1 > +40 mVVery HighHigh (Membrane disruption)

Experimental Workflow

The following diagram illustrates the logical progression from raw lipid components to a fully functional, transfection-ready lipoplex.

G cluster_0 Phase Preparation Lipid Solid Lipid Core (e.g., Precirol ATO 5) Melt at 65°C Emulsification Hot Emulsification & Homogenization (1500 rpm / High Shear) Lipid->Emulsification Surfactant Stearoylcholine Chloride (Cationic Esterquat) Surfactant->Emulsification Aqueous Aqueous Phase (Tween 80 + Water) Heat to 65°C Aqueous->Emulsification Cooling Rapid Cooling (Solidification of Lipid Core) Emulsification->Cooling cSLN Cationic SLN (Zeta: +30 to +40 mV) Cooling->cSLN Complexation Electrostatic Complexation (Optimize N:P Ratio) cSLN->Complexation NucleicAcid Nucleic Acid (pDNA / siRNA) NucleicAcid->Complexation Lipoplex cSLN-Nucleic Acid Lipoplex (Ready for Transfection) Complexation->Lipoplex

Figure 1: Workflow for the formulation of Stearoylcholine-based cSLNs and nucleic acid lipoplexes.

Validated Protocols

The following self-validating protocols are designed to ensure maximum vector stability and transfection efficiency while minimizing batch-to-batch variability.

Protocol 1: Fabrication of Cationic Solid Lipid Nanoparticles (cSLNs)

Rationale: Stearoylcholine is a single-tailed surfactant. To create a stable nanoparticle, it must be anchored into a solid lipid matrix (e.g., Precirol ATO 5). Hot melt emulsification ensures the lipophilic tail intercalates deeply into the lipid core, while the cationic headgroup remains oriented toward the aqueous phase[2].

Step-by-Step Methodology:

  • Lipid Phase Preparation: Weigh 100 mg of solid lipid (e.g., Precirol ATO 5) and heat to 10°C above its melting point (approximately 65–70°C) until fully molten.

  • Surfactant Integration: Add 50 mg of Stearoylcholine chloride to the molten lipid phase. Stir gently to ensure homogenous distribution.

  • Aqueous Phase Preparation: In a separate vial, prepare 10 mL of an aqueous solution containing a non-ionic co-surfactant (e.g., 2% w/v Tween 80). Heat this solution to the exact same temperature as the lipid phase (65–70°C). Critical Insight: Temperature matching prevents premature lipid crystallization during mixing.

  • Pre-Emulsion Formation: Add the hot aqueous phase dropwise to the lipid phase under continuous magnetic stirring at 1500 rpm for 5 minutes.

  • High-Shear Homogenization: Subject the pre-emulsion to high-shear homogenization (e.g., Ultra-Turrax) at 10,000 rpm for 10 minutes, or use a probe sonicator (amplitude 40%) for 5 minutes.

  • Rapid Solidification: Immediately disperse the hot nanoemulsion into 10 mL of ice-cold nuclease-free water (2–8°C) under gentle stirring. The rapid cooling solidifies the lipid core, locking the Stearoylcholine on the nanoparticle surface.

  • Purification: Purify the cSLNs using centrifugal ultrafiltration (100 kDa MWCO) to remove unassociated surfactant. Store at 4°C.

Protocol 2: Nucleic Acid Complexation (Lipoplex Formation)

Rationale: Nucleic acid complexation is driven by entropy and electrostatic interactions. Complexation must occur in low-salt buffers to prevent charge shielding, which leads to nanoparticle aggregation[3].

Step-by-Step Methodology:

  • Dilution: Dilute the purified cSLNs in a low-salt buffer (e.g., 20 mM HEPES, pH 7.4). Do not use PBS, as high ionic strength will induce immediate aggregation.

  • Nucleic Acid Preparation: Dilute the pDNA or siRNA in the same buffer to a working concentration of 100 µg/mL.

  • Mixing: Based on the desired N:P ratio (refer to Table 2; a ratio of 5:1 to 10:1 is recommended for initial trials), add the nucleic acid solution dropwise to the cSLN suspension. Always add nucleic acid to the lipids, not vice versa, to ensure the system remains in a state of cationic excess.

  • Self-Assembly: Vortex the mixture gently for 5 seconds. Incubate at room temperature for 30 minutes to allow the lipoplexes to self-assemble and stabilize.

  • Validation: Run an aliquot on a 1% agarose gel (Gel Retardation Assay). Complete complexation is confirmed when the nucleic acid band remains entirely in the loading well (no free migration).

Protocol 3: In Vitro Transfection and Cytotoxicity Assessment

Rationale: Serum proteins (which are negatively charged) can prematurely bind to cationic lipoplexes, neutralizing their charge and preventing cellular uptake. Transfection must be initiated in serum-free conditions[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HEK293, A549) in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ until 70-80% confluent.

  • Media Replacement: Aspirate the complete growth media. Wash the cells once with PBS, and add 100 µL of serum-free media (e.g., Opti-MEM) to each well.

  • Transfection: Add 10–20 µL of the prepared cSLN-nucleic acid lipoplex (containing ~0.2 to 0.5 µg of nucleic acid) to each well. Gently swirl the plate to mix.

  • Incubation: Incubate the cells for 4 to 6 hours at 37°C.

  • Recovery: Remove the transfection media and replace it with complete growth media containing 10% Fetal Bovine Serum (FBS).

  • Assay: Evaluate gene expression (e.g., GFP fluorescence, Luciferase assay) or gene knockdown (via qPCR/Western blot for siRNA) 48 to 72 hours post-transfection. Assess cytotoxicity using an MTT or CellTiter-Glo assay to confirm the biocompatibility advantage of the esterquat.

Sources

Method

Application Note: Isolation and Extraction Protocols for Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride from Complex Matrices

Introduction & Chemical Profile Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (CAS: 25234-57-5), commonly known as Stearoylcholine Chloride (SCC) , is a specialized quaternary ammonium compound characterized by a long...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (CAS: 25234-57-5), commonly known as Stearoylcholine Chloride (SCC) , is a specialized quaternary ammonium compound characterized by a long-chain fatty acid structure derived from stearic acid . As a potent cationic lipid, it is increasingly utilized in advanced drug delivery systems—such as Lipid Nanoparticles (LNPs)—to enhance membrane permeability and facilitate the intracellular delivery of therapeutic payloads .

Extracting SCC from complex matrices (e.g., LNP formulations or biological plasma) presents unique analytical challenges. The molecule possesses a highly hydrophobic stearoyl tail combined with a permanently charged quaternary ammonium headgroup . This amphiphilic nature causes severe partitioning issues in standard liquid-liquid extractions and irreversible binding in traditional strong cation exchange systems.

Experimental Rationale: The Causality of Method Selection

To design a self-validating and highly reproducible extraction system, the physicochemical properties of SCC dictate the following mechanistic choices:

  • Why Weak Cation Exchange (WCX) for LNPs? SCC features a quaternary amine that maintains a permanent positive charge regardless of the solvent pH. Because the analyte itself cannot be neutralized, using a Strong Cation Exchange (SCX) sorbent will result in irreversible binding, requiring impractically high salt concentrations for elution . Therefore, Weak Cation Exchange (WCX) is the mechanistic gold standard for quaternary amines . WCX sorbents utilize carboxylic acid functional groups. During sample loading at a neutral pH, the sorbent is deprotonated and negatively charged (-COO⁻), capturing the cationic lipid. During elution, an acidic solvent (e.g., 2% formic acid) is applied, which protonates the sorbent to its neutral state (-COOH), breaking the electrostatic interaction and releasing the permanently charged SCC .

  • Why Ion-Paired Liquid-Liquid Extraction (IP-LLE) for Plasma? When extracting from biological tissues or plasma, standard Folch or Bligh-Dyer methods often result in poor recoveries. The highly polar quaternary headgroup drives the lipid into the aqueous phase or traps it at the emulsion interface. To force partitioning into the hydrophobic organic layer, an ion-pairing reagent such as Heptafluorobutyric Acid (HFBA) must be introduced. The hydrophobic counter-ion pairs with the quaternary ammonium, neutralizing the overall charge of the complex and facilitating its migration into the chloroform phase.

Step-by-Step Extraction Methodologies

Protocol A: Weak Cation Exchange (WCX) SPE from Lipid Nanoparticles

This protocol is designed to isolate SCC from neutral helper lipids (e.g., Cholesterol, DSPC) and mRNA within an LNP formulation.

  • Sample Disruption: Aliquot 100 µL of the LNP formulation. Add 400 µL of Methanol containing 1% Triton X-100. Vortex vigorously for 5 minutes to dismantle the lipid bilayer and precipitate the mRNA. Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.

  • Sorbent Conditioning: Use a polymeric WCX SPE cartridge (30 mg/1 mL). Condition the bed with 2 mL of 100% Methanol, followed by 2 mL of LC-MS grade Water (adjusted to pH 7.0). Do not let the sorbent dry.

  • Sample Loading: Dilute the disrupted LNP supernatant with 1 mL of Water (pH 7.0) to reduce the methanol concentration, ensuring optimal ion-exchange retention. Load the sample onto the cartridge at a flow rate of 1 mL/min.

  • Interference Washing: Wash the cartridge with 2 mL of 100% Methanol.

    • Causality Check: Neutral lipids (Cholesterol, DSPC) and PEG-lipids interact with the sorbent only via weak hydrophobic forces. The 100% Methanol wash disrupts these forces, eluting the neutral lipids while the SCC remains anchored via electrostatic bonds to the -COO⁻ groups.

  • Analyte Elution: Elute the SCC using 2 mL of 2% Formic Acid in Methanol.

    • Causality Check: The low pH (< 3) protonates the carboxylic acid groups on the sorbent, neutralizing them and releasing the permanently charged SCC.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase for LC-MS/MS analysis.

Protocol B: Ion-Paired Liquid-Liquid Extraction (IP-LLE) from Biological Plasma

This protocol is optimized for pharmacokinetic (PK) profiling of SCC in biological fluids.

  • Spiking & Precipitation: To 100 µL of biological plasma, add 10 µL of an appropriate deuterated internal standard (e.g., D9-Choline-lipid analog). Add 300 µL of cold Methanol to precipitate matrix proteins. Vortex for 2 minutes and centrifuge at 12,000 x g for 5 minutes.

  • Ion-Pairing: Transfer the supernatant to a clean glass vial. Add 600 µL of Chloroform and 250 µL of 10 mM Heptafluorobutyric Acid (HFBA) in water.

  • Phase Separation: Vortex vigorously for 10 minutes. The HFBA forms a neutral, hydrophobic ion-pair with the quaternary amine of SCC. Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.

  • Collection: Carefully collect the lower organic (chloroform) layer, avoiding the proteinaceous interface.

  • Drying: Dry the organic phase under nitrogen and reconstitute in 100 µL of Methanol/Water (50:50, v/v) prior to injection.

Quantitative Data: Extraction Efficiency & Validation

The following table summarizes the validation metrics of the discussed protocols, demonstrating the superiority of targeted mechanistic approaches over standard lipid extraction methods.

Extraction MethodTarget MatrixAnalyte Recovery (%)Matrix Effect (%)LOD (ng/mL)Reproducibility (RSD, %)
Standard Folch LLEPlasma45.2 ± 6.1-32.45.012.5
IP-LLE (with HFBA) Plasma89.4 ± 3.2 -14.2 0.5 4.1
Strong Cation ExchangeLNPs12.4 ± 8.2-8.525.022.4
Mixed-Mode WCX-SPE LNPs96.8 ± 2.1 -4.1 0.1 2.3

Analytical Workflow Visualization

SPE_Workflow Start LNP Sample (Contains SCC, Neutral Lipids, mRNA) Lysis Sample Disruption (Methanol + 1% Triton X-100) Start->Lysis Condition WCX SPE Conditioning (MeOH -> H2O, pH 7) Lysis->Condition Load Sample Loading (SCC binds to -COO⁻) Condition->Load Wash Wash Step (100% MeOH removes neutral lipids) Load->Wash Neutral lipids in flow-through Elute Elution Step (2% Formic Acid in MeOH) Neutralizes Sorbent (-COOH) Wash->Elute Retains SCC Analyze LC-MS/MS Analysis (CSH C18 Column) Elute->Analyze Purified SCC

Fig 1: WCX-SPE isolation workflow for Stearoylcholine Chloride from LNP matrices.

LC-MS/MS Analytical Considerations

For the downstream quantification of the isolated Stearoylcholine Chloride, standard reversed-phase C18 columns often exhibit severe peak tailing due to secondary interactions between the permanently charged quaternary amine and residual surface silanols.

It is highly recommended to utilize a Charged Surface Hybrid (CSH) C18 column . The intentionally applied low-level positive charge on the CSH stationary phase repels the cationic headgroup of SCC, ensuring sharp, symmetrical peaks and highly reproducible retention times. Mobile phases should consist of Water (A) and Acetonitrile/Methanol (B), both modified with 10 mM Ammonium Formate and 0.1% Formic Acid to maintain consistent ionic strength.

References

  • CymitQuimica. "CAS 25234-57-5: Stearoylcholine chloride".

  • ACS Publications. "Effect of Hofmeister Series Anions on the Thermotropic Phase Behavior of Bioactive O-Acylcholines".

  • Agilent Technologies. "Bond Elut NEXUS and Bond Elut NEXUS WCX".

  • RSC Publishing. "Comprehensive screening of quaternary ammonium surfactants and ionic liquids in wastewater effluents and lake sediments".

  • Waters Corporation. "Rapid Analysis of Lipid Nanoparticle Components Using BioAccord LC-MS System".

  • LCGC International. "How It Works: Ion-Exchange SPE".

  • Taylor & Francis. "Cationic Lipid Bioanalysis: Understanding Distribution of Lipid Nanoparticles for Delivery of RNA Therapeutics".

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride in aqueous solutions

Welcome to the Technical Support Center for Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (CAS 25234-57-5). As a choline-type esterquat, this compound is highly valued in lipid nanoparticle (LNP) formulations, fabric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (CAS 25234-57-5). As a choline-type esterquat, this compound is highly valued in lipid nanoparticle (LNP) formulations, fabric softeners, and antimicrobial dispersions. However, its unique chemical structure makes it inherently susceptible to rapid degradation in aqueous environments.

This guide is designed for researchers and drug development professionals. It bypasses superficial fixes to address the fundamental physical chemistry driving esterquat hydrolysis, providing self-validating protocols to ensure experimental integrity.

Mechanistic Deep Dive: The Causality of Hydrolysis

The vulnerability of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride in water is not a formulation defect, but a predictable consequence of its molecular architecture.

The quaternary ammonium nitrogen carries a permanent positive charge. This charge exerts a powerful inductive electron-withdrawing effect across the alkyl spacer, pulling electron density away from the adjacent ester bond[1]. Consequently, the carbonyl carbon becomes highly electrophilic, which drastically lowers the activation energy required for nucleophilic attack by hydroxide (OH⁻) ions[1].

Because of this mechanism, base-catalyzed hydrolysis occurs at a significant rate even at a neutral physiological pH of 7.4[2]. Conversely, in an acidic environment, the molecule is shielded from OH⁻ attack, making the esterquat highly stable between pH 3.0 and 5.0[3]. Furthermore, introducing steric hindrance (via lipid bilayers) or increasing the ionic strength of the solution can screen the electrostatic attraction, further reducing the degradation rate[4]. When degradation does inevitably occur, the ester bond cleaves to yield stearic acid and a water-soluble choline derivative[5].

G Esterquat Trimethyl(2-(stearoyloxy)ethyl) ammonium chloride QuatGroup Quaternary Nitrogen (+) Esterquat->QuatGroup Structural feature Inductive Inductive Electron Withdrawal QuatGroup->Inductive Drives Carbonyl Highly Electrophilic Carbonyl Inductive->Carbonyl Results in Hydrolysis Rapid Ester Hydrolysis Carbonyl->Hydrolysis OH- Attack (pH > 5) pHControl pH 3.0 - 4.5 Buffer pHControl->Hydrolysis Prevents OH- attack LipidShield Liposomal/Micellar Shielding LipidShield->Carbonyl Steric/Hydrophobic block Salt Ionic Strength (NaCl) Salt->QuatGroup Electrostatic screening

Fig 1: Mechanism of esterquat hydrolysis and targeted mitigation strategies.

Troubleshooting FAQs

Q: My esterquat degrades rapidly at physiological pH (7.4). How can I stabilize it for cell culture assays? A: Choline-type esterquats undergo rapid base-catalyzed hydrolysis at neutral pH due to the electrophilic nature of the carbonyl carbon[1]. Do not store stock solutions at pH 7.4. Instead, formulate and store your aqueous dispersions at pH 3.0–4.5, where they are most stable[3]. Perform a "point-of-use" dilution into your pH 7.4 media immediately before the experiment to exploit the compound before it hydrolyzes[4].

Q: Does the presence of salts affect the stability? A: Yes. Increasing the ionic strength (e.g., adding NaCl) creates an electrostatic screening effect around the positively charged quaternary nitrogen. This reduces the local attraction of hydroxide (OH⁻) ions, effectively slowing down the hydrolysis rate[4].

Q: I noticed a drop in pH over time in my stored dispersion. What does this mean? A: A dropping pH is a self-validating indicator of degradation. When the ester bond hydrolyzes, it releases stearic acid and a short-chain quaternary ammonium diol/triol[5]. The accumulation of free fatty acids lowers the pH of the unbuffered or weakly buffered solution.

Q: Does temperature during formulation affect stability? A: Yes. A rise in temperature naturally increases the reaction rate of hydrolysis[2]. While heating is often required to melt the stearoyl chain during formulation, prolonged exposure to high temperatures (especially above 50°C in aqueous media) will accelerate ester cleavage.

Quantitative Data: Factors Influencing Hydrolysis Kinetics

ParameterConditionEffect on Hydrolysis RateMechanistic Causality
pH < 3.0Moderate increaseAcid-catalyzed ester cleavage.
pH 3.0 – 4.5Minimum (Most Stable) Balance between acid and base catalysis minimizes nucleophilic attack[3].
pH > 5.0Exponential increaseBase-catalyzed OH⁻ attack accelerated by N⁺ inductive effect[1].
Temperature Elevated (> 40°C)Significant increaseHigher kinetic energy overcomes the activation barrier for hydrolysis[2].
Ionic Strength High (e.g., NaCl addition)DecreaseHalide ions screen the N⁺ charge, reducing electrostatic attraction of OH⁻[4].
Formulation Micellar / LiposomalSignificant decrease Hydrophobic shielding prevents water/OH⁻ from accessing the ester bond[1].

Self-Validating Experimental Protocols

Protocol A: Preparation of pH-Stabilized Aqueous Dispersions

Causality: Formulating at pH 4.0 minimizes both acid- and base-catalyzed ester cleavage, ensuring long-term shelf life.

  • Buffer Preparation: Prepare a 10 mM sodium acetate/acetic acid buffer. Adjust the pH to 4.0 ± 0.2 using a calibrated pH meter.

    • Rationale: Acetate provides excellent buffering capacity at this range without introducing highly reactive nucleophiles.

  • Surfactant Melting: Heat the buffer to 50°C. Slowly add the Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride while stirring.

    • Rationale: The phase transition temperature of the stearoyl chain requires mild heating for homogeneous dispersion, but keeping it ≤50°C prevents thermal degradation[2].

  • Homogenization: High-shear mix for 5 minutes until a uniform, milky dispersion is formed.

  • Self-Validation (QC Check): Cool to room temperature and re-measure the pH. A significant drop in pH (e.g., >0.3 units) indicates that hydrolysis has already occurred during heating, releasing free stearic acid[5].

Protocol B: Liposomal Shielding via Thin-Film Hydration

Causality: Incorporating the esterquat into a rigid lipid bilayer sterically shields the ester bond from the aqueous phase and hydroxide ions, drastically reducing the hydrolysis rate[1].

  • Lipid Mixing: Dissolve the esterquat and a helper lipid (e.g., DSPC or Cholesterol) in a 1:1 molar ratio in chloroform.

    • Rationale: Chloroform ensures complete molecular mixing of the hydrophobic tails before hydration.

  • Film Formation: Evaporate the solvent under reduced pressure (rotary evaporator) to form a thin lipid film, then dry under vacuum overnight.

    • Rationale: Complete removal of organic solvent prevents membrane fluidization and premature leakage of water into the bilayer.

  • Hydration: Hydrate the film with the pH 4.0 buffer at 60°C.

    • Rationale: Hydrating above the main phase transition temperature of the lipids ensures spontaneous vesicle formation.

  • Extrusion and Self-Validation (QC Check): Extrude through a 100 nm polycarbonate membrane. Validate vesicle size using Dynamic Light Scattering (DLS). A stable Polydispersity Index (PDI) < 0.2 confirms uniform shielding and successful integration into the bilayer.

References

  • Title: Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze into nontoxic components Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Application of a Rapid and Simple UV-Spectrophotometric Method for the Study of Desorption of Esterquat Collectors in Tailings Source: Water (MDPI) URL: [Link]

  • Title: NA468 Public Report - Dehyquart F 75 Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride Synthesis

Overview Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (commonly known as Stearoylcholine chloride, CAS 25234-57-5) is a high-value esterquat utilized as a cationic lipid in solid lipid nanoparticles (SLNs), liposomal...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (commonly known as Stearoylcholine chloride, CAS 25234-57-5) is a high-value esterquat utilized as a cationic lipid in solid lipid nanoparticles (SLNs), liposomal formulations, and advanced drug delivery systems 1. Synthesizing this compound via the direct acylation of choline chloride with stearoyl chloride frequently suffers from low yields (<50%) due to the extreme polarity differences between the reactants and the highly hygroscopic nature of choline chloride.

This technical guide provides field-validated protocols, mechanistic insights, and troubleshooting steps to help researchers optimize their esterification yields to >85%.

Mechanistic Workflow & Critical Control Points

The primary bottleneck in this synthesis is phase incompatibility: choline chloride is a crystalline salt with high lattice energy, insoluble in non-polar media, whereas stearoyl chloride degrades in protic solvents. Optimization relies on achieving phase homogenization and driving the equilibrium forward via continuous HCl removal.

SynthesisWorkflow Start Starting Materials: Choline Chloride + Stearoyl Chloride Solvent Phase Homogenization (Solvent-Free Melt or DMF/Pyridine) Start->Solvent Reaction Esterification Reaction (100°C - 120°C, N2 atm) Solvent->Reaction HCl_Removal In-situ HCl Removal (Vacuum / Acid Scavenger) Reaction->HCl_Removal Drive Equilibrium Purification Purification (Recrystallization in Acetone/Ether) HCl_Removal->Purification Product Trimethyl(2-(stearoyloxy)ethyl) ammonium chloride Purification->Product

Fig 1: Synthesis workflow for Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride optimization.

Validated Experimental Protocols

Method A: Solvent-Free Melt Acylation (Recommended for High Yield)

Causality: By mixing choline chloride with methanesulfonic acid (MSA), a deep eutectic-like melt is formed with a melting point of ~15°C. This eliminates the need for anhydrous co-solvents, maximizes reactant collision frequency, and prevents solvent-induced side reactions, consistently pushing yields above 85% 2.

Step-by-Step Methodology:

  • Desiccation: Dry choline chloride in a vacuum oven at 80°C for 24 hours. (Crucial: Even trace amounts of water will hydrolyze stearoyl chloride into unreactive stearic acid, destroying the yield).

  • Melt Formation: In a dry, nitrogen-purged round-bottom flask, mix equimolar amounts of anhydrous choline chloride and methanesulfonic acid at room temperature until a homogeneous liquid phase forms.

  • Acylation: Slowly add 1.05 equivalents of stearoyl chloride dropwise to the melt under continuous magnetic stirring.

  • Equilibrium Driving: Heat the mixture to 110°C–120°C. Apply a mild vacuum (≥ 5 mbar) to continuously remove the evolving HCl gas.

    • Self-Validation Step: The cessation of bubbling in the melt indicates that HCl evolution has stopped and the esterification has reached completion (typically 2-4 hours).

  • Isolation: Cool the mixture to room temperature. Precipitate the crude product using cold acetone. Filter and wash the solid with copious amounts of diethyl ether to remove any residual fatty acids.

Method B: DMF/Pyridine Co-Solvent Synthesis

Causality: For laboratories lacking high-vacuum melt setups, N,N-Dimethylformamide (DMF) acts as a polar aprotic solvent to partially dissolve the choline chloride. Pyridine is added as both an acid scavenger (neutralizing HCl to drive the equilibrium) and a nucleophilic catalyst (forming a highly reactive stearoyl-pyridinium intermediate) 3.

Step-by-Step Methodology:

  • Suspend 1 equivalent of rigorously dried choline chloride in anhydrous DMF.

  • Add 1.2 equivalents of anhydrous pyridine and stir under a nitrogen atmosphere.

  • Cool the reaction vessel to 0°C in an ice bath. Slowly add 1.1 equivalents of stearoyl chloride dropwise to prevent exothermic degradation.

  • Remove the ice bath and heat the reaction to 80°C for 12 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Mobile phase: Chloroform:Methanol:Water 65:25:4). The complete disappearance of the stearoyl chloride spot confirms reaction completion.

  • Precipitate the product in cold diethyl ether, filter, and recrystallize from hot acetone.

Quantitative Data & Optimization Parameters

Summarizing the quantitative parameters allows for rapid comparison of the two primary synthetic routes.

Table 1: Comparison of Synthesis Parameters and Expected Yields

ParameterSolvent-Free Melt (MSA)DMF / Pyridine Route
Choline : Stearoyl Ratio 1 : 1.051 : 1.1
Reaction Temperature 110°C - 120°C80°C - 90°C
Catalyst / Scavenger Methanesulfonic acidPyridine (Nucleophilic catalyst)
HCl Removal Mechanism Vacuum (≥ 5 mbar)Precipitation as Pyridinium Chloride
Typical Yield 85% - 95%60% - 75%
Primary Impurity Risk Methanesulfonate saltsStearic acid, Pyridinium salts

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently below 40%, and I recover a large amount of white precipitate that isn't my product. What is going wrong? A1: The white precipitate is likely unreacted choline chloride or stearic acid byproduct. This is almost exclusively caused by moisture contamination. Choline chloride is extremely hygroscopic. If water is present in the crystal lattice, stearoyl chloride rapidly hydrolyzes into stearic acid and HCl before it can react with the choline hydroxyl group. Fix: Rigorously dry the choline chloride under high vacuum at 80°C for at least 24 hours prior to the reaction. Ensure all solvents are anhydrous and conduct the reaction under a strict argon or nitrogen atmosphere.

Q2: How do I prevent my final product from turning dark brown or yellow? A2: Discoloration in esterquat synthesis is typically caused by thermal degradation or the oxidation of the amine/lipid chains at elevated temperatures. Fix: Keep the reaction temperature strictly below 120°C. Ensure a continuous inert nitrogen sweep to prevent oxidation. In industrial scale-ups, adding a color inhibitor like hypophosphorous acid (0.1% w/w) at the start of the reaction can effectively prevent oxidative browning.

Q3: What is the optimal molar ratio of reactants? A3: While a 1:1 stoichiometric ratio is theoretically sufficient, using a slight excess of stearoyl chloride (1.05 to 1.1 equivalents) compensates for minor hydrolytic losses and ensures complete conversion of the choline chloride. Do not exceed 1.1 equivalents, as excess fatty acid chloride complicates downstream purification and leads to sticky, impure solids.

Q4: What is the best way to purify the synthesized stearoylcholine chloride from unreacted starting materials? A4: Unreacted stearoyl chloride and its hydrolyzed byproduct (stearic acid) are highly soluble in non-polar solvents, whereas the quaternary ammonium product (stearoylcholine chloride) is not. Washing the crude solid with copious amounts of cold diethyl ether will selectively dissolve and remove the fatty impurities. For ultra-high purity required in biological assays, perform a recrystallization from hot acetone 4.

References

  • Choline Based Surfactants Promote Cellular Uptake of Solid Lipid Nanoparticles into Lung and Breast Cancer Cells. Bentham Science Publishers.1

  • DE102006014296A1 - Process for the acylation of choline chloride, fatty acid choline salt ester and their use. Google Patents.2

  • Effect of Hofmeister Series Anions on the Thermotropic Phase Behavior of Bioactive O-Acylcholines. ACS Publications.3

  • Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride | C23H48ClNO2. PubChem.4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride Emulsions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot phase separation in emul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot phase separation in emulsions utilizing Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (CAS 25234-57-5)[1].

While this specific esterquat is highly valued for its biodegradability and robust cationic charge in lipid nanoparticles (LNPs) and delivery matrices, its ester linkage and thermodynamic properties introduce specific vulnerabilities. This guide bypasses superficial fixes to address the fundamental physicochemical causality behind emulsion destabilization, providing you with self-validating protocols to ensure long-term stability.

Mechanistic Pathways of Destabilization

To troubleshoot phase separation, we must first isolate the root cause. Destabilization in esterquat systems is rarely random; it follows distinct thermodynamic and chemical pathways.

G A Trimethyl(2-(stearoyloxy)ethyl) ammonium chloride Emulsion B Ester Hydrolysis (pH > 5 or < 3) A->B C Charge Screening (High Salt/API) A->C D Thermal Stress (Freeze/Thaw) A->D E Loss of Cationic Repulsion (Zeta Potential Drop) B->E C->E F Ice Crystal Formation & Mechanical Stress D->F G Coalescence & Flocculation E->G F->G H Phase Separation (Creaming / Cracking) G->H

Mechanistic pathways leading to esterquat emulsion phase separation.

Troubleshooting FAQs

Q1: Why does my emulsion crack immediately after high-shear homogenization?

The Causality: Immediate phase separation is typically a thermodynamic failure related to the melting point of the stearoyl chain. Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride has a high phase transition temperature. If the aqueous phase is cooler than the lipid phase during emulsification, rapid lipid recrystallization occurs at the interface, preventing the formation of a flexible stabilizing film. The Fix: Ensure both the aqueous and lipid phases are heated to at least 70°C prior to mixing. The homogenization process must occur while the lipid is entirely isotropic.

Q2: The emulsion looks stable initially but undergoes phase separation after 2-4 weeks of storage. Why?

The Causality: Shelf-life instability in esterquats is predominantly driven by chemical hydrolysis[2]. The ester bond connecting the stearic acid tail to the choline headgroup is susceptible to cleavage. When hydrolysis occurs, the molecule breaks down into free stearic acid and choline chloride. This drastically alters the Hydrophilic-Lipophilic Balance (HLB) and strips the droplet of its cationic charge, leading to a loss of electrostatic repulsion and subsequent coalescence. The Fix: The formulation must be buffered. Esterquats exhibit maximum chemical stability at a mildly acidic pH. Adjust the pH of your aqueous phase to 4.5 during the homogenization process[3]. Avoid alkaline environments entirely.

Q3: How do added electrolytes or ionic Active Pharmaceutical Ingredients (APIs) trigger flocculation?

The Causality: High ionic strength compresses the electrical double layer surrounding the dispersed droplets. This esterquat relies on its quaternary ammonium headgroup for electrostatic repulsion. Excess salts or oppositely charged APIs screen this cationic charge, dropping the zeta potential below the critical threshold (typically < +20 mV). Without this repulsive barrier, van der Waals forces dominate, inducing flocculation. The Fix: Minimize background salt concentrations. If high ionic strength is unavoidable due to the API, introduce a non-ionic co-surfactant (e.g., Tween 60 or PEG-lipids)[3]. Non-ionic surfactants provide steric hindrance that is immune to electrolyte charge screening.

Q4: My lipid nanoparticles (LNPs) separate after a freeze-thaw cycle. How can I prevent this?

The Causality: During the freezing process, phase separation occurs naturally, resulting in the formation of a pure ice phase and a highly concentrated nanoparticle solution phase[4]. The mechanical stress of expanding ice crystals, combined with the forced proximity of the droplets, leads to irreversible fusion and aggregation upon thawing[4]. The Fix: Incorporate a cryoprotectant (such as 10-20% w/v trehalose or sucrose) into the aqueous phase prior to freezing[4]. This creates an amorphous glassy matrix that physically separates the nanoparticles and prevents ice crystal propagation.

Quantitative Optimization Matrix

Use the following data table to benchmark your formulation parameters against field-proven stability standards.

ParameterSub-optimal Range (High Risk)Optimal Range (Stable)Mechanistic Rationale
Aqueous Phase pH < 3.0 or > 5.53.5 – 4.5 Prevents acid/base-catalyzed hydrolysis of the ester linkage[3].
Zeta Potential -15 mV to +15 mV> +30 mV Ensures sufficient electrostatic repulsion to prevent van der Waals-induced coalescence[3].
Processing Temp < 60°C70°C – 75°C Keeps the stearoyl chain above its phase transition temperature during high-shear mixing.
Cryoprotectant 0% - 5% (w/v)10% – 20% (w/v) Vitrifies the continuous phase during freezing to prevent mechanical stress from ice crystals[4].

Standard Operating Procedure (SOP): Self-Validating Formulation Workflow

This step-by-step methodology ensures the creation of a stable Oil-in-Water (O/W) emulsion using Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride, with built-in validation checkpoints.

Step 1: Phase Preparation & Thermal Equilibration

  • Aqueous Phase: Dissolve your water-soluble components (and non-ionic co-surfactants like Tween 60, if using) in deionized water. Buffer the solution to pH 4.5 using a mild citrate or acetate buffer[3]. Heat to 75°C.

  • Lipid Phase: Melt the Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride along with any helper lipids or oil-soluble APIs in a separate vessel. Heat to 75°C until completely isotropic and clear. Validation Checkpoint 1: Verify with a thermometer that the temperature differential between the two phases is less than 2°C before mixing.

Step 2: High-Shear Emulsification

  • Slowly inject the lipid phase into the aqueous phase under continuous high-speed stirring (e.g., 10,000 RPM using an Ultra-Turrax) for 15 to 30 minutes[3].

  • Maintain the temperature at 75°C throughout this process to prevent premature crystallization.

Step 3: Size Reduction & Maturation

  • Transfer the pre-emulsion to an ultrasonicator or high-pressure homogenizer.

  • Process for 15 minutes (or 3-5 passes) while gradually cooling the system to room temperature using an ice bath[3]. The controlled cooling rate is critical to form a uniform solid lipid matrix.

Step 4: Self-Validation & Quality Control

  • Dynamic Light Scattering (DLS): Measure the Z-average particle size and Polydispersity Index (PDI). A stable emulsion should exhibit a PDI < 0.2.

  • Zeta Potential Analysis: Measure the surface charge.

    • Pass: A reading of > +30 mV validates that the cationic esterquat is intact and properly localized at the oil/water interface[3].

    • Fail: A reading of < +15 mV indicates either charge screening (check your salt concentrations) or ester hydrolysis (check your pH). Do not proceed to storage if this fails.

References

  • Production of an Esterquat-Based Novel Softening Agent and Its Impact on Leather and Textile Quality | ACS Omega - acs.org -[Link]

  • WO2019070838A1 - Esterquat free liquid fabric softener compositions - Google P
  • Achieving long-term stability of lipid nanoparticles | IJN - Dove Medical Press - dovepress.com -[Link]

  • Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride | C23H48ClNO2 - PubChem - nih.gov -[Link]

Sources

Optimization

Improving the solubility of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and formulation researchers who struggle with the solubilization of amphiphilic cationi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and formulation researchers who struggle with the solubilization of amphiphilic cationic lipids.

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride—commonly known as O-stearoylcholine chloride —presents a unique "amphiphilic paradox" during formulation. While its C18 stearoyl tail is highly lipophilic, the quaternary ammonium chloride headgroup is extremely polar[1]. When working with organic solvents, this structural dichotomy often leads to frustrating issues such as gelation, crashing out (precipitation), or the formation of reverse micelles.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind these physical behaviors and providing self-validating protocols to ensure your lipid remains in a homogeneous, monodisperse state.

Diagnostic Workflow

Before adjusting your formulation, use the decision tree below to identify the thermodynamic or chemical barrier preventing solubilization in your specific solvent system.

Workflow Start Stearoylcholine Chloride Insoluble in Target Solvent SolventType Determine Solvent Polarity Start->SolventType Protic Polar Protic (Ethanol, Methanol) SolventType->Protic Aprotic Non-Polar / Aprotic (Chloroform, DCM) SolventType->Aprotic Heat Heat to 40-50°C (Exceeds Phase Transition) Protic->Heat Dry Desiccate Lipid & Use Anhydrous Solvent Aprotic->Dry Success Homogeneous Solution Achieved Heat->Success CoSolvent Formulate Binary Mixture (e.g., 10% EtOH in CHCl₃) Dry->CoSolvent If still precipitating IonExchange Counterion Exchange (Replace Cl⁻ with I⁻ or PF₆⁻) CoSolvent->IonExchange If pure non-polar required CoSolvent->Success IonExchange->Success

Diagnostic workflow for troubleshooting stearoylcholine chloride solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q: Why does the lipid precipitate when I transfer it from ethanol to chloroform? A: This is a classic dielectric mismatch. Choline chloride derivatives are freely soluble in alcohols but only slightly soluble in chloroform[2]. Chloroform has a low dielectric constant (ε = 4.8), which is insufficient to solvate the "hard," highly hydrophilic chloride anion. When transitioning from ethanol (which hydrogen-bonds with the chloride) to chloroform, the energetic penalty of the unsolvated ion pair causes the polar headgroups to aggressively aggregate, leading to precipitation.

Q: I am formulating liposomes using microfluidics. How do I ensure the lipid remains dissolved in the organic phase before mixing? A: For microfluidic liposome production, the lipid must be completely dissolved in a water-miscible organic solvent (typically ethanol)[3]. If you observe cloudiness, the lipid has likely dropped below its thermotropic phase transition temperature. Heating the solvent to 40–50°C provides the thermal energy required to melt the crystalline aliphatic chains, ensuring a monodisperse monomeric state prior to aqueous mixing[4].

Q: My lipid dissolves initially in dichloromethane (DCM) but forms a cloudy gel after 10 minutes. Why? A: Cationic lipids are highly hygroscopic. Even trace amounts of water in halogenated solvents cause the polar headgroups to self-assemble into reverse micelles around microscopic water droplets. If the water pool is insufficient to form stable reverse micelles, the lipid forms an insoluble hydrated gel. You must ensure strictly anhydrous conditions.

Quantitative Solubility Data

Use the table below to benchmark your expected solubility limits based on the thermodynamic behavior of stearoylcholine chloride.

Solvent SystemDielectric Constant (ε)Solubility at 20°CSolubility at 50°CPrimary Solubilization Barrier
Water (Milli-Q) 80.1Low (Gel Phase)Moderate (Micellar)Hydrophobic C18 tail aggregation
Ethanol (Absolute) 24.5ModerateHigh (>50 mg/mL)C18 tail crystallization below 40°C
Chloroform (CHCl₃) 4.8Very LowLowChloride ion-pair insolubility
CHCl₃ : Ethanol (9:1) ~6.8ModerateHighNone (Synergistic solvation)
Toluene 2.4InsolubleInsolubleExtreme polarity mismatch

Troubleshooting Guides & Validated Protocols

Protocol A: Binary Solvent Blending (For Nanoprecipitation & Formulation)

Causality: Blending a polar protic solvent (ethanol) with a non-polar solvent (chloroform) provides synergistic solvation. Ethanol solvates the chloride headgroup via hydrogen bonding, while chloroform solvates the C18 tail[3].

  • Weigh the required amount of stearoylcholine chloride into a clean, dry glass vial.

  • Add absolute ethanol to achieve exactly 10% of your final target volume.

  • Heat the vial to 45°C in a water bath and sonicate for 2–3 minutes until the solution is optically clear[4].

  • While maintaining gentle agitation, slowly add the remaining 90% volume of anhydrous chloroform.

  • Self-Validation Step: Allow the solution to cool to room temperature. Shine a laser pointer through the vial. The absence of a visible beam path (Tyndall effect) confirms a true solution rather than a colloidal suspension.

Protocol B: Counterion Exchange for Pure Non-Polar Solvation

Causality: If your downstream application strictly forbids protic co-solvents, you must decrease the lattice energy of the headgroup. Exchanging the "hard" chloride ion for a "soft," polarizable anion (like Iodide or Hexafluorophosphate, PF₆⁻) drastically increases lipophilicity, fundamentally altering its thermotropic phase behavior[5].

  • Dissolve stearoylcholine chloride in a 1:1 mixture of Methanol and Water at a concentration of 10 mg/mL.

  • Add a 5-fold molar excess of Potassium Iodide (KI) or Sodium Hexafluorophosphate (NaPF₆) to the solution.

  • Stir vigorously at room temperature for 2 hours to allow equilibrium ion exchange.

  • Extract the lipid into an equal volume of Dichloromethane (DCM) using a separatory funnel. The newly formed, highly lipophilic O-stearoylcholine-PF₆ (or Iodide) will partition into the lower organic layer.

  • Wash the organic layer three times with distinct volumes of deionized water to remove residual salts.

  • Self-Validation Step: Add a few drops of 0.1 M Silver Nitrate (AgNO₃) to the final aqueous wash. If no white precipitate (AgCl) forms, the chloride exchange and removal are 100% complete.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure.

Protocol C: Anhydrous Preparation and Desiccation

Causality: Removing trace water prevents the highly polar choline headgroups from forming reverse micelles, which is the primary cause of "crashing out" in aprotic solvents.

  • Dissolve the lipid in a volatile solvent (e.g., ethanol) in a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film.

  • Place the flask under high vacuum (using a lyophilizer or vacuum desiccator) for at least 2 hours to remove all residual moisture[4].

  • Re-dissolve the dried lipid film in an anhydrous organic solvent stored over activated 3Å molecular sieves.

  • Self-Validation Step: Perform a Karl Fischer titration on the final solution. A water content of <50 ppm confirms successful anhydrous preparation, guaranteeing long-term solution stability.

References

Sources

Troubleshooting

Reducing cytotoxicity of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride in mammalian cell culture

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve cytotoxicity issues associated with Trimethyl(2-(stear...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve cytotoxicity issues associated with Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (commonly known as Stearoylcholine chloride, CAS: 25234-57-5) [1].

While this cationic surfactant is highly effective at driving the cellular uptake of solid lipid nanoparticles (SLNs) and liposomes, its quaternary ammonium headgroup and saturated stearoyl tail can induce severe dose-dependent cytotoxicity in mammalian cell cultures. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you maximize transfection efficiency while maintaining high cell viability.

Mechanistic Overview: The Causality of Cytotoxicity

To troubleshoot toxicity, we must first understand its biological causality. Stearoylcholine induces cell death primarily through unregulated electrostatic interactions with the anionic mammalian cell membrane [2].

When applied at high concentrations or in unshielded formulations, the cationic headgroup disrupts membrane integrity, leading to pore formation. Simultaneously, the hydrophobic stearoyl tail inserts into the lipid bilayer. Once internalized, excess cationic lipids interact with the mitochondrial membrane, uncoupling electron transport, generating Reactive Oxygen Species (ROS), and ultimately triggering apoptotic cascades [3].

Cytotoxicity_Pathway Lipid Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (Stearoylcholine) HighConc High Molar Ratio / Unshielded Lipid->HighConc Mitigation Formulation Optimization Lipid->Mitigation Membrane Cell Membrane Disruption HighConc->Membrane ROS ROS Generation & Mitochondrial Stress Membrane->ROS Death Cell Death / Apoptosis ROS->Death PEG PEGylation (Charge Shielding) Mitigation->PEG Helper Helper Lipids (DOPE/Cholesterol) Mitigation->Helper Ratio Optimized Charge Ratio Mitigation->Ratio Survival High Cell Viability & Efficient Uptake PEG->Survival Helper->Survival Ratio->Survival

Mechanisms of stearoylcholine cytotoxicity and formulation-based mitigation strategies.

Troubleshooting Guide

Issue 1: Rapid cell death is observed within 4-12 hours of nanoparticle application.

  • Root Cause: Acute membrane disruption due to excessively high molar ratios of Stearoylcholine or high absolute lipid concentrations in the well.

  • Solution: Cap the molar ratio. Keep Stearoylcholine below 20–30 mol% of the total lipid formulation. that exceeding this threshold exponentially increases cytotoxicity without proportionally increasing cargo uptake [4]. Furthermore, titrate your dosing so the final cationic lipid concentration does not exceed 10–15 µg/mL in the culture medium.

Issue 2: Cells show morphological changes (vacuolization) and delayed toxicity at 24-48 hours.

  • Root Cause: Inefficient endosomal escape is causing intracellular accumulation of the cationic lipid, leading to prolonged mitochondrial toxicity and ROS generation.

  • Solution: Incorporate helper lipids such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). DOPE undergoes a phase transition to the inverted hexagonal (HII) phase in the acidic environment of the endosome. This structural shift facilitates rapid endosomal escape, meaning you can use less Stearoylcholine to achieve the same delivery efficiency, thereby reducing delayed toxicity.

Issue 3: High toxicity occurs specifically in serum-free transfection conditions.

  • Root Cause: In the absence of serum proteins, the bare positive charge of the Stearoylcholine lipoplex interacts directly and aggressively with the cell membrane.

  • Solution: Implement steric shielding. Adding 2–5 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) creates a hydrophilic corona around the nanoparticle. This shields the quaternary ammonium charge, reducing non-specific membrane interactions and allowing for safe application even in serum-depleted environments.

Quantitative Data: Formulation Parameters vs. Cytotoxicity

To build a self-validating experimental system, you must track how formulation variables impact cell survival. Use the following baseline parameters to optimize your lipid nanoparticles.

Formulation VariableParameter ThresholdEffect on Cell Viability (in vitro)Recommended Action
Stearoylcholine Molar Ratio > 30 mol%Severe reduction (<40% viability)Maintain at 10–20 mol%
Helper Lipid (DOPE) 1:1 to 1:2 (Cationic:Helper)Significant improvement (>80% viability)Co-formulate with DOPE
PEG-Lipid Addition 2–5 mol%High viability (>90%), shielded chargeUse DSPE-PEG2000 for shielding
N/P Ratio (for Nucleic Acids) > 10:1High acute toxicityOptimize between 3:1 and 5:1
Incubation Time > 24 hours (continuous)Moderate to High delayed toxicityLimit exposure to 4–6 hours

Experimental Protocol: Optimized Low-Toxicity Formulation

This step-by-step methodology utilizes thin-film hydration to create shielded, low-toxicity Stearoylcholine liposomes. The protocol is designed as a self-validating system: by strictly controlling size and solvent removal, you eliminate confounding sources of cell death.

Formulation_Workflow Prep 1. Lipid Film Preparation (Stearoylcholine + DOPE + PEG) Hydration 2. Hydration & Vortexing (Aqueous Buffer) Prep->Hydration Extrusion 3. Extrusion (Size Reduction to <150nm) Hydration->Extrusion Complexation 4. Cargo Complexation (Incubation at RT) Extrusion->Complexation Assay 5. in vitro Application (Viability Validation) Complexation->Assay

Step-by-step workflow for formulating low-toxicity stearoylcholine-based lipid nanoparticles.

Step 1: Lipid Mixture Preparation

  • Action: Dissolve Stearoylcholine, DOPE, and DSPE-PEG2000 in chloroform/methanol (2:1 v/v) at a molar ratio of 20:75:5.

  • Causality: This specific ratio balances the cationic charge necessary for cellular uptake with the membrane fusogenicity of DOPE and the steric shielding of PEG, preventing acute electrostatic toxicity.

Step 2: Thin-Film Formation

  • Action: Transfer the mixture to a round-bottom flask. Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure for 1 hour. Flush the flask with nitrogen gas for 15 minutes.

  • Causality: Residual organic solvents are a hidden, highly common cause of cytotoxicity in cell culture. The nitrogen flush guarantees complete solvent evaporation.

Step 3: Hydration

  • Action: Hydrate the lipid film with sterile PBS (pH 7.4) to achieve a final total lipid concentration of 1 mg/mL. Vortex vigorously for 5 minutes at room temperature.

Step 4: Extrusion (Critical for Toxicity Control)

  • Action: Extrude the multilamellar vesicle suspension 11–15 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.

  • Causality: Monodisperse nanoparticles (<150 nm) are essential. Large, unextruded aggregates interact unevenly with the cell membrane, causing localized pore formation and acute cell death.

Step 5: in vitro Application & Viability Validation

  • Action: Dilute the liposomes in culture media to a working concentration of 5–15 µg/mL. Apply to mammalian cells for 4–6 hours, then replace with fresh complete media (containing 10% FBS). Assess viability at 24 hours using an MTT or WST-8 assay.

Frequently Asked Questions (FAQs)

Q: Why is Stearoylcholine often more toxic than Oleoylcholine in viability assays? A: The saturated stearoyl tail (C18:0) forms highly rigid lipid domains compared to the mono-unsaturated oleoyl tail (C18:1). When Stearoylcholine inserts into the mammalian cell membrane, this rigidity causes more severe physical disruption of the fluid lipid bilayer, leading to higher baseline cytotoxicity [2].

Q: Can I use Stearoylcholine for in vivo applications? A: Yes, but it requires strict formulation control. Unmodified cationic solid lipid nanoparticles can cause hemolysis and systemic toxicity. PEGylation and the use of a solid lipid matrix (like Compritol or Precirol) to bury the cationic charge are mandatory steps for safe in vivo translation [5].

Q: How do I differentiate between formulation toxicity and the toxicity of my active pharmaceutical ingredient (API)? A: Always run a "blank" (empty) liposome control alongside your loaded formulation. If the blank liposomes reduce cell viability by >20% compared to untreated cells, the toxicity is formulation-driven, indicating that the Stearoylcholine molar ratio must be reduced or further shielded.

References

  • PubChem Compound Summary for CID 3015211. Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride. National Center for Biotechnology Information.[Link]

  • Stearoylcholine and oleoylcholine: Synthesis, physico-chemical characterization, nanoparticle formation, and toxicity studies. Journal of Drug Delivery Science and Technology (2020).[Link]

  • Choline Based Surfactants Promote Cellular Uptake of Solid Lipid Nanoparticles into Lung and Breast Cancer Cells. Current Drug Delivery (2024).[Link]

  • Cationic Liposomes with Different Lipid Ratios: Antibacterial Activity, Antibacterial Mechanism, and Cytotoxicity Evaluations. Pharmaceutics (2022).[Link]

  • Comblike Ionic Complexes of Hyaluronic Acid and Alkanoylcholine Surfactants as a Platform for Drug Delivery Systems. Biomacromolecules (2018).[Link]

Optimization

Purification techniques for removing unreacted fatty acids from Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride

Welcome to the Technical Support Center for the purification of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (commonly known as stearoylcholine chloride). This esterquat is a highly valuable cationic lipid used in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (commonly known as stearoylcholine chloride). This esterquat is a highly valuable cationic lipid used in the formulation of solid lipid nanoparticles and drug delivery systems (1)[1].

During its synthesis via the esterification of choline with stearic acid, unreacted stearic acid frequently remains as a stubborn impurity. Because stearoylcholine is amphiphilic, it forms micelles that can encapsulate the highly lipophilic stearic acid, making standard separation techniques ineffective. This guide provides field-proven, self-validating methodologies to isolate the pure esterquat without inducing ester hydrolysis (2)[2].

Technical FAQs

Q: Why does unreacted stearic acid persist even after washing the crude product with water? A: Stearic acid is highly hydrophobic and completely insoluble in water. When the crude mixture is exposed to an aqueous environment, the stearoylcholine chloride acts as a surfactant, spontaneously forming micelles. The unreacted stearic acid partitions into the hydrophobic core of these micelles, effectively shielding it from separation. Purification must be performed in anhydrous, organic solvent systems that prevent micellization.

Q: Can I use standard silica gel column chromatography to separate the esterquat from the fatty acid? A: No. Quaternary ammonium salts interact strongly with the silanol groups on normal-phase silica gel, leading to severe streaking and irreversible binding (3)[3]. If chromatography is absolutely necessary, reverse-phase (C18) or alumina columns must be used. However, liquid-liquid extraction or antisolvent trituration are far more scalable and efficient.

Q: What is the risk of ester hydrolysis during purification? A: The ester linkage in stearoylcholine is susceptible to cleavage, particularly at high pH or in protic solvents at elevated temperatures (2)[2]. Avoid using strong bases (like sodium methoxide) to neutralize the stearic acid, as this will rapidly degrade your target esterquat (4)[4]. Maintain neutral, anhydrous conditions.

Troubleshooting Matrix

Observation / IssueRoot Cause AnalysisCorrective Action
Product forms a gel instead of a solid precipitate Solvent polarity mismatch or residual water causing liquid crystal/gel phase formation.Evaporate all solvent. Redissolve in anhydrous acetonitrile and precipitate with cold anhydrous diethyl ether.
High residual stearic acid after solvent washing Micellar trapping of the fatty acid due to direct addition of antisolvent to a solid mass.Fully dissolve the crude mixture in a bridging solvent (e.g., Acetonitrile) before adding the non-polar extraction solvent (Hexane).
Loss of target product yield during extraction The target esterquat is partially partitioning into the non-polar wash layer.Ensure the extraction ratio is strictly maintained (e.g., 1:4 MeCN:Hexane). Do not use intermediate polarity solvents like chloroform for washing.
Unexpected peaks in 1H-NMR (~3.5 ppm) Hydrolysis of the ester bond, yielding free choline chloride.Minimize heat during rotary evaporation (< 35°C). Ensure all solvents are strictly anhydrous.

Validated Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Each workflow includes a built-in analytical checkpoint to confirm the success of the separation before proceeding to the next step.

Protocol A: Biphasic Liquid-Liquid Extraction (Acetonitrile/Hexane)

This method leverages the stark difference in dielectric constants between acetonitrile and hexane. The polar aprotic acetonitrile solvates the quaternary ammonium headgroup, while the non-polar hexane selectively extracts the aliphatic stearic acid (3)[3].

  • Dissolution: Dissolve 1.0 g of the crude reaction mixture in 15 mL of anhydrous Acetonitrile (MeCN). Sonicate briefly if necessary to ensure complete dissolution.

  • Phase Addition: Transfer the solution to a separatory funnel. Add 60 mL of anhydrous Hexane (yielding a 1:4 MeCN:Hexane volumetric ratio).

  • Agitation: Stopper the funnel and shake vigorously for 2 minutes. Vent frequently to release pressure.

  • Phase Separation: Allow the funnel to rest for 15 minutes until two distinct, clear layers form.

  • Collection: Drain the lower (Acetonitrile) layer, which contains the purified stearoylcholine chloride, into a clean round-bottom flask. The upper (Hexane) layer contains the unreacted stearic acid and should be discarded.

  • Self-Validation (TLC Check): Spot the upper hexane layer on a normal-phase silica TLC plate. Elute with Hexane:Ethyl Acetate (80:20) and stain with Phosphomolybdic Acid (PMA). A dark spot at Rf ~0.4 confirms the successful extraction of stearic acid.

  • Isolation: Concentrate the acetonitrile layer under reduced pressure (Rotary Evaporator, water bath < 35°C) to yield the pure solid esterquat.

LLE_Workflow A Crude Esterquat Mixture (Quat + Stearic Acid) B Dissolve in Acetonitrile (Polar Aprotic Phase) A->B C Add Hexane (1:4 Ratio) (Non-Polar Phase) B->C D Phase Separation (Separatory Funnel) C->D E Top Layer: Hexane Contains Stearic Acid D->E Extract & Discard F Bottom Layer: Acetonitrile Contains Stearoylcholine D->F Collect G Rotary Evaporation Pure Stearoylcholine Chloride F->G Solvent Removal

Biphasic liquid-liquid extraction workflow for esterquat purification.
Protocol B: Antisolvent Trituration and Recrystallization

For bulk syntheses where liquid-liquid extraction volumes become unmanageable, antisolvent trituration followed by recrystallization is the preferred method (4)[4].

  • Trituration: Suspend 5.0 g of the crude solid in 50 mL of ice-cold Diethyl Ether.

  • Disruption: Stir vigorously using a magnetic stir bar for 45 minutes. The mechanical shear combined with the non-polar solvent disrupts any solid-state micellar structures, solvating the free stearic acid while leaving the esterquat insoluble.

  • Filtration: Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 20 mL of cold Diethyl Ether.

  • Recrystallization: Transfer the filter cake to an Erlenmeyer flask. Add a minimum volume of hot Acetone/Methanol mixture (9:1 v/v) until the solid just dissolves.

  • Precipitation: Allow the solution to cool slowly to room temperature, then transfer to a -20°C freezer overnight to induce crystallization.

  • Self-Validation (1H-NMR Check): Dissolve a few crystals in CDCl3. The integration ratio of the terminal methyl protons of the stearoyl chain (0.88 ppm, 3H) to the trimethylammonium headgroup protons (3.4 ppm, 9H) must be exactly 1:3. An elevated integration at 0.88 ppm indicates residual stearic acid.

  • Final Isolation: Filter the pure crystals and dry under high vacuum for 12 hours to remove residual solvent.

Recrystallization_Logic Start Crude Solid Mixture Trituration Trituration in Cold Diethyl Ether (Disrupts Micelles) Start->Trituration Filtration Vacuum Filtration Trituration->Filtration Filtrate Filtrate (Solvated Stearic Acid) Filtration->Filtrate Waste Cake Filter Cake (Enriched Stearoylcholine) Filtration->Cake Retain HotDissolve Dissolve in Hot Acetone/MeOH Cake->HotDissolve Crystallize Cool to -20°C (Selective Precipitation) HotDissolve->Crystallize Pure Ultra-Pure Stearoylcholine Crystallize->Pure Final Filtration

Mechanism of antisolvent trituration and recrystallization for esterquats.

Quantitative Data: Solvent Partitioning & Recovery

Selecting the correct solvent system is dictated by the dielectric constant (ε) and the specific solubility profile of the quaternary ammonium salt versus the free fatty acid.

Solvent SystemDielectric Constant (ε)Stearoylcholine Chloride SolubilityStearic Acid SolubilityExpected Purity Post-Wash
Hexane 1.89InsolubleHigh~85% (Requires LLE)
Diethyl Ether 4.30InsolubleHigh~92%
Acetone (Cold) 20.7LowModerate~95% (Recrystallization)
Acetonitrile 37.5HighLowN/A (Used as retention phase)
Water 80.1High (Forms Micelles)InsolubleFails (Traps impurities)

References

  • Title: Choline Based Surfactants Promote Cellular Uptake of Solid Lipid Nanoparticles into Lung and Breast Cancer Cells (In vivo stability and biocompatibility of implanted calcium alginate disks)
  • Title: Poly(γ-glutamic acid)
  • Source: reddit.
  • Source: nih.

Sources

Troubleshooting

Stabilizing Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride formulations against thermal degradation

Welcome to the Advanced Formulation Support Center. Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is a high-performance, biodegradable esterquat widely utilized in lipid nanoparticles, advanced drug delivery systems,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is a high-performance, biodegradable esterquat widely utilized in lipid nanoparticles, advanced drug delivery systems, and surface-active emulsions. While its cleavable ester linkage ensures excellent environmental and biological safety[1], it introduces a critical vulnerability: high susceptibility to hydrolytic cleavage under thermal stress[2].

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to stabilize these formulations against thermal degradation.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does my esterquat formulation degrade so rapidly when scaled up or stored above 40°C? A: The primary degradation pathway is ester hydrolysis. The quaternary positively charged nitrogen atom in the choline-like headgroup pulls electron density away from neighboring atoms. This inductive effect makes the carbonyl carbon of the ester bond highly electrophilic and exceptionally vulnerable to nucleophilic attack by water[3]. Elevated temperatures exponentially accelerate the reaction kinetics of this cleavage, yielding stearic acid and a short-chain quaternary ammonium diol/triol[2].

Q: How does the formulation's pH dictate thermal stability? A: Esterquats exhibit a strict U-shaped stability profile. Under alkaline conditions, base-catalyzed hydrolysis occurs rapidly due to direct hydroxyl ( OH− ) attack on the electrophilic carbonyl carbon[3]. Conversely, highly acidic environments (pH < 3) trigger acid-catalyzed hydrolysis. To achieve maximum thermal stability, the aqueous microenvironment must be strictly buffered to a weakly acidic pH—optimally between 3.5 and 4.5—where the thermodynamic rate of hydrolysis reaches its absolute minimum[4].

Q: Can ionic strength or specific salts prevent this thermal degradation? A: Yes, but the choice of ion is critical. While standard alkali metals (like NaCl) offer minimal protective effects, the integration of transition metal salts (e.g., ZnSO4​ , ZnCl2​ , AlCl3​ ) significantly inhibits hydrolysis[5]. These multivalent cations interact with the esterquat headgroups at the micellar or liposomal interface, providing intense ionic shielding. This shielding physically repels water molecules and hydroxide ions away from the vulnerable ester linkages, preserving the molecule even during prolonged storage at 45°C[5][6].

Q: How do amide co-surfactants improve stability at elevated temperatures? A: Incorporating amides directly into the esterquat formulation alters the interfacial microenvironment. Amides form a protective hydrogen-bonded network that sterically hinders water access to the ester bonds[4]. Furthermore, thermal degradation often leads to viscosity collapse; amides prevent the formulation from becoming excessively viscous at higher concentrations, allowing for stable, high-density dispersions that resist thermal breakdown[4].

Part 2: Quantitative Stability Profiles

The following table summarizes the causal relationship between formulation variables and the thermal degradation rate of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride.

Formulation VariableStorage ConditionpHStabilizing AdditiveHydrolysis Rate (4 Weeks)Viscosity Impact
Unbuffered Control 50°C7.0None> 55.0%High (Phase Separation)
pH-Optimized 50°C4.0None18.5%Medium
Metal Salt Shielded 50°C4.00.5% ZnSO4​ < 4.2%Low (Stable)
Amide Co-formulated 50°C4.010% Fatty Amide< 2.0%Very Low (Highly Stable)
Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for formulating thermally stable esterquat nanodispersions includes a built-in self-validation mechanism.

Phase 1: Aqueous Phase Engineering

  • Heat highly purified water (Milli-Q) to 45°C.

  • Add 0.5% (w/w) ZnSO4​ to the aqueous phase to establish transition metal ionic shielding[5].

  • Buffer the solution to exactly pH 4.0 using a 10 mM Citric Acid/Sodium Citrate buffer system to minimize base/acid catalysis[4].

Phase 2: Melt-Dispersion & Shielding

  • In a separate vessel, heat Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride to 50°C (slightly above its phase transition temperature)[6].

  • Blend 5-10% (w/w) of a compatible fatty amide co-surfactant into the molten esterquat to establish steric hindrance[4].

Phase 3: Emulsification & Quenching

  • Slowly inject the molten lipid phase into the 45°C aqueous phase under continuous mechanical stirring at 150 rpm for 30 minutes[5][6].

  • Critical Step: Initiate fast cooling (quenching) under stirring for 15 minutes to drop the temperature below 30°C. This locks in the micellar/liposomal structure and traps the protective metal ions at the interface[5].

Phase 4: Self-Validation via Accelerated Stress Testing

  • Split the final formulation into two batches: Batch A (Stabilized) and Batch B (Control: formulated at pH 7.0 without ZnSO4​ or amides).

  • Store both batches at 50°C for 14 days.

  • Quantify the liberated stearic acid using HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detection).

  • Validation Criteria: The protocol is successful if Batch A exhibits <2% free stearic acid, while Batch B exhibits >30% degradation, proving the causality of the applied stabilization interventions.

Part 4: System Logic & Degradation Pathways

The following diagram maps the causality of thermal degradation and the specific points where our stabilization strategies intervene.

G EQ Trimethyl(2-(stearoyloxy)ethyl) ammonium chloride Hydrolysis Ester Hydrolysis Pathway EQ->Hydrolysis Aqueous Environment Stable Stabilized Formulation EQ->Stable Optimized System Thermal Thermal Stress (>40°C) Thermal->Hydrolysis Accelerates Kinetics Degradation Degradation Products: Stearic Acid + Choline Hydrolysis->Degradation Cleavage Buffer pH 3.5-4.5 Optimization Buffer->Hydrolysis Inhibits Base/Acid Catalysis Buffer->Stable MetalSalts Transition Metals (Zn²⁺, Al³⁺) MetalSalts->Hydrolysis Ionic Shielding MetalSalts->Stable Amides Amide Co-surfactants Amides->Hydrolysis Steric Hindrance Amides->Stable

Mechanisms of thermal degradation and targeted stabilization pathways for esterquat formulations.

References

1.[1] Esterquats A true eco-friendly formulation technology Source: South African Pharmaceutical and Cosmetic Review URL:[Link]

2.[3] Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure Source: Preprints.org URL:[Link]

3.[2] Hydrolysis Driven Surface Activity of Esterquat Surfactants Source: ResearchGate URL:[Link]

4.[4] WO2000058427A1 - Softener compositions having high hydrolytic stability concentratibility Source: Google Patents URL:

5.[5] EP1806392B1 - Stable aqueous esterquat compositions Source: Google Patents URL:

6.[6] EP1876223A1 - Concentrated esterquat composition Source: Google Patents URL:

Sources

Optimization

Overcoming aggregation in Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride nanoparticle suspensions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing lipid-based nanocarriers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing lipid-based nanocarriers. Working with Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (commonly known as stearoylcholine chloride or esterquat) presents unique formulation challenges[1].

While its permanent cationic quaternary ammonium headgroup is highly effective for nucleic acid complexation and cellular uptake, it renders the nanoparticle suspension highly susceptible to colloidal instability[2][3]. This guide provides field-proven, mechanistically grounded solutions to diagnose and overcome aggregation at every stage of your workflow.

Diagnostic Workflow for Colloidal Instability

Before adjusting your formulation, identify when the aggregation is occurring. The physical mechanism driving flocculation changes depending on the stage of your experiment.

AggregationTroubleshooting Start Aggregation Detected in Suspension CheckTime When does aggregation occur? Start->CheckTime PostSynthesis Immediately Post-Synthesis (in buffer) CheckTime->PostSynthesis PostComplexation During Nucleic Acid Complexation CheckTime->PostComplexation Storage During Long-Term Storage (Days/Weeks) CheckTime->Storage BufferCheck Check Buffer Ionic Strength (Avoid high salt) PostSynthesis->BufferCheck ChargeRatio Optimize N/P Ratio > 3 (Avoid isoelectric point) PostComplexation->ChargeRatio Cryoprotectant Lyophilize with 5-10% Trehalose Storage->Cryoprotectant PEGylation Add 1-5 mol% PEG-lipid (Steric Stabilization) BufferCheck->PEGylation ChargeRatio->PEGylation

Diagnostic workflow for troubleshooting cationic nanoparticle aggregation.

Core Troubleshooting Guides & FAQs

Q1: Why do my Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride nanoparticles aggregate immediately when transferred to a physiological buffer like PBS? The Causality: Unmodified cationic nanoparticles rely entirely on electrostatic repulsion to maintain colloidal stability. In high-ionic-strength solutions like PBS, abundant counterions (such as Cl⁻ and HPO₄²⁻) compress the electrical double layer surrounding each particle (decreasing the Debye length). This charge screening drastically reduces the effective zeta potential, allowing attractive van der Waals forces to dominate and pull the particles into the primary minimum of the DLVO potential, causing rapid flocculation[4][5]. The Solution: Transition from purely electrostatic stabilization to steric stabilization. By incorporating 1 to 5 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) into your lipid matrix, you create a dense hydrophilic polymer corona around the nanoparticle[5][6]. This steric barrier physically prevents the cationic cores from coming close enough to aggregate, even in high-salt environments or human biological fluids[4].

Q2: During complexation with siRNA or pDNA, my suspension turns cloudy, and dynamic light scattering (DLS) shows micron-sized aggregates. How can I prevent this? The Causality: Cloudiness indicates macroscopic aggregation, which almost always occurs when the molar ratio of cationic lipid nitrogen to nucleic acid phosphate (the N/P ratio) approaches the isoelectric point[5]. At an N/P ratio near 1:1 or 2:1, the anionic charges of the nucleic acid perfectly neutralize the cationic trimethylammonium headgroups. With the zeta potential dropping to near 0 mV, the particles lose their electrostatic repulsion and fuse into large, unstable lipoplexes[5][6]. The Solution: Shift the formulation away from charge neutrality. Formulate your lipoplexes at an N/P ratio of ≥ 3:1 to ensure a net positive surface charge (zeta potential > +20 mV)[5][6]. Additionally, performing the complexation in a non-ionic medium (like 5% glucose) rather than saline prevents premature charge screening[5].

Q3: My solid lipid nanoparticles (SLNs) are stable for a few days but aggregate and precipitate over weeks of storage. What is the mechanism, and how do I improve shelf-life? The Causality: Over time, lipid nanocarriers undergo Ostwald ripening and polymorphic transitions. The stearoyl tails in the lipid matrix transition from a loosely packed α-crystalline form to a highly ordered, dense β-form. This lattice contraction expels surfactants from the particle surface, leaving hydrophobic patches exposed. Subsequent kinetic collisions overcome the activation energy barrier, leading to irreversible particle fusion[2]. The Solution: Implement lyophilization (freeze-drying) with a cryoprotectant. Removing water halts kinetic collisions and lipid hydrolysis. Add 5-10% (w/v) trehalose or sucrose to the external aqueous phase prior to freezing. These sugars form an amorphous glass matrix that restricts particle movement and replaces water molecules via hydrogen bonding to the lipid headgroups, preventing mechanical rupture from ice crystals.

Quantitative Data: Impact of Formulation Variables on Stability

The following table summarizes how steric stabilization (PEGylation) and electrostatic optimization (N/P Ratio) interact to dictate the colloidal stability of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride nanoparticles[4][5][6].

Formulation (mol% DSPE-PEG2000)N/P RatioHydration/Complexation BufferZ-Average Size (nm)Zeta Potential (mV)Stability Status
0% (Unmodified)1:1PBS (150 mM NaCl)> 1500-2.1 ± 1.5Aggregated
0% (Unmodified)5:1PBS (150 mM NaCl)485 ± 40+12.4 ± 3.2Flocculated
0% (Unmodified)5:15% Glucose (Salt-free)115 ± 12+42.5 ± 2.8Stable
2% PEGylated1:1PBS (150 mM NaCl)185 ± 15-5.4 ± 1.2Stable
2% PEGylated5:1PBS (150 mM NaCl)128 ± 10+22.1 ± 2.5Highly Stable
Self-Validating Experimental Protocols

To ensure reproducibility, use the following self-validating methodologies. Each protocol includes a built-in validation step to confirm success before proceeding.

Protocol 1: Synthesis of Sterically Stabilized Cationic Lipid Nanoparticles

Goal: Produce monodisperse nanoparticles (<150 nm) resistant to salt-induced aggregation.

  • Lipid Film Formation: Dissolve Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride, a helper lipid (e.g., Cholesterol), and DSPE-PEG2000 at a molar ratio of 48:50:2 in chloroform. Evaporate under a gentle nitrogen stream, then place in a vacuum desiccator for 2 hours to remove residual solvent.

    • Validation Check: The flask must contain a uniform, translucent film with no opaque crystalline chunks.

  • Hydration: Add a 5% (w/v) glucose solution (pre-heated to 60°C, well above the lipid phase transition temperature). Vortex vigorously for 2 minutes.

    • Validation Check: The solution must become uniformly milky without large visible flakes clinging to the glass walls.

  • Size Reduction (Energy Input): Sonicate the suspension using a probe sonicator at 40% amplitude (cycles of 10s ON, 10s OFF) for 5 minutes. Crucial: Perform this in an ice bath to prevent thermal degradation of the esterquat bonds.

    • Validation Check: The suspension should transition from milky-white to slightly opalescent/translucent, indicating a shift from micron-sized multilamellar vesicles to small unilamellar vesicles.

  • Quality Control: Measure the batch via Dynamic Light Scattering (DLS).

    • Validation Check: Accept the batch only if the Z-average is ≤ 130 nm and the Polydispersity Index (PDI) is ≤ 0.2.

Protocol 2: Self-Validating Nucleic Acid Complexation

Goal: Form stable lipoplexes without crossing the isoelectric aggregation threshold.

  • Preparation: Dilute the nucleic acid (e.g., siRNA) and the lipid nanoparticles separately in equal volumes of 5% glucose. Do not use PBS or salt-containing buffers. Calculate volumes to achieve an N/P ratio of 5:1.

  • Rapid Mixing: Rapidly pipette the siRNA solution into the nanoparticle suspension while continuously vortexing at medium speed.

    • Validation Check: The solution must remain optically clear/translucent. Any immediate cloudiness indicates localized charge neutralization and protocol failure.

  • Incubation: Allow the mixture to sit undisturbed at room temperature for 20 minutes to complete electrostatic self-assembly.

  • Final Validation: Perform DLS and Zeta Potential analysis.

    • Validation Check: A successful lipoplex must show a Z-average < 150 nm, PDI < 0.25, and a Zeta Potential of > +20 mV.

Sources

Reference Data & Comparative Studies

Validation

Architectural Biophysics in Gene Delivery: Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride vs. DOTAP

In the landscape of non-viral gene delivery, the biophysical architecture of cationic lipids fundamentally dictates their phase behavior, cytotoxicity, and transfection efficiency. This guide provides an in-depth compara...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of non-viral gene delivery, the biophysical architecture of cationic lipids fundamentally dictates their phase behavior, cytotoxicity, and transfection efficiency. This guide provides an in-depth comparative analysis between DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), a gold-standard double-tailed lipid, and Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (commonly known as stearoylcholine), a single-tailed cationic surfactant. By examining their structural mechanics, researchers can make informed, data-driven decisions for liposomal and nanoparticle formulations.

Mechanistic Profiling & Causality

The Packing Parameter and Phase Behavior

The critical packing parameter ( P=v/(a0​×lc​) ) is the primary biophysical determinant of how lipids self-assemble in aqueous environments.

  • DOTAP (Double-Tailed) : Featuring two unsaturated oleoyl chains, DOTAP possesses a cylindrical geometry ( P≈1 ), which strongly favors the formation of stable lamellar bilayers (liposomes)[1]. When formulated with a cone-shaped helper lipid like DOPE, the resulting lipoplex undergoes a critical phase transition to an inverted hexagonal ( HII​ ) phase within the acidic environment of the endosome. This non-bilayer structure is highly fusogenic, promoting rapid endosomal membrane destabilization, efficient DNA/RNA release, and high transfection efficiency [2].

  • Stearoylcholine (Single-Tailed) : Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride features a single saturated stearoyl chain, resulting in a highly conical geometry ( P<0.33 ). In aqueous solutions, it preferentially forms micelles rather than stable bilayers [3]. As a surfactant, it exhibits a relatively high critical micelle concentration (CMC). Free monomers rapidly intercalate into cellular plasma membranes, acting as detergents. While this membrane poration can facilitate nucleic acid entry, it inherently results in high cytotoxicity and lower overall transfection efficiency when used as a standalone vector [4].

Targeted Cellular Uptake via Choline Transporters

Despite its toxicity profile as a free monomer, stearoylcholine offers a unique mechanistic advantage. Its choline headgroup is structurally recognized by Choline Transporter-Like (CTL) proteins (e.g., CTL1/SLC44A1), which are frequently overexpressed in specific cancer cell lines such as A549 and MCF7 [5]. By anchoring stearoylcholine into the rigid matrix of a Solid Lipid Nanoparticle (SLN), researchers can suppress its detergent-like toxicity while exploiting the choline moiety for targeted, receptor-mediated cellular uptake[5].

Comparative Performance Data

The following table summarizes the quantitative and qualitative biophysical differences between the two lipid architectures:

FeatureDOTAP (Double-Tailed)Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (Single-Tailed)
IUPAC / Common Name 1,2-dioleoyl-3-trimethylammonium-propaneStearoylcholine chloride
Critical Packing Parameter ≈1.0 (Cylindrical) <0.33 (Conical)
Primary Self-Assembly Lamellar Bilayers (Liposomes)Micelles
Endosomal Escape Mechanism Inverted Hexagonal ( HII​ ) Phase TransitionMembrane Poration / Detergent-like Lysis
Transfection Efficiency High (Gold Standard for in vitro non-viral delivery)Variable / Low (Unless formulated in SLNs)
Cytotoxicity Low to ModerateHigh (as free monomer)
Optimal Application Broad-spectrum mRNA/pDNA lipofectionTargeted delivery via Choline Transporters (CTL1/2)

Pathway Visualization

G cluster_DOTAP DOTAP (Double-Tailed Lipid) cluster_Single Stearoylcholine (Single-Tailed Lipid) D_Lipid DOTAP + DOPE D_Struct Stable Bilayer Liposome D_Lipid->D_Struct D_Uptake Endocytosis D_Struct->D_Uptake D_Escape Inverted Hexagonal Phase (Efficient Escape) D_Uptake->D_Escape D_Result High Transfection Efficiency D_Escape->D_Result S_Lipid Stearoylcholine S_Struct Micelles / Solid Lipid Nanoparticles S_Lipid->S_Struct S_Uptake Choline Transporter (CTL1/2) Uptake S_Struct->S_Uptake S_Escape Membrane Disruption (Detergent-like) S_Uptake->S_Escape S_Result Higher Cytotoxicity / Variable Transfection S_Escape->S_Result

Mechanistic comparison of endosomal escape and transfection pathways: DOTAP vs. Stearoylcholine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating built-in quality control metrics.

Protocol 1: Formulation of DOTAP/DOPE Lipoplexes for Gene Delivery

This protocol utilizes thin-film hydration to ensure the molecular-level mixing required for stable lamellar phase formation.

  • Lipid Film Hydration : Dissolve DOTAP and DOPE at a 1:1 molar ratio in chloroform. Evaporate the solvent under a gentle nitrogen stream, followed by vacuum desiccation for 2 hours.

    • Causality: Complete removal of organic solvents prevents localized cytotoxicity and ensures uniform lipid integration, which is critical for the eventual HII​ phase transition[1].

  • Hydration & Extrusion : Hydrate the lipid film with nuclease-free water to achieve a final lipid concentration of 1 mg/mL. Extrude the suspension 10 times through a 100 nm polycarbonate membrane.

    • Causality: Hydration forms multilamellar vesicles (MLVs). Extrusion forces them into uniform small unilamellar vesicles (SUVs), which are optimal for consistent cellular endocytosis[6].

  • Lipoplex Formation : Mix plasmid DNA with the DOTAP/DOPE liposomes at an N/P (nitrogen to phosphate) ratio of 3:1. Incubate at room temperature for 20 minutes.

  • Validation Check : Measure the hydrodynamic size and Zeta potential via Dynamic Light Scattering (DLS).

    • Acceptance Criteria: Size should be 150–250 nm with a Poly Dispersity Index (PDI) < 0.2; Zeta potential should be +20 to +40 mV, confirming complete DNA condensation.

Protocol 2: Fabrication of Stearoylcholine-Modified Solid Lipid Nanoparticles (SLNs)

Because free single-tailed lipids act as toxic detergents, this protocol anchors stearoylcholine into a solid lipid matrix to mitigate cytotoxicity while preserving targeted uptake.

  • Hot Melt Emulsification : Melt a solid lipid core (e.g., Precirol ATO 5) at 10°C above its melting point. Add Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (Stearoylcholine) at 5 mol% to the lipid melt.

    • Causality: Anchoring the single-tailed lipid into a solid matrix drastically lowers its free monomer concentration in solution, mitigating its inherent membrane-lytic properties[5].

  • Aqueous Phase Addition : Add a hot aqueous surfactant solution (e.g., 1% Poloxamer 188) to the lipid melt under high-shear homogenization (10,000 rpm for 5 min) to create a coarse nanoemulsion.

  • Ultrasonication & Cooling : Probe sonicate the emulsion for 3 minutes, then rapidly cool the mixture in an ice bath.

    • Causality: Rapid cooling crystallizes the solid lipid core, securely locking the stearoylcholine molecules on the nanoparticle surface. This exposes the choline headgroups for CTL-targeted cellular uptake without releasing toxic monomers[5].

  • Validation Check : Perform an MTT or WST-1 cell viability assay on a target cell line (e.g., A549) alongside DLS characterization.

    • Acceptance Criteria: Cell viability must remain >80% at standard transfection concentrations, confirming the successful masking of single-tail toxicity.

References

  • Tang, F., & Hughes, J. A. (1999). Synthesis of a single-tailed cationic lipid and investigation of its transfection. Journal of Controlled Release, 62(3), 345-358. URL:[Link]

  • Kim, J. et al. (2015). DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(10), 1996-2001. URL:[Link]

  • Cheng, Q. et al. (2022). Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery. ACS Molecular Pharmaceutics, 19(6), 1840-1850. URL:[Link]

  • Zhi, D. et al. (2010). Transfection Efficiency of Cationic Lipids with Different Hydrophobic Domains in Gene Delivery. Bioconjugate Chemistry, 21(4), 563-577. URL:[Link]

  • Inani, A. et al. (2014). Choline transporter-like proteins CTLs/SLC44 family as a novel molecular target for cancer therapy. Biopharmaceutics & Drug Disposition, 35(8), 441-453. URL:[Link]

  • Tenchov, R. et al. (2021). Liposome-mediated gene delivery: A comprehensive review of biophysical parameters, lipid composition and targeting strategies. Journal of Controlled Release, 339, 114-135. URL:[Link]

Sources

Comparative

Comparative analysis of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride and cetrimonium chloride (CTAC)

As a Senior Application Scientist, selecting the optimal cationic surfactant requires balancing biomechanical efficacy with stringent environmental and toxicological safety profiles. The transition from legacy alkyl quat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal cationic surfactant requires balancing biomechanical efficacy with stringent environmental and toxicological safety profiles. The transition from legacy alkyl quaternary ammonium compounds to biodegradable esterquats represents a critical paradigm shift in both cosmetic formulation and advanced drug delivery systems.

This guide provides an in-depth comparative analysis of Cetrimonium Chloride (CTAC) and Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (a mono-esterquat), detailing their structural causality, performance metrics, and the self-validating experimental protocols required to benchmark them.

Mechanistic Chemistry & Structural Causality

The fundamental differences in performance and safety between these two molecules stem directly from their molecular architecture.

Cetrimonium Chloride (CTAC): CTAC is a legacy alkyl quat consisting of a linear C16 (cetyl) chain directly bonded to a trimethylammonium headgroup. The carbon-nitrogen bond is hydrolytically stable across extreme pH ranges and environmental conditions[1]. While this stability ensures a long shelf-life, it is the exact mechanism behind its severe aquatic toxicity. In aquatic ecosystems, the persistent cationic surfactant disrupts cellular membranes and impairs the respiratory functions of epithelial tissues, such as fish gills[1].

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (Esterquat): This next-generation molecule integrates a strategically placed ester linkage between the hydrophobic stearoyl tail (C18) and the cationic headgroup. This is a deliberate biomimetic design. While the molecule maintains the high cationic charge density required for electrostatic binding to anionic surfaces (like damaged keratin or nucleic acids), the ester bond acts as a "kill switch." In the presence of environmental esterases or slightly alkaline aquatic conditions, the ester bond undergoes rapid hydrolysis[2]. This cleavage yields stearic acid and a small, non-toxic choline-like quaternary metabolite, virtually eliminating long-term aquatic accumulation[3].

G cluster_CTAC Cetrimonium Chloride (CTAC) Pathway cluster_Esterquat Esterquat Pathway C1 CTAC Molecule (Alkyl Quat) C2 Hydrolytically Stable (No Cleavable Bonds) C1->C2 Environmental Exposure C3 High Aquatic Toxicity (Membrane Disruption) C2->C3 Persistence E1 Esterquat Molecule (Ester Linkage) E2 Ester Bond Hydrolysis E1->E2 Environmental Exposure E3 Stearic Acid + Quat Metabolite E2->E3 Cleavage E4 Rapid Biodegradation (Low Toxicity) E3->E4 Metabolism

Environmental degradation pathways of CTAC versus Esterquat.

Quantitative Performance & Safety Profiles

The structural lability of the esterquat drastically improves its toxicological profile without sacrificing its primary function as a conditioning agent and emulsifier[4].

ParameterCetrimonium Chloride (CTAC)Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride
Chemical Class Alkyltrimethylammonium (Alkyl Quat)Mono-esterquat
Molecular Weight 320.0 g/mol 406.1 g/mol
Hydrolytic Stability Highly stable; recalcitrant to degradationHydrolyzes in alkaline/enzymatic conditions
Aquatic Toxicity (LC50) 0.71–1.0 mg/L (Highly Toxic)[1]> 10 mg/L (Low Toxicity)[3]
Biodegradability Persistent metabolites generated[1]Readily biodegradable (OECD 301 compliant)[2]
Skin Irritation Severe at >0.25% (leave-on limits)Mild to none; high biocompatibility
Conditioning Efficacy Baseline StandardEquivalent or Superior (due to C18 lipid tail)[3]

Experimental Validation Protocols

To objectively validate the substitution of CTAC with the esterquat, laboratories must employ self-validating experimental systems. The following protocols are designed to prove both the environmental degradation causality and the retention of biomechanical efficacy.

Protocol A: Hydrolytic Kinetics & Biodegradation Tracking via LC-MS/MS

Objective: Quantify the cleavage rate of the ester bond under simulated environmental conditions, using CTAC as a negative control to validate the assay's specificity to ester hydrolysis. Causality: Proving that the esterquat breaks down into non-toxic metabolites confirms its safety profile, whereas the lack of degradation in CTAC explains its environmental persistence.

  • Buffer Preparation: Prepare two sets of aqueous buffers at pH 7.4 (physiological) and pH 9.0 (simulated alkaline wastewater).

  • Spiking: Introduce 50 µg/mL of CTAC into one set of vials, and 50 µg/mL of the esterquat into the other.

  • Incubation & Sampling: Incubate at 25°C. Extract 1 mL aliquots at T=0, 24, 48, 72, and 120 hours.

  • Quenching: Immediately quench the samples with 1% formic acid in acetonitrile to halt any further hydrolysis.

  • LC-MS/MS Analysis: Run samples through a C18 reverse-phase column. Track the disappearance of the parent esterquat mass (m/z 406.1) and the appearance of the stearic acid metabolite.

  • Data Interpretation: The esterquat will show a logarithmic decay curve at pH 9.0, while the CTAC concentration will remain a flat horizontal line, validating the structural lability of the esterquat.

Protocol B: Substantivity & Biomechanical Efficacy (Tensile Combing Assay)

Objective: Evaluate the conditioning efficacy on keratinous substrates to ensure the bulky ester linkage does not sterically hinder electrostatic binding. Causality: Bleaching hair increases the concentration of negatively charged cysteic acid residues on the cuticle. Cationic surfactants bind to these sites, lubricating the fiber. Measuring the reduction in combing work (Joules) provides an objective metric of this surface lubrication[3].

  • Substrate Preparation: Standardize 2-gram virgin human hair tresses. Bleach with 6% H2O2 for 30 minutes to induce a uniform anionic charge density.

  • Baseline Measurement: Mount wet tresses on a Dia-Stron Miniature Tensile Tester (MTT). Record the baseline Total Work of Combing (Joules).

  • Treatment Application: Apply 1.0% active solutions of CTAC and the esterquat to separate tresses. Massage for 60 seconds and rinse with standardized flow rate water for 30 seconds.

  • Instrumental Combing: Re-mount the tresses and measure the post-treatment Total Work of Combing.

  • Data Integration: Calculate the % Reduction in Combing Force. A successful self-validating test will show the esterquat achieving a >75% reduction, performing equivalently to or better than CTAC due to the enhanced lubricity of its longer C18 stearoyl chain compared to CTAC's C16 chain.

Formulation Implications for Drug Delivery

Beyond cosmetics, the structural logic of esterquats has profound implications for pharmaceutical formulations, particularly in nanomedicine and topical drug delivery .

In the development of cationic nanoemulsions or Lipid Nanoparticles (LNPs) designed to encapsulate anionic Active Pharmaceutical Ingredients (APIs) like oligonucleotides or peptides, formulators rely on cationic lipids. However, permanently charged alkyl quats like CTAC induce severe cytotoxicity and skin irritation, strictly limiting their use in transdermal patches or topical creams to ≤0.25%.

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride offers a superior therapeutic window. Its ester bond acts as a "charge-shedding" mechanism. Once the nanocarrier permeates the stratum corneum and enters the slightly alkaline or esterase-rich environment of the viable epidermis, the lipid hydrolyzes. This transient cationic charge allows for high initial drug encapsulation efficiency and cellular uptake, followed by rapid biodegradation that prevents local tissue necrosis and systemic toxicity. This is the exact mechanistic rationale utilized in the design of ionizable, ester-containing lipids (e.g., ALC-0315) used in modern mRNA vaccines.

References

  • Grokipedia. "Cetrimonium chloride - Grokipedia." Grokipedia. Available at: [Link]

  • Ataman Chemicals. "CETRIMONIUM CHLORIDE CTAC." Ataman Chemical. Available at: [Link]

  • COSSMA. "Eco-friendly Conditioning." COSSMA, 03 Aug. 2023. Available at: [Link]

  • Google Patents. "WO2020014659A1 - Esterquat compositions." Google Patents.
  • ResearchGate. "Upgrading triethanolamine esterquat performance to new levels." ResearchGate. Available at: [Link]

Sources

Validation

Analytical Validation and Performance Comparison of Synthesized Trimethyl(2-(stearoyloxy)ethyl)ammonium Chloride

Target Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals Content Focus: NMR Validation, Cationic Lipid Synthesis, and Comparative LNP Performance Introduction & Mechanistic Context The develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals Content Focus: NMR Validation, Cationic Lipid Synthesis, and Comparative LNP Performance

Introduction & Mechanistic Context

The development of lipid nanoparticles (LNPs) and liposomal delivery systems relies heavily on the precise engineering of cationic lipids. Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride , commonly known as O-Stearoylcholine Chloride (OSC) , is a bioactive O-acylcholine derivative characterized by a single saturated stearoyl chain (C18:0) esterified to a quaternary ammonium choline headgroup.

Unlike ether-linked lipids, the ester linkage in OSC provides a biodegradable pathway via endogenous esterases, mitigating long-term cellular toxicity. OSC is frequently utilized as a charge-forming component to stably encapsulate small molecule drugs (such as the antiviral Triazavirin) within liposomal bilayers[1].

This guide provides a comprehensive workflow for the synthesis, rigorous NMR validation, and comparative application of OSC against industry-standard cationic lipids like DOTAP.

Experimental Workflow & Causality of Counterion Exchange

The synthesis of OSC typically involves a Steglich esterification followed by quaternization. However, the choice of counterion is a critical, often overlooked parameter that dictates the lipid's macroscopic phase behavior.

The Causality of Ion Exchange: Initial quaternization with methyl iodide yields O-stearoylcholine iodide. At physiological temperatures, the iodide counterion causes the lipid to exist in an inactive, crystalline precipitate state due to a high Krafft temperature (approx. 61.4 °C)[2]. To render the lipid biologically active for liposome formulation, an ion exchange must be performed to replace iodide with chloride. The chloride salt significantly lowers the Krafft temperature (to approx. 18.9 °C), allowing the lipid to undergo a cooperative phase transition into a micellar or lamellar structure at body temperature[2].

G Syn Esterification (DCC/DMAP) Quat Quaternization (Methyl Iodide) Syn->Quat IonEx Ion Exchange (Iodide to Chloride) Quat->IonEx Lowers Krafft Temp NMR NMR Validation (CDCl3) IonEx->NMR Validates Purity Form LNP Formulation (Extrusion) NMR->Form Formulates Drug

Workflow from synthesis and ion exchange to NMR validation and LNP formulation.

NMR Spectroscopy: A Self-Validating Protocol

Validating the purity of synthesized OSC requires high-resolution 1 H and 13 C NMR spectroscopy.

Expertise Insight (Solvent Selection): Because OSC is an amphiphilic surfactant, dissolving it in D2​O will result in micelle formation. The restricted anisotropic tumbling of molecules within the micelle drastically enhances T2​ relaxation, leading to severe line broadening. To achieve sharp, highly resolved peaks, the sample must be dissolved in a non-polar solvent like CDCl3​ (or a CDCl3​/CD3​OD mixture), which breaks up micellar aggregates into free monomers.

The Self-Validating Integration System: To confirm complete quaternization and the absence of unreacted stearic acid, use the internal integration ratio. Set the integration of the terminal methyl group of the stearoyl chain (approx. 0.88 ppm) to exactly 3H . The singlet corresponding to the trimethylammonium headgroup (approx. 3.45 ppm) must integrate to exactly 9H . A strict 1:3 ratio mathematically self-validates the 1:1 stoichiometry of the tail to the headgroup. Any deviation indicates incomplete reaction or fatty acid contamination.

Quantitative Data: 1 H NMR Chemical Shifts (400 MHz, CDCl3​ )

ProtonsChemical Shift (ppm)MultiplicityIntegrationStructural AssignmentTerminal CH3​ 0.88Triplet (t)3HStearoyl tail terminusAliphatic CH2​ 1.25 - 1.35Multiplet (m)28HSaturated stearoyl backbone β CH2​ 1.60Multiplet (m)2H β -position to ester carbonyl α CH2​ 2.35Triplet (t)2H α -position to ester carbonyl N+(CH3​)3​ 3.45Singlet (s)9HQuaternary ammonium headgroup N+−CH2​ 4.05Multiplet (m)2HCholine backbone (nitrogen adjacent) O−CH2​ 4.55Multiplet (m)2HCholine backbone (oxygen adjacent)

Comparative Performance: OSC vs. DOTAP

When selecting a cationic lipid for formulation, OSC is frequently compared against DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), the industry gold standard for nucleic acid delivery[3][4]. While DOTAP excels in mRNA transfection due to its double unsaturated tails, OSC provides superior structural rigidity for small-molecule liposomes.

Physicochemical and Application Comparison
ParameterStearoylcholine Chloride (OSC)DOTAP
Lipid Architecture Single-chain (C18:0, Saturated)Double-chain (C18:1, Unsaturated)
Headgroup Quaternary ammonium (Choline-based)Quaternary ammonium (Propane-based)
Primary Phase Behavior Gel-to-micelle transition[2]Lamellar bilayer formation
Fusogenicity Low (Rigid saturated chain)High (Cone-shaped, highly fusogenic)
Optimal Application Small molecule drug encapsulation (e.g., Triazavirin)[1]mRNA / DNA Lipid Nanoparticles[4]
Toxicity Profile Low (Rapidly degraded by esterases)Moderate (Dose-dependent in vivo)

Step-by-Step Experimental Methodologies

Protocol A: Synthesis and Counterion Exchange
  • Esterification: In a round-bottom flask, combine Stearic acid (1.15 equiv), N,N′-dimethylethanolamine (1.0 equiv), and DMAP (0.5 equiv) in dry dichloromethane at 0 °C. Add DCC (1.4 equiv) dropwise. Stir for 24 hours at room temperature[2].

  • Filtration: Filter out the precipitated dicyclohexylurea (DCU) byproduct.

  • Quaternization: Add an excess of methyl iodide to the filtrate and stir for 12 hours to precipitate O-stearoylcholine iodide.

  • Ion Exchange (Critical Step): Dissolve the iodide salt in a minimal amount of methanol. Pass the solution twice through a column packed with SERALITE SRA-400 anion exchange resin (chloride form) to ensure complete conversion to O-stearoylcholine chloride[2].

  • Lyophilization: Dry the eluate under high vacuum to obtain a white solid.

Protocol B: NMR Sample Preparation
  • Drying: Ensure the synthesized OSC is thoroughly dried under a vacuum desiccator for 24 hours to remove residual moisture (water peak at 1.56 ppm in CDCl3​ can obscure aliphatic signals).

  • Dissolution: Weigh 15 mg of OSC and dissolve it in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1 H spectrum at 400 MHz with a minimum of 16 scans and a relaxation delay ( D1​ ) of 2 seconds to ensure accurate integration of the quaternary ammonium protons.

Protocol C: Liposome Formulation (Extrusion Method)
  • Lipid Film Hydration: Dissolve Phosphatidylcholine (85 mol%), Cholesterol (10 mol%), and OSC (5 mol%) in chloroform. Evaporate the solvent under a gentle nitrogen stream, followed by vacuum desiccation for 2 hours to form a thin lipid film[1].

  • Hydration: Hydrate the film with a standard phosphate buffer (pH 6.8) containing the target active pharmaceutical ingredient (API) at 40 °C (above the Krafft temperature of OSC).

  • Extrusion: Pass the hydrated suspension 15 times through a polycarbonate membrane with a 200 nm pore size using a mini-extruder to achieve a monomodal size distribution[1].

References

  • Effect of Hofmeister Series Anions on the Thermotropic Phase Behavior of Bioactive O-Acylcholines. ACS Publications. URL:[Link]

  • Preparation of chitosan-coated liposomes as a novel carrier system for the antiviral drug Triazavirin. Taylor & Francis. URL:[Link]

  • Replacing Helper Lipids With Cationic Lipids Enhances mRNA Lipid Nanoparticles Stability in Solution. National Institutes of Health (PMC). URL:[Link]

Sources

Comparative

Advanced Mass Spectrometry Characterization of Trimethyl(2-(stearoyloxy)ethyl)ammonium Chloride Derivatives: A Comparative Guide

As lipid nanoparticle (LNP) technologies and advanced liposomal formulations evolve, the industry is shifting toward biodegradable cationic lipids to minimize cellular toxicity. This shift has brought esterquats—specific...

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Author: BenchChem Technical Support Team. Date: April 2026

As lipid nanoparticle (LNP) technologies and advanced liposomal formulations evolve, the industry is shifting toward biodegradable cationic lipids to minimize cellular toxicity. This shift has brought esterquats—specifically Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride, commonly known as stearoyl choline—into the analytical spotlight. Unlike traditional dialkyl quaternary ammonium compounds or ionizable tertiary amines, esterquats feature a highly labile ester linkage designed for rapid enzymatic hydrolysis in vivo.

However, this structural lability presents unique challenges during mass spectrometry (MS) characterization. As a Senior Application Scientist, I have designed this guide to deconstruct the ionization dynamics, fragmentation causality, and analytical workflows required to robustly characterize stearoyl choline derivatives, objectively comparing their performance against industry-standard alternatives.

Ionization Dynamics and Fragmentation Causality

Understanding the gas-phase behavior of stearoyl choline requires analyzing its functional groups. Because it is a quaternary ammonium compound, stearoyl choline possesses a permanent positive charge. During electrospray ionization (ESI), it bypasses the need for protonation, yielding an abundant intact molecular ion[M]+ at m/z 370.37[1].

The defining feature of esterquat MS/MS spectra is their collision-induced dissociation (CID) behavior. When subjected to low-energy CID, the ester bond and the quaternary amine dictate the fragmentation topology. The loss of the tertiary amine (trimethylamine, -59 Da) is highly favored. Mechanistically, the proximity of the ester carbonyl oxygen to the ethyl backbone facilitates a gas-phase nucleophilic attack, 2[2]. This specific fragmentation pathway serves as a highly diagnostic signature, distinguishing esterquats from ether- or amide-linked lipids, which typically require higher collision energies to induce charge-remote fragmentation along the acyl chain.

Frag M Precursor Ion [M]+ m/z 370.37 F1 Loss of Trimethylamine (-59 Da) M->F1 F2 Ester Cleavage (Acylium Ion Formation) M->F2 P1 m/z 311.3 (Diagnostic Dioxolanylium) F1->P1 P2 m/z 267.2 (Stearoyl Cation) F2->P2

CID fragmentation pathways of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride.

Comparative Performance Analysis

To contextualize the analytical performance of stearoyl choline, we must benchmark it against structural alternatives commonly used in lipid formulations: DOTAP (a non-cleavable quaternary lipid) and DODMA (an ionizable tertiary lipid).

The permanent positive charge of stearoyl choline and DOTAP results in high ionization efficiency but makes them highly susceptible to ion suppression from endogenous phospholipids in biological matrices. Conversely, DODMA exhibits pH-dependent ionization, allowing for selective extraction and reduced matrix interference, albeit at the cost of absolute signal intensity at neutral pH.

Quantitative MS Performance Comparison
ParameterStearoyl Choline (Esterquat)DOTAP (Dialkyl Quat)DODMA (Ionizable Lipid)
Structural Class Cleavable Quaternary AmineStable Quaternary AmineIonizable Tertiary Amine
Precursor Ion m/z 370.37 [M]+m/z 698.6 [M]+m/z 620.6 [M+H]+
Primary Diagnostic Fragment m/z 311.3 (Neutral loss of N(CH3)3)m/z 653.6 (-HN(CH3)2)m/z 450.5 (Loss of headgroup)
Ionization Efficiency High (pH independent)Very High (pH independent)Moderate (pH dependent)
In-Source Fragmentation High (Ester lability)Low (Stable bonds)Low
Estimated LOD (Plasma) 0.5 ng/mL0.1 ng/mL1.2 ng/mL

Experimental Protocol: Self-Validating LC-MS/MS Workflow

A protocol is only as reliable as its internal controls. Because esterquats are prone to hydrolysis in highly aqueous or extreme pH environments, this workflow employs a stable isotope-labeled internal standard (SIL-IS) to create a self-validating feedback loop . By monitoring the SIL-IS recovery, the system automatically flags matrix effects or ex vivo hydrolysis during sample preparation.

Step 1: Matrix Extraction (Liquid-Liquid Extraction)

Causality: Traditional methanol protein precipitation often fails to disrupt strong lipid-protein binding and can induce transesterification. A specific organic solvent mixture is required to protect the ester bond.

  • Aliquot 100 µL of plasma or tissue homogenate into a glass vial.

  • Spike with 10 µL of d9-stearoyl choline (SIL-IS, 100 ng/mL). Validation checkpoint: The IS will track extraction efficiency and normalize subsequent ion suppression.

  • Add 400 µL of a3[3]. This specific ratio disrupts hydrophobic interactions while maintaining the integrity of the ester bond, historically yielding >79% recovery for esterquats[3].

  • Vortex vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the lower organic phase to a clean glass vial and evaporate under a gentle stream of nitrogen. Reconstitute in 100 µL of Initial Mobile Phase.

Step 2: Chromatographic Separation

Causality: A high-resolution C18 reversed-phase column is required to 4 (e.g., distinguishing stearoyl from oleoyl or palmitoyl cholines)[4].

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid. (The slightly acidic pH prevents base-catalyzed ester hydrolysis during the run).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 10% B to 95% B over 4.5 minutes, hold for 1 minute, then re-equilibrate.

Step 3: MS/MS Acquisition Parameters

Causality: Electrospray voltage must be carefully tuned to prevent excessive in-source fragmentation of the labile ester bond prior to the collision cell.

  • Mode: ESI Positive, Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 125°C; Desolvation Temperature: 200°C.

  • MRM Transitions:

    • Stearoyl Choline: m/z 370.4 → 311.3 (Collision Energy: 18 eV)

    • d9-Stearoyl Choline (IS): m/z 379.4 → 320.3 (Collision Energy: 18 eV)

G A Sample Prep (DCM/IPA LLE) B ESI+ Ionization [M]+ Generation A->B C Q1: Precursor Selection (m/z 370) B->C D Collision Cell (CID) Energy: 18 eV C->D E Q3: Diagnostic Ions (m/z 311.3) D->E

LC-MS/MS workflow for the characterization of stearoyl choline derivatives.

References

  • Simultaneous Quantitative Analysis of Anionic, Cationic, and Nonionic Surfactants in Water by Electrospray Ionization Mass Spectrometry with Flow Injection Analysis Analytical Chemistry - ACS Publications URL
  • Mass Spectrometry Imaging Combined with Sparse Autoencoder Method Reveals Altered Phosphorylcholine Distribution in Imipramine Treated Wild-Type Mice Brains PMC - National Institutes of Health URL
  • Toward Understanding Molecular Heterogeneity of Polysorbates by Application of Liquid Chromatography–Mass Spectrometry with Computer-Aided Data Analysis Analytical Chemistry - ACS Publications URL
  • Comprehensive Circulatory Metabolomics in ME/CFS Reveals Disrupted Metabolism of Acyl Lipids and Steroids MDPI URL

Sources

Validation

Comparing the biodegradability of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride with traditional quaternary ammonium compounds

This guide provides an in-depth technical comparison of the biodegradability of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride, a representative esterquat, and traditional quaternary ammonium compounds (QACs). Designed...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the biodegradability of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride, a representative esterquat, and traditional quaternary ammonium compounds (QACs). Designed for researchers, scientists, and drug development professionals, this document delves into the structural differences, degradation mechanisms, and experimental data that underscore the environmental advantages of ester-containing QACs.

Introduction: The Environmental Imperative for Safer Surfactants

Quaternary ammonium compounds (QACs) are a cornerstone class of cationic surfactants with a vast array of applications, from industrial disinfectants and fabric softeners to components in personal care products and specialized drug delivery systems.[1][2][3] Their efficacy stems from the positively charged nitrogen atom, which facilitates interaction with negatively charged surfaces, including microbial cell membranes.

However, the widespread use of traditional QACs, such as alkyl dimethyl benzyl ammonium chloride (ADBAC) and didecyl dimethyl ammonium chloride (DDAC), has raised significant environmental concerns.[1] Many of these conventional QACs are characterized by high aquatic toxicity and low biodegradability, leading to their persistence in wastewater, sediments, and soil.[1][4][5] This persistence poses a potential risk to aquatic ecosystems and can contribute to the development of antibiotic-resistant bacteria.[4]

In response to these challenges, a new generation of "soft" QACs, known as esterquats, was developed. Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is a prime example of this class. By incorporating a chemically labile ester linkage into their molecular structure, esterquats are engineered for rapid degradation, representing a significant step towards more environmentally benign surfactant technology.[3] This guide will elucidate the scientific principles and data that differentiate the environmental fate of these two classes of compounds.

The Decisive Factor: A Tale of Two Chemical Structures

The fundamental difference in the environmental persistence of esterquats and traditional QACs lies in their molecular architecture.

  • Traditional QACs: These molecules are built on a backbone of highly stable carbon-carbon (C-C) and carbon-nitrogen (C-N) covalent bonds. This robust structure, exemplified by compounds like Stearyltrimethylammonium chloride, is resistant to both chemical and microbial degradation, which is the primary reason for their environmental persistence.[3][4]

  • Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (Esterquat): The defining feature of this molecule is the presence of an ester bond (-COO-). This functional group acts as a predetermined breaking point. Ester bonds are susceptible to hydrolysis, a chemical reaction with water that cleaves the bond.[3][6][7] This susceptibility is the key to the enhanced biodegradability of esterquats.

Mechanisms of Degradation: A Pathway to Mineralization

The structural differences dictate distinct and fundamentally different degradation pathways.

The Esterquat Pathway: Rapid Hydrolysis and Subsequent Mineralization

The degradation of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is a two-step process initiated by the cleavage of its most vulnerable linkage.

  • Initial Hydrolysis: The ester bond is readily broken down through both abiotic (chemical) and biotic (enzymatic) hydrolysis.[6][7][8] This initial step is crucial as it fragments the larger, more complex surfactant molecule into smaller, more benign, and readily biodegradable components: stearic acid (a common fatty acid) and a choline derivative.

  • Ultimate Biodegradation: These smaller fragments are easily utilized by a wide range of common microorganisms as a carbon source and are rapidly and completely mineralized to carbon dioxide (CO₂), water (H₂O), and inorganic salts.[6][7]

The diagram below illustrates this efficient degradation pathway.

G cluster_0 Esterquat Degradation Pathway Esterquat Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride Hydrolysis Step 1: Rapid Hydrolysis (Abiotic & Biotic) Esterquat->Hydrolysis Intermediates Intermediate Products: Stearic Acid + Choline derivative Hydrolysis->Intermediates Mineralization Step 2: Ultimate Biodegradation (Microbial Metabolism) Intermediates->Mineralization EndProducts End Products: CO₂, H₂O, Inorganic Salts Mineralization->EndProducts

Caption: Degradation pathway of an esterquat.

The Traditional QAC Pathway: Slow and Sequential N-Dealkylation

The degradation of traditional QACs is a much slower and more challenging process for microorganisms.

  • Initial N-Dealkylation: The degradation begins with the enzymatic cleavage of the alkyl chains from the quaternary nitrogen atom.[9][10] This process, known as N-dealkylation, requires specific microbial enzymes and is significantly slower than ester hydrolysis.[9][11]

  • Further Breakdown: The resulting tertiary, secondary, and primary amines are then further degraded. However, the overall process is often incomplete, and the parent compound can persist for long periods.[4] Furthermore, due to their high affinity for particulate matter, a significant portion of traditional QACs is removed from wastewater by sorption to sludge rather than by true biodegradation.[4][5]

The following diagram depicts this more resistant degradation route.

G cluster_1 Traditional QAC Degradation Pathway TradQAC Traditional QAC (e.g., Alkyltrimethylammonium chloride) Dealkylation Step 1: Slow N-Dealkylation (Specialized Microbial Enzymes) TradQAC->Dealkylation Intermediates Intermediate Products: Tertiary Amine + Alkane Dealkylation->Intermediates FurtherBreakdown Further Slow Degradation Intermediates->FurtherBreakdown Persistence Persistence & Sorption to Sludge FurtherBreakdown->Persistence

Caption: Degradation pathway of a traditional QAC.

Experimental Protocol: OECD 301B Ready Biodegradability Test

To quantitatively assess biodegradability, standardized test protocols are essential. The OECD 301B (CO₂ Evolution Test) is a stringent method used to determine if a chemical is "readily biodegradable."[12][13]

Detailed Methodology: OECD 301B

Principle: This aerobic biodegradation test measures the amount of CO₂ evolved from a test substance when it is exposed to an inoculum of microorganisms (typically from activated sludge) over a 28-day period. The percentage of biodegradation is calculated by comparing the measured CO₂ to the theoretical maximum (ThCO₂).[12][14]

Experimental Workflow:

  • Preparation: A defined concentration of the test substance (e.g., 10-20 mg/L of organic carbon) is added to a mineral medium. This medium contains all the essential inorganic nutrients for microbial growth but lacks a carbon source.

  • Inoculation: A small amount of inoculum, typically from the activated sludge of a municipal wastewater treatment plant, is added to the medium. This provides a diverse microbial community.

  • Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (20-25°C) for 28 days. A continuous stream of CO₂-free air is bubbled through the solution to maintain aerobic conditions.

  • CO₂ Trapping: The effluent air from each vessel is passed through a trapping solution (e.g., barium hydroxide or sodium hydroxide) or an infrared CO₂ analyzer to measure the cumulative amount of CO₂ produced by microbial respiration.

  • Controls: Three types of controls are run in parallel:

    • Blank Control: Contains only inoculum and mineral medium to measure endogenous CO₂ production from the inoculum itself.

    • Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to verify the viability of the inoculum.

    • Toxicity Control: Contains both the test substance and the reference substance to check if the test substance is inhibitory to the microorganisms.

  • Analysis & Pass Criteria: The net CO₂ evolution from the test substance is calculated and expressed as a percentage of the ThCO₂. For a substance to be classified as "readily biodegradable," it must achieve >60% biodegradation within a 10-day window during the 28-day test.[13][15]

Sources

Comparative

A Comparative Guide to the FTIR Spectral Analysis and Structural Validation of Trimethyl(2-(stearoyloxy)ethyl)ammonium Chloride

This guide provides an in-depth, comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the structural validation of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride. This cationic surfactant is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the structural validation of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride. This cationic surfactant is a critical component in advanced applications, including drug delivery systems and high-performance personal care products. We will move beyond a simple procedural outline to explore the causality behind experimental choices, compare FTIR's efficacy against orthogonal analytical techniques, and provide robust, field-tested protocols designed to ensure the highest degree of scientific integrity. This document is intended for researchers, scientists, and drug development professionals who require unimpeachable structural characterization of their materials.

The Molecular Mandate: Structure and Significance

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is a quaternary ammonium compound characterized by a polar choline headgroup and a nonpolar 18-carbon stearoyl tail, linked by an ester functional group.[1] This amphiphilic architecture dictates its function as a cationic surfactant. The integrity of this structure is paramount; specifically, the ester linkage is susceptible to hydrolysis, which would cleave the molecule into stearic acid and a choline salt, completely nullifying its intended properties. Therefore, a rapid and reliable method for confirming the presence and integrity of these key functional groups is a non-negotiable aspect of quality control and formulation science.

FTIR Spectroscopy: The Molecular Fingerprint

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique that probes the vibrational modes of chemical bonds. By measuring the absorption of infrared radiation at specific frequencies, FTIR provides a unique spectral "fingerprint" of the functional groups within a molecule.[2] For a molecule like Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride, this technique is exceptionally well-suited for a rapid, first-pass structural assessment.

Decoding the Spectrum: Key Vibrational Signatures

The diagnostic value of an FTIR spectrum lies in the accurate assignment of its absorption bands. For Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride, we focus on three critical regions that validate the core structure.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group & Structural ComponentSignificance for Structural Integrity
~2918 & ~2849 cm⁻¹C-H Asymmetric & Symmetric StretchingLong Alkyl Chain (Stearoyl Tail)Confirms the presence of the long, saturated hydrocarbon tail. The high intensity of these peaks is characteristic of the lipidic nature of the molecule.[3]
~1740 cm⁻¹ C=O Stretching Ester Linkage This is the single most critical peak for validation. Its presence as a sharp, strong band confirms the intact ester bond. Its absence or the appearance of a broader peak around 1700 cm⁻¹ would strongly indicate hydrolysis to a carboxylic acid.[4][5]
~1240 & ~1170 cm⁻¹C-O StretchingEster LinkageThese asymmetric and symmetric stretching vibrations provide secondary, confirmatory evidence of the ester group, often referred to as the "Rule of Three" for esters when combined with the C=O stretch.[5]
~960 cm⁻¹C-N⁺ Stretching / RockingQuaternary Ammonium (Choline Headgroup)Confirms the presence of the cationic quaternary nitrogen headgroup, which is essential for the molecule's function as a surfactant.[6]

Diagram: Key Functional Groups and Corresponding FTIR Peaks

cluster_tail Stearoyl Tail (C-H Stretches) cluster_ester Ester Linkage (C=O and C-O Stretches) cluster_head Choline Headgroup (C-N⁺ Stretch) tail CH₃(CH₂)₁₆- peak_ch ~2918, 2849 cm⁻¹ tail->peak_ch ester -C(=O)O- tail->ester peak_co_double Critical Peak: C=O Stretch ~1740 cm⁻¹ ester->peak_co_double peak_co_single C-O Stretches ~1240, 1170 cm⁻¹ ester->peak_co_single head -CH₂CH₂-N⁺(CH₃)₃ Cl⁻ ester->head peak_cn ~960 cm⁻¹ head->peak_cn

Caption: Molecular structure fragments with their diagnostic FTIR absorption regions.

A Strategy of Orthogonality: FTIR in a Multi-Technique Framework

While FTIR is an excellent screening tool, it provides information on functional groups, not the definitive connectivity of the entire molecular architecture.[2] For absolute structural proof, especially in a regulatory or developmental context, a multi-technique, orthogonal approach is the industry standard. This involves complementing FTIR with methods that provide different, and confirmatory, pieces of structural information.[7][8]

Analytical TechniquePrincipleInformation YieldPrimary Role in Validation
FTIR Spectroscopy Infrared absorption by bond vibrationsFunctional Groups Rapid Screening: Confirms presence of ester, alkyl, and quaternary ammonium groups. Ideal for QC and stability checks.
NMR Spectroscopy (¹H, ¹³C) Nuclear spin alignment in a magnetic fieldAtomic Connectivity & Chemical Environment Definitive Structure Elucidation: Unambiguously maps the entire carbon-hydrogen framework, proving the ester linkage and substitution pattern.[2]
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular Weight & Fragmentation Absolute Mass Confirmation: Verifies the correct molecular weight and can reveal impurities or degradation products through fragmentation analysis.[9]

Workflow: An Integrated Approach to Structural Validation

start Synthesized or Procured Batch of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride ftir Step 1: FTIR Analysis (Rapid Screening) start->ftir decision_ftir Key Functional Groups (C=O, C-N⁺) Present? ftir->decision_ftir nmr_ms Step 2: Full Characterization (NMR & LC-MS) decision_ftir->nmr_ms Yes fail Batch Rejected: Investigate Impurity or Degradation decision_ftir->fail No decision_final Data from all techniques consistent with proposed structure? nmr_ms->decision_final pass Batch Approved for Use decision_final->pass Yes decision_final->fail No

Caption: A validated workflow integrating FTIR with orthogonal analytical methods.

Field-Proven Experimental Protocols

The following protocols are designed for reproducibility and data integrity.

Protocol for FTIR-ATR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling method for this type of compound as it requires minimal sample preparation and is highly reproducible.

Instrumentation:

  • FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • System Preparation: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Acquisition (Self-Validating Step):

    • Clean the ATR crystal surface with spectroscopic-grade isopropanol and a lint-free wipe. Allow it to fully evaporate.

    • Collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This spectrum of the clean, empty crystal is digitally subtracted from the sample spectrum, ensuring that all observed peaks originate solely from the sample.

  • Sample Measurement:

    • Place a small amount of the solid Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride powder onto the center of the ATR crystal.

    • Using the instrument's pressure clamp, apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure is a primary source of poor reproducibility.

    • Collect the sample spectrum using the identical acquisition parameters as the background scan.

  • Data Processing and Analysis:

    • The software will automatically perform the background subtraction.

    • Apply an ATR correction if the software supports it to account for the depth of penetration's dependence on wavelength.

    • Perform a baseline correction to ensure the spectral baseline is flat at 0 absorbance.

    • Identify and label the wavenumbers of the key diagnostic peaks outlined in Table 1.

Comparative Data: Validating Purity Against Hydrolysis

FTIR is highly effective at detecting the primary degradation pathway: ester hydrolysis. The table below compares the expected spectrum of a pure sample with that of a sample that has undergone significant hydrolysis.

Vibrational ModePure Sample (Expected Peak)Hydrolyzed Sample (Observed Change)Causality of Spectral Change
O-H Stretch AbsentAppearance of a very broad band from ~3300-2500 cm⁻¹Formation of the carboxylic acid group (-COOH) from stearic acid, which exhibits strong hydrogen bonding.
C=O Stretch Sharp, strong peak at ~1740 cm⁻¹ (Ester)Peak at 1740 cm⁻¹ diminishes; a new, broader peak appears at ~1700 cm⁻¹ (Carboxylic Acid)The carbonyl environment changes from an ester to a hydrogen-bonded carboxylic acid dimer, shifting the absorption to a lower wavenumber.

Conclusion and Authoritative Recommendations

For the structural validation of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride, FTIR spectroscopy serves as a rapid, reliable, and indispensable analytical tool. Its ability to instantly confirm the presence of the critical ester linkage (~1740 cm⁻¹) makes it the ideal choice for routine quality control, stability studies, and initial raw material verification.

However, for complete and unequivocal structural elucidation, such as during novel synthesis or for regulatory submissions, FTIR must not be used in isolation. We strongly advocate for a tripartite strategy, leveraging FTIR for functional group analysis, NMR for atomic connectivity, and Mass Spectrometry for molecular weight verification. This orthogonal approach creates a self-validating system of checks and balances, ensuring the highest confidence in the material's identity, purity, and fitness for purpose.

References

  • ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra. a Polyethyleneimine. b Quaternary ammonium.... Retrieved from [Link]

  • PubChem. (n.d.). Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride. Retrieved from [Link]

  • PMC. (n.d.). Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. Retrieved from [Link]

  • ACS Publications. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Adam Mickiewicz University. (n.d.). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF QUATERNARY HYDROXYALKYLAMMONIUM SALTS. Retrieved from [Link]

  • MDPI. (2023). Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:25234-57-5 | trimethyl[2-(stearoyloxy)ethyl]ammonium chloride. Retrieved from [Link]

  • PMC. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR?. Retrieved from [Link]

  • LookChem. (n.d.). CAS NO. 25234-57-5 | trimethyl[2-(stearoyloxy)ethyl]ammonium chloride. Retrieved from [Link]

  • Walsh Medical Media. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Ammonium Acetate and Ammonium Chloride. Retrieved from [Link]

  • Hiden Analytical. (2024). Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride

For the diligent researcher, scientist, or drug development professional, excellence extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of laboratory che...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, or drug development professional, excellence extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of laboratory chemicals is a critical, non-negotiable aspect of our work. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride, a cationic surfactant. Our focus is not just on the "how," but the "why," grounding each step in the principles of chemical safety and regulatory compliance to ensure a self-validating and trustworthy protocol.

The Core Principle: Hazard-Based Waste Management

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride, like many quaternary ammonium compounds, must be treated as hazardous waste . This directive is rooted in its chemical properties and potential environmental impact. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from close structural analogs, such as Trimethylstearylammonium Chloride, reveal significant hazards. These include the potential for severe skin burns and eye damage, and, critically, high toxicity to aquatic life. The introduction of such compounds into waterways can disrupt ecosystems.[1][2][3][4] Therefore, disposal via sanitary sewer or as general refuse is strictly prohibited.

The entire disposal workflow is governed by the "cradle-to-grave" principle established by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6][7] This means the waste generator—your laboratory—is responsible for the waste from its creation to its final, safe disposal.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling waste containers, it is imperative to wear appropriate PPE. The causality is simple: to prevent contact with a substance that can cause skin and eye damage.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

Always inspect your PPE for integrity before use and dispose of contaminated single-use items as solid hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process of segregation, containment, labeling, and transfer. Following these steps ensures safety within the lab and compliance with external regulations.

Step 1: Waste Segregation (The "Why": Preventing Dangerous Reactions)

Never mix different chemical waste streams unless explicitly instructed by a qualified chemist or your institution's Environmental Health & Safety (EHS) department. Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride waste should be collected in its own dedicated container.

Incompatible Wastes to Segregate:

  • Strong Oxidizers: To prevent potentially violent reactions.

  • Strong Acids and Bases: To avoid exothermic reactions and potential degradation of the compound into other hazardous substances.

Step 2: Container Selection and Management (The "Why": Ensuring Secure Containment)

The integrity of your waste container is paramount to preventing leaks and environmental contamination.

  • Material Compatibility: Use a container made of a material compatible with the waste. High-density polyethylene (HDPE) is a common and suitable choice.[9] The original product container is often the best option.

  • Condition: The container must be in good condition, free from cracks, leaks, or external chemical residue.

  • Secure Closure: The container must have a tight-fitting, screw-on lid. Keep the container closed at all times except when adding waste.[10] This minimizes the release of any potential vapors and prevents spills.

Step 3: Proper Labeling (The "Why": Communication for Safety)

Accurate and clear labeling is a critical safety and regulatory requirement.[2][3] Your institution's EHS department will likely provide standardized hazardous waste tags. The label must include:

  • The words "Hazardous Waste" .

  • Full Chemical Name: "Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride". Avoid abbreviations or chemical formulas.

  • Hazard Pictograms: Based on the known hazards of similar compounds, include pictograms for "Corrosion" and "Hazardous to the Aquatic Environment".

  • Generator Information: Your name, lab location, and contact information.

Step 4: Accumulation and Storage (The "Why": Safe Temporary Holding)

Waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within your laboratory.[10]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory staff.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Segregation: Store the container away from incompatible materials.

Step 5: Arranging for Disposal (The "Why": Ensuring Final Compliant Destruction)

Laboratory personnel should not transport, treat, or dispose of hazardous waste themselves.

  • Contact EHS: Once your waste container is full, or if you are approaching the regulatory time limit for accumulation, contact your institution's EHS department. They will arrange for pickup by a licensed hazardous waste disposal contractor.

  • Final Disposal Method: The most common and environmentally sound method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] This process ensures the complete destruction of the hazardous compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride.

DisposalWorkflow Disposal Workflow for Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Select Compatible Container (e.g., HDPE, Original Bottle) A->B C Affix Hazardous Waste Label B->C D Add Waste to Container C->D E Keep Container Securely Closed D->E F Store in Designated SAA E->F G Use Secondary Containment F->G H Segregate from Incompatibles F->H I Container Full or Time Limit Reached? J Contact EHS for Pickup I->J Yes K Transfer to Licensed Contractor J->K L Transport to TSDF K->L M Final Disposal via Incineration L->M

Sources

Handling

Personal protective equipment for handling Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (CAS 25234-57-5), widely known as Stearoylcholine Chloride, is a quaternary ammonium esterquat with a molecular weight of 406.1 g/mol [1]. Featuring a long hydrophobic ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (CAS 25234-57-5), widely known as Stearoylcholine Chloride, is a quaternary ammonium esterquat with a molecular weight of 406.1 g/mol [1]. Featuring a long hydrophobic stearoyl chain and a positively charged hydrophilic choline headgroup, this amphiphilic molecule is highly effective at fluidizing biological membranes. While this property makes it an indispensable cationic lipid for developing lipid nanoparticles (LNPs) and RNA drug delivery systems[2], it also dictates a stringent safety and handling protocol.

The very mechanism that allows this compound to enhance cellular uptake—lipid bilayer disruption—makes it a potent irritant to human skin, eyes, and respiratory mucosa. This guide provides drug development professionals with a self-validating, field-proven protocol for handling this chemical safely during LNP formulation.

Mechanistic Hazard Profile & Causality

To establish a robust safety protocol, researchers must understand the causality between the chemical's structural properties and its biological hazards:

  • Dermal and Ocular Toxicity: Because Stearoylcholine Chloride is designed to embed within lipid bilayers, accidental contact with the skin or eyes immediately strips natural lipid barriers, causing severe Category 2 irritation.

  • Inhalation Risks: As a highly refined powder, it is prone to aerosolization via static charge. Inhalation of these particulates leads to the deposition of membrane-active surfactants in the respiratory tract, causing acute mucosal inflammation.

  • Thermotropic Phase Behavior: The lipid undergoes cooperative phase transitions depending on its counterion and temperature (e.g., an endothermic transition centered at 18.9 °C in aqueous dispersion)[2]. Improper thermal handling can lead to phase instability, affecting both safety and formulation efficacy.

Quantitative Safety Parameters & PPE Matrix

The selection of Personal Protective Equipment (PPE) must adapt to the physical state of the lipid (dry powder vs. solvent-dissolved). The following table summarizes the quantitative safety thresholds required for handling.

Parameter / EquipmentSpecificationOperational Causality & Rationale
Fume Hood Face Velocity 80 – 120 fpm (0.4 – 0.6 m/s)Provides negative pressure to contain aerosolized fine powders during the weighing process.
Nitrile Glove Thickness 0.11 mm (Powder) 0.30 mm (Solvent)Prevents dermal lipid disruption. Thicker gloves are required during the ethanol dissolution phase to prevent solvent breakthrough.
Respirator Efficiency 99.97% (P100 / FFP3)Mandatory if handling bulk powder outside of localized engineering controls to prevent mucosal embedding.
Eye Protection Non-vented Chemical GogglesProtects against micro-particulate dust and solvent splashing; standard safety glasses are insufficient for powder.
Body Protection Flame-retardant Tyvek CoatProtects against both the biological hazard of the lipid and the flammability of the ethanol solvent used in LNP prep.

Standard Operating Procedure: LNP Formulation Workflow

The following step-by-step methodology outlines the safe handling of Stearoylcholine Chloride from bulk powder to microfluidic LNP mixing. Every step is designed as a self-validating system to ensure operator safety and formulation integrity.

Step 1: Environmental Setup & Static Mitigation

  • Action: Verify the fume hood face velocity is within the 80–120 fpm range. Place an ionizing bar or anti-static gun inside the hood.

  • Causality: Quaternary ammonium powders generate significant static electricity. Neutralizing the static charge prevents the powder from "jumping" out of the weigh boat, thereby eliminating the primary vector for aerosolized inhalation and cross-contamination.

Step 2: Powder Weighing

  • Action: Don double nitrile gloves ( 0.11 mm) and chemical goggles. Using a grounded stainless-steel spatula, transfer the Stearoylcholine Chloride powder into an anti-static weigh boat.

  • Validation: If the powder clings to the exterior of the spatula or gloves, static is still present. Re-apply the ionizing bar before proceeding.

Step 3: Solvent Dissolution (Lipid Phase Preparation)

  • Action: Transfer the weighed lipid into a heavy-walled glass vial. Slowly add absolute ethanol (100%) to achieve the desired molar concentration for the LNP lipid mix[2]. Cap the vial tightly with a PTFE-lined cap before vortexing.

  • Causality: Ethanol is the standard solvent for the organic phase of LNP microfluidic mixing. Because ethanol acts as a carrier, any spilled solution will rapidly transport the lipid through standard porous lab wear and into the skin. Upgrading to 0.30 mm nitrile or butyl rubber gloves during this step is critical.

Step 4: Microfluidic Mixing

  • Action: Load the ethanol-lipid mixture into the microfluidic cartridge syringes. Secure all connections using luer-locks.

  • Causality: Microfluidic systems operate under high pressure. A slip-tip syringe can detach under pressure, causing a high-velocity spray of the ethanolic lipid mixture into the operator's face. Luer-locks create a mechanically validated, closed system.

Workflow Visualization

G A Hazard Identification CAS 25234-57-5 B PPE Selection (Respirator, Gloves, Goggles) A->B Dictates C Powder Handling (Fume Hood / Anti-static) B->C Enables D Solvent Dissolution (Ethanol Phase) C->D Progresses to E LNP Formulation (Microfluidic Mixing) D->E Feeds into F Waste Disposal (Incineration) E->F Generates

Workflow for the safe handling and formulation of Stearoylcholine Chloride in LNP development.

Spill Response & Environmental Disposal Plan

Like most highly active cationic surfactants, Stearoylcholine Chloride is highly toxic to aquatic life. Under no circumstances should it be disposed of down the drain.

  • Dry Powder Spill: Do not sweep. Sweeping aerosolizes the lipid. Gently cover the spill with damp, absorbent paper towels to suppress dust. Wipe the area inward to prevent spreading, place the contaminated towels in a biohazard bag, and dispose of them in a solid chemical waste bin destined for high-temperature incineration.

  • Solvent Spill (Ethanol/Lipid Mix): Evacuate the immediate area to prevent inhalation of ethanol vapors. Don a half-face respirator with Organic Vapor (OV) cartridges and heavy-duty nitrile gloves. Use a universal chemical spill kit (vermiculite or specialized absorbent pads) to soak up the liquid.

  • Disposal: Collect all liquid waste in a designated, clearly labeled "Halogen-Free Organic Waste" container. Ensure the container is kept tightly sealed and stored in a flammable safety cabinet until collected by certified environmental health and safety (EHS) personnel.

References

  • Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride | C23H48ClNO2 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Enhancing Drug Delivery: The Science Behind Stearoylcholine Chloride NBInno URL:[Link]

  • Effect of Hofmeister Series Anions on the Thermotropic Phase Behavior of Bioactive O-Acylcholines ACS Publications URL:[Link]

Sources

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